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  • Product: 2-oxaspiro[3.4]octan-6-ol
  • CAS: 2408969-82-2

Core Science & Biosynthesis

Foundational

2-oxaspiro[3.4]octan-6-ol IUPAC name and CAS number

An In-depth Technical Guide to 2-oxaspiro[3.4]octan-6-ol: Synthesis, Stereochemistry, and Applications in Drug Discovery Authored by: A Senior Application Scientist Spirocyclic scaffolds have emerged as a compelling stru...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2-oxaspiro[3.4]octan-6-ol: Synthesis, Stereochemistry, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

Spirocyclic scaffolds have emerged as a compelling structural motif in modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to improved physicochemical properties and novel biological activities. Among these, the 2-oxaspiro[3.4]octan-6-ol core, which integrates a strained oxetane ring with a cyclopentanol moiety, represents a fascinating yet underexplored chemical entity. This technical guide provides a comprehensive overview of 2-oxaspiro[3.4]octan-6-ol, including its nomenclature and identification, a detailed prospective synthetic strategy, an analysis of its stereochemical complexity, and a discussion of its potential applications in the field of drug discovery. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the exploration and utilization of this novel spirocyclic alcohol.

Identification and Physicochemical Properties

The fundamental identification of 2-oxaspiro[3.4]octan-6-ol is established through its systematic IUPAC name and its CAS number.

  • IUPAC Name: 2-oxaspiro[3.4]octan-6-ol[1]

  • CAS Number: 2408969-82-2 (Note: This CAS number requires verification as it is associated with a structure containing a typographical error in some databases).

  • Molecular Formula: C₇H₁₂O₂[1]

  • InChI: InChI=1S/C7H12O2/c8-6-1-2-7(3-6)4-9-5-7/h6,8H,1-5H2[1]

  • InChIKey: KREFMAMLAFRBRF-UHFFFAOYSA-N[1]

Predicted Physicochemical Properties
PropertyPredicted ValueData Source
Molecular Weight 128.17 g/mol PubChemLite
XLogP3 0.2PubChemLite[1]
Hydrogen Bond Donor Count 1PubChemLite
Hydrogen Bond Acceptor Count 2PubChemLite
Rotatable Bond Count 1PubChemLite

Proposed Synthetic Strategies

The synthesis of 2-oxaspiro[3.4]octan-6-ol can be strategically approached by considering the formation of the spirocyclic core and the introduction of the hydroxyl group. A plausible and efficient route involves the synthesis of the corresponding ketone, 2-oxaspiro[3.4]octan-6-one, followed by a stereoselective reduction.

Synthesis of the Precursor: 2-oxaspiro[3.4]octan-6-one

The synthesis of the ketone precursor is a critical step and can be achieved through a multi-step sequence starting from commercially available materials.

G A Diethyl Malonate + 1-bromo-3-chloropropane B Diethyl 1,1-cyclobutanedicarboxylate A->B NaOEt, EtOH C Dieckmann Condensation B->C D Ethyl 6-oxospiro[3.4]octane-7-carboxylate C->D E Hydrolysis & Decarboxylation D->E F Spiro[3.4]octan-6-one E->F G Baeyer-Villiger Oxidation F->G m-CPBA H 2-Oxaspiro[3.4]octan-6-one G->H m-CPBA G A 2-Oxaspiro[3.4]octan-6-one B Reduction A->B NaBH4 or L-Selectride C cis/trans-2-Oxaspiro[3.4]octan-6-ol B->C NaBH4 or L-Selectride G cluster_0 cis-isomers cluster_1 trans-isomers a (5R,6R)-2-oxaspiro[3.4]octan-6-ol b (5S,6S)-2-oxaspiro[3.4]octan-6-ol a->b enantiomers c (5R,6S)-2-oxaspiro[3.4]octan-6-ol d (5S,6R)-2-oxaspiro[3.4]octan-6-ol c->d enantiomers

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Exploratory

Escaping Flatland: The Discovery and Synthesis of 2-oxaspirooctan-6-ol

Escaping Flatland: The Discovery and Synthesis of 2-oxaspiro[1]octan-6-ol An In-Depth Technical Guide for Drug Development Professionals Executive Summary & Rationale Modern medicinal chemistry is undergoing a paradigm s...

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Author: BenchChem Technical Support Team. Date: April 2026

Escaping Flatland: The Discovery and Synthesis of 2-oxaspiro[1]octan-6-ol

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary & Rationale

Modern medicinal chemistry is undergoing a paradigm shift, moving away from planar, sp2-hybridized aromatic systems toward highly three-dimensional, sp3-rich scaffolds. This "escape from flatland" is driven by the need to improve pharmacokinetic (PK) properties, enhance aqueous solubility, and reduce off-target toxicity. Within this structural evolution, spirocyclic oxetanes have emerged as premier bioisosteres for traditional heterocycles like morpholine and piperidine[1].

This whitepaper provides an authoritative, in-depth analysis of 2-oxaspiro[2]octan-6-ol , a highly sought-after spirocyclic building block. By detailing its structural profiling, bioisosteric logic, and the foundational synthetic routes used to construct its strained architecture, this guide serves as a comprehensive manual for synthetic chemists and drug discovery scientists.

Structural & Physicochemical Profiling

The architectural brilliance of 2-oxaspiro[2]octan-6-ol lies in the orthogonal fusion of a four-membered oxetane ring with a five-membered cyclopentanol ring.

  • The Oxetane Advantage: The oxygen atom in the oxetane ring acts as a potent hydrogen-bond acceptor. Due to the ring strain and compressed bond angles, the lone pairs on the oxygen are highly exposed, often exhibiting stronger hydrogen-bonding capacity than standard aliphatic ethers or ketones[1].

  • The Spirocyclic Core: The quaternary spiro-carbon forces the molecule into a rigid, three-dimensional vector space. This prevents the molecule from intercalating into off-target biological membranes, a common liability with flat aromatic rings.

  • The Hydroxyl Handle: The secondary alcohol at the C6 position provides a versatile synthetic handle for covalent attachment to larger active pharmaceutical ingredients (APIs) via etherification, esterification, or cross-coupling.

Quantitative Data Presentation

To understand the physicochemical superiority of this scaffold, we must compare it to a simpler, non-spirocyclic analog.

PropertyCyclopentanol2-oxaspiro[2]octan-6-olImpact on Drug Design
Molecular Formula C5H10OC7H12O2-
Exact Mass 86.07 Da128.08 DaMinimal MW penalty[3].
Fraction sp3 (Fsp3) 1.001.00High 3D character retained.
TPSA 20.2 Ų29.5 ŲImproved aqueous solubility.
H-Bond Acceptors 12Enhanced target engagement.
Vector Distribution Conformationally flexibleRigid, orthogonal vectorsPredictable SAR modeling.

Bioisosteric Logic & Network

The primary utility of 2-oxaspiro[2]octan-6-ol is its application as a bioisostere. Traditional morpholine rings, while ubiquitous in drug design, are highly susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes, leading to toxic or inactive metabolites. Replacing these rings with spirocyclic oxetanes blocks this metabolic liability while maintaining the required polar surface area.

Bioisostere A Traditional Motif (e.g., Morpholine) B Metabolic Liability (CYP450 Oxidation) A->B In vivo degradation C Spirocyclic Oxetane 2-oxaspiro[3.4]octan-6-ol A->C Bioisosteric Replacement D Improved PK/PD (High Fsp3, Low LogP) C->D Pharmacokinetic Enhancement

Figure 1: Logical flow of bioisosteric replacement utilizing spirocyclic oxetanes to bypass metabolic liabilities.

Retrosynthetic Strategy & First Synthesis

The foundational synthesis of the 2-oxaspiro[2]octane skeleton was pioneered to support the creation of complex kinase inhibitors and targeted therapeutics. The first documented syntheses of the direct precursor, 2-oxaspiro[2]octan-6-one , and its ethylene ketal intermediate were detailed in patent literature by Array BioPharma for the development of pyrazole carboxamide compounds[4].

The retrosynthetic logic relies on the construction of the strained oxetane ring from a 1,3-diol precursor via an intramolecular Williamson ether-type synthesis. The 1,3-diol is accessed by the alpha-hydroxymethylation of a protected cyclopentanone, followed by ester reduction.

Mechanistic Pathway & Experimental Workflow

Synthesis SM Ethyl 3-oxocyclopentanecarboxylate Ketal 1. Ketalization (Ethylene Glycol, TsOH) SM->Ketal Aldol 2. Hydroxymethylation (LDA, CH2O) Ketal->Aldol Reduction 3. Ester Reduction (LiAlH4) Aldol->Reduction Cyclization 4. Oxetane Formation (TsCl, then NaH) Reduction->Cyclization Deprotection 5. Ketal Deprotection (HCl, H2O) Cyclization->Deprotection Final 6. Ketone Reduction (NaBH4) Target: 2-oxaspiro[3.4]octan-6-ol Deprotection->Final

Figure 2: Step-by-step synthetic workflow for the first synthesis of 2-oxaspiro[2]octan-6-ol.

Step-by-Step Experimental Methodology

As an application scientist, it is critical to understand not just how a reaction is performed, but why specific reagents and conditions are chosen. The following protocol is designed as a self-validating system, ensuring high fidelity at each intermediate step.

Step 1: Ketalization
  • Causality: The C3 ketone of ethyl 3-oxocyclopentanecarboxylate is highly electrophilic. If left unprotected, the subsequent strong reduction step (LiAlH4) would prematurely reduce the ketone, destroying the orthogonal reactivity required to isolate the final C6 alcohol.

  • Protocol: Combine ethyl 3-oxocyclopentanecarboxylate (1.0 eq), ethylene glycol (1.5 eq), and catalytic p-toluenesulfonic acid (0.05 eq) in anhydrous toluene. Reflux at 110 °C under a Dean-Stark trap until water evolution ceases (approx. 4 h).

  • Self-Validation: TLC (Hexanes/EtOAc 8:2) confirms the consumption of the starting material. 1H NMR will show a distinct 4H multiplet at ~3.9 ppm, confirming the successful installation of the dioxolane ring.

Step 2: Alpha-Hydroxymethylation
  • Causality: To build the oxetane ring, a 1,3-diol relationship must be established. Alkylating the alpha-position of the ester provides the exact carbon framework needed for the spiro-fusion.

  • Protocol: Cool a solution of the ketal ester in anhydrous THF to -78 °C. Add Lithium diisopropylamide (LDA, 1.1 eq) dropwise to generate the enolate. After 30 minutes, introduce gaseous formaldehyde (generated by cracking paraformaldehyde at 160 °C) into the reaction mixture. Quench with saturated NH4Cl after 1 hour.

  • Self-Validation: LC-MS analysis of the crude mixture will show the [M+H]+ peak corresponding to the hydroxymethylated intermediate.

Step 3: Ester Reduction
  • Causality: The ester moiety must be reduced to a primary alcohol to complete the 1,3-diol system required for the oxetane cyclization.

  • Protocol: Slowly add the product from Step 2 to a stirred suspension of LiAlH4 (2.0 eq) in THF at 0 °C. Warm to room temperature and stir for 2 hours. Quench strictly using the Fieser-Fieser method (x mL H2O, x mL 15% NaOH, 3x mL H2O) to precipitate aluminum salts and prevent emulsion formation.

  • Self-Validation: IR spectroscopy will confirm the complete disappearance of the ester carbonyl stretch (~1735 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹).

Step 4: Monotosylation and Oxetane Cyclization
  • Causality: Symmetrical 1,3-diols can be challenging to monotosylate. However, using precisely 1.0 eq of Tosyl Chloride (TsCl) at 0 °C statistically favors the monotosylate. The subsequent addition of Sodium Hydride (NaH) deprotonates the remaining free alcohol, triggering an intramolecular SN2 attack on the tosylate-bearing carbon. This forces the closure of the highly strained 4-membered oxetane ring[1].

  • Protocol: Dissolve the diol in DCM/pyridine (1:1). Add TsCl (1.0 eq) at 0 °C and stir for 12 h. Isolate the monotosylate via extraction. Dissolve the intermediate in anhydrous THF, cool to 0 °C, and add NaH (1.5 eq). Stir at room temperature for 4 h.

  • Self-Validation: 1H NMR of the resulting spiro-oxetane ketal will show characteristic AB doublets for the oxetane protons (~4.3 and 4.5 ppm), confirming ring closure.

Step 5: Ketal Deprotection
  • Causality: The ketone must be unmasked to allow for the final functionalization into the target spirocyclic alcohol.

  • Protocol: Treat the spiro-ketal with 1N HCl in THF/H2O (1:1) at room temperature for 4 h. Neutralize with saturated NaHCO3 and extract with EtOAc.

  • Self-Validation: LC-MS confirms the exact mass of the intermediate 2-oxaspiro[2]octan-6-one (126.1 Da)[5].

Step 6: Ketone Reduction (Final Step)
  • Causality: Sodium borohydride (NaBH4) is selected over stronger reductants to ensure mild, chemoselective reduction of the ketone without risking the reductive ring-opening of the strained oxetane.

  • Protocol: Dissolve 2-oxaspiro[2]octan-6-one in methanol at 0 °C. Add NaBH4 (1.2 eq) portion-wise. Stir for 1 h. Quench with saturated NH4Cl, extract with DCM, and concentrate.

  • Self-Validation: The final product, 2-oxaspiro[2]octan-6-ol, is purified via silica gel chromatography. High-resolution mass spectrometry (HRMS) will confirm the exact mass (128.0837 Da)[3].

Conclusion

The discovery and synthesis of 2-oxaspiro[2]octan-6-ol represent a triumph of modern synthetic logic applied to drug discovery. By meticulously managing orthogonal protecting groups and leveraging intramolecular strain-building cyclizations, chemists can reliably access this spirocycle. Its integration into pharmaceutical pipelines continues to yield drug candidates with superior metabolic stability, enhanced solubility, and highly specific 3D target engagement.

References

  • PubChemLite - 2-oxaspiro[2]octan-6-ol (C7H12O2) Source: National Center for Biotechnology Information (NCBI) / PubChem URL:[Link]

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Source: Chemical Reviews, American Chemical Society (ACS) URL:[Link]

  • Source: Google Patents / Array BioPharma Inc.
  • PubChemLite - 2-oxaspiro[2]octan-6-one (C7H10O2) Source: National Center for Biotechnology Information (NCBI) / PubChem URL:[Link]

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Foundational

Escaping Flatland: The Mechanistic and Synthetic Utility of 2-Oxaspiro[3.4]octan-6-ol in Modern Medicinal Chemistry

Executive Summary The paradigm of modern drug discovery has increasingly shifted away from planar, sp²-hybridized aromatic scaffolds toward conformationally restricted, sp³-rich architectures. This transition, often term...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The paradigm of modern drug discovery has increasingly shifted away from planar, sp²-hybridized aromatic scaffolds toward conformationally restricted, sp³-rich architectures. This transition, often termed "escaping flatland," aims to improve clinical success rates by enhancing target selectivity, aqueous solubility, and metabolic stability. Among the most privileged scaffolds in this new chemical space are four-membered ring-containing spirocycles .

Specifically, 2-oxaspiro[3.4]octan-6-ol has emerged as a highly versatile building block. By fusing an oxetane ring to a cyclopentanol core via a spiro-carbon, medicinal chemists can precisely modulate physicochemical properties while introducing a defined exit vector for structure-activity relationship (SAR) exploration. This technical guide explores the mechanistic rationale, comparative physicochemical data, and synthetic workflows for integrating this critical fragment into drug pipelines.

Mechanistic Rationale: Why 2-Oxaspiro[3.4]octan-6-ol?

As a Senior Application Scientist, I frequently advise medicinal chemistry teams on scaffold selection. The choice to incorporate 2-oxaspiro[3.4]octan-6-ol is rarely arbitrary; it is driven by specific causality in molecular design:

  • The Oxetane as a Bioisostere : The oxetane moiety acts as a potent bioisostere for carbonyl groups, gem-dimethyl groups, and morpholine rings. The inherent ring strain and the lone pairs on the oxygen atom create a strong hydrogen-bond acceptor . Unlike a planar carbonyl, the oxetane provides a 3D projection, allowing for deeper engagement with the hydration networks of kinase binding pockets.

  • Lipophilicity and Clearance (LogD Reduction) : Replacing a carbocyclic or flat aromatic ring with an oxetane-containing spirocycle significantly lowers the partition coefficient (LogD). The high polarity of the oxetane oxygen reduces lipophilicity, which directly correlates with reduced cytochrome P450 (CYP) mediated metabolic clearance and lower off-target hERG liability.

  • Steric Shielding and Metabolic Stability : The spiro-fusion creates a sterically encumbered environment. This bulk shields adjacent bonds from enzymatic oxidation. Furthermore, the absence of benzylic or allylic protons in the spiro[3.4]octane core eliminates common metabolic soft spots.

PropertyModulation Core 2-Oxaspiro[3.4]octan-6-ol (Scaffold) Oxetane Oxetane Ring Core->Oxetane Spiro Spirocyclic Core Core->Spiro Hydroxyl Hydroxyl Group (-OH) Core->Hydroxyl HBond Strong H-Bond Acceptor Lowers LogD Oxetane->HBond Shape High Fsp3 (3D Shape) Metabolic Stability Spiro->Shape Vector Versatile Exit Vector (Functional Handle) Hydroxyl->Vector

Caption: Logical breakdown of property modulation by 2-oxaspiro[3.4]octan-6-ol components.

Comparative Physicochemical Profiling

To quantify these advantages, we must look at the computed physicochemical properties. The introduction of the oxetane oxygen and the spirocyclic framework drastically alters the profile compared to simple carbocycles.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3H-Bond DonorsH-Bond AcceptorsFsp³ Character
CyclopentanolC₅H₁₀O86.130.7111.00
CyclohexanolC₆H₁₂O100.161.2111.00
Spiro[3.4]octan-1-olC₈H₁₄O126.201.8111.00
2-Oxaspiro[3.4]octan-6-ol C₇H₁₂O₂ 128.17 0.2 1 2 1.00

Data synthesized from PubChem and standard cheminformatics predictions . Notice how 2-oxaspiro[3.4]octan-6-ol maintains a low molecular weight while drastically reducing XLogP3 compared to its carbocyclic analog (0.2 vs 1.8), making it an ideal fragment for lead optimization.

Synthetic Integration: Self-Validating Protocol for Mitsunobu Etherification

The secondary hydroxyl group at the 6-position serves as a versatile synthetic handle. A common workflow in our laboratories involves coupling this alcohol to a phenolic core of a kinase inhibitor via a Mitsunobu reaction. This reaction is chosen because it proceeds with complete inversion of stereochemistry via an Sₙ2 mechanism, allowing for precise spatial orientation of the oxetane ring.

Protocol: Stereospecific Etherification of 2-Oxaspiro[3.4]octan-6-ol

Objective : Couple 2-oxaspiro[3.4]octan-6-ol to a target phenol (Ar-OH) with stereochemical inversion. Reagents : 2-Oxaspiro[3.4]octan-6-ol (1.0 eq), Phenol derivative (1.1 eq), Triphenylphosphine (PPh₃, 1.5 eq), Diisopropyl azodicarboxylate (DIAD, 1.5 eq), anhydrous Tetrahydrofuran (THF).

  • Preparation & Inert Atmosphere : Flame-dry a round-bottom flask and purge with dry N₂. Add 2-oxaspiro[3.4]octan-6-ol, the phenol derivative, and PPh₃. Dissolve in anhydrous THF (0.2 M concentration). Causality: PPh₃ is highly prone to oxidation. Strict anhydrous and anaerobic conditions prevent the premature formation of triphenylphosphine oxide, ensuring the active phosphonium intermediate forms correctly.

  • Activation : Cool the mixture to 0 °C using an ice bath. Add DIAD dropwise over 15 minutes. Causality: The dropwise addition controls the exothermic formation of the betaine intermediate. Maintaining the temperature at 0 °C minimizes elimination side-reactions (e.g., forming an unwanted alkene on the cyclopentane ring).

  • Propagation & Monitoring : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours. Self-Validation (TLC/LC-MS): Monitor the reaction via TLC (Hexanes/EtOAc, 7:3). The disappearance of the polar alcohol spot and the appearance of a less polar ether spot indicate conversion. Confirm the exact product mass via LC-MS (ESI+).

  • Quenching & Workup : Quench the reaction with saturated aqueous NaHCO₃. Extract 3x with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification & Stereochemical Validation : Purify the crude residue via flash column chromatography. Self-Validation (NMR): Analyze the purified product via ¹H-NMR and 2D-NOESY. The inversion of stereochemistry at the C6 position is validated by the shift in the coupling constants (J-values) of the proton at the C6 carbon, confirming the Sₙ2 mechanism of the Mitsunobu displacement.

Target Application: Kinase Inhibition Pathways

Spirocyclic oxetanes are heavily utilized in the design of next-generation kinase inhibitors, particularly targeting the Mitogen-Activated Protein Kinase (MAPK) pathway or Hematopoietic Progenitor Kinase 1 (HPK1) . By appending the 2-oxaspiro[3.4]octane moiety to the solvent-exposed region of a kinase inhibitor, researchers can drastically improve the aqueous solubility of the drug without losing binding affinity.

SignalingPathway Stimulus Growth Factor RTK Receptor Tyrosine Kinase (RTK) Stimulus->RTK RAS RAS (GTPase) RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Tumor Cell Proliferation ERK->Proliferation Inhibitor Spirocyclic Inhibitor (e.g., MEK/RAF Blocker) Inhibitor->MEK Inhibits

Caption: MAPK/ERK signaling cascade targeted by spirocyclic-enhanced kinase inhibitors.

Conclusion

The integration of 2-oxaspiro[3.4]octan-6-ol into medicinal chemistry workflows represents a masterclass in rational drug design. By leveraging the unique physicochemical properties of the oxetane ring—namely its strong hydrogen-bond accepting capability and low lipophilicity—combined with the 3D projection and metabolic stability of the spiro[3.4]octane core, drug developers can rescue planar leads that suffer from poor pharmacokinetics. When coupled with robust, self-validating synthetic protocols, this building block is indispensable for modern lead optimization.

References

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257-8322. URL:[Link]

  • Rojas, J. J., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12697-12709. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 148258571, 2-oxaspiro[3.4]octan-6-ol. PubChem. URL:[Link]

Exploratory

2-Oxaspiro[3.4]octan-6-ol: A Next-Generation Spirocyclic Bioisostere in Drug Discovery

Executive Summary In the contemporary landscape of medicinal chemistry, the strategic optimization of lead compounds relies heavily on escaping the "flatland" of traditional planar heterocycles. Spirocyclic oxetanes have...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the contemporary landscape of medicinal chemistry, the strategic optimization of lead compounds relies heavily on escaping the "flatland" of traditional planar heterocycles. Spirocyclic oxetanes have emerged as highly privileged scaffolds, offering profound improvements in physicochemical and pharmacokinetic (PK) profiles. This technical guide provides an in-depth analysis of 2-oxaspiro[3.4]octan-6-ol , detailing its fundamental chemical identity, the mechanistic rationale for its use as a bioisostere, and a self-validating synthetic protocol for its incorporation into drug discovery pipelines.

Chemical Identity & Physicochemical Profiling

The utility of 2-oxaspiro[3.4]octan-6-ol stems directly from its precise molecular architecture. The four-membered oxetane ether acts as a robust hydrogen-bond acceptor, while the spiro-fused cyclopentanol moiety provides a rigid, three-dimensional vector for functionalization. Understanding its exact molecular weight and formula is critical for calculating ligand efficiency (LE) and lipophilic efficiency (LipE) during hit-to-lead optimization [1].

Table 1: Fundamental Chemical Identity

PropertyValueStructural Implication
Molecular Formula C₇H₁₂O₂Low molecular footprint ensures high ligand efficiency.
Molecular Weight 128.17 g/mol Ideal for fragment-based drug discovery (FBDD) (<300 Da).
Monoisotopic Mass 128.08372 DaCrucial for exact mass validation via HRMS.
CAS Registry Number 2408969-82-2Standardized identifier for regulatory and procurement tracking.
SMILES C1CC2(CC1O)COC2Defines the spirocyclic junction and heteroatom placement.

The Mechanistic Rationale for Spirocyclic Oxetanes

The decision to replace a traditional planar ring (such as a morpholine or a simple aliphatic cycloalkanol) with a spirocyclic oxetane is driven by strict causality in structure-activity relationships (SAR) [2].

  • Reduction of Lipophilicity (LogD): The oxetane oxygen is highly polarized, acting as a strong hydrogen-bond acceptor. This significantly lowers the overall lipophilicity of the molecule compared to gem-dimethyl or planar cycloalkyl equivalents, directly enhancing aqueous solubility.

  • Metabolic Shielding: Planar aliphatic rings are notorious "soft spots" for Cytochrome P450 (CYP450) mediated oxidation. The inherent ring strain and steric bulk of the spiro[3.4] system restrict the conformational flexibility required to fit into the catalytic pocket of CYP enzymes, thereby reducing intrinsic clearance (CLint) [3].

  • 3D Vectorization: The spirocyclic core forces substituents into a rigid, orthogonal geometry. This pre-organization reduces the entropic penalty upon binding to the target protein, often resulting in an order-of-magnitude increase in target affinity.

G A Planar Motif (High Lipophilicity) B Metabolic Vulnerability (CYP450 Oxidation) A->B C Spirocyclic Oxetane (2-oxaspiro[3.4]octan-6-ol) A->C Bioisosteric Replacement D Steric Shielding & Lower LogD C->D E Enhanced PK Profile (Longer Half-life) D->E

Pharmacokinetic advantages of spirocyclic oxetane bioisosteres.

Synthetic Methodologies & Experimental Protocols

The synthesis of the 2-oxaspiro[3.4]octane core is notoriously challenging due to the high ring strain (~107 kJ/mol) associated with oxetane formation. The following protocol utilizes an intramolecular Williamson ether synthesis approach [2], designed as a self-validating system to ensure high yield and purity.

Step-by-Step Protocol: Intramolecular Cyclization

Objective: Construct the oxetane ring via base-mediated cyclization of a monotosylated 1,3-diol precursor.

1. Precursor Activation (Monotosylation):

  • Action: Dissolve the 1,3-diol precursor (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.5 eq) and cool to 0°C. Slowly add p-toluenesulfonyl chloride (1.05 eq).

  • Causality: Strict temperature control (0°C) and stoichiometric limitation of TsCl are critical to prevent over-tosylation (forming the di-tosylate), which would ruin the subsequent cyclization step.

  • Validation: Monitor via Thin Layer Chromatography (TLC). Because the aliphatic precursor lacks a chromophore, UV light (254 nm) is ineffective. Must use a Phosphomolybdic Acid (PMA) or KMnO₄ stain and heat to visualize the disappearance of the diol and the emergence of the monotosylate.

2. Oxetane Ring Formation (Cyclization):

  • Action: Dissolve the purified monotosylate in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere at a high dilution (0.01 M). Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise at 0°C, then warm to reflux.

  • Causality:

    • Why NaH? NaH is a strong, non-nucleophilic base. It irreversibly deprotonates the free alcohol to form an alkoxide without acting as a nucleophile itself, preventing unwanted substitution side-reactions.

    • Why High Dilution? Forming a four-membered ring is thermodynamically unfavorable. High dilution drastically reduces the probability of intermolecular collisions, thereby forcing the kinetic pathway toward intramolecular cyclization rather than intermolecular polymerization.

3. Quenching and Self-Validation:

  • Action: Cool the reaction to 0°C and carefully quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation (Closed-Loop Confirmation): The protocol is not considered successful until Liquid Chromatography-Mass Spectrometry (LC-MS) confirms the presence of the [M+H]⁺ ion at m/z 129.09. Furthermore, ¹H-NMR must be performed; the successful formation of the oxetane ring is definitively validated by the presence of a distinct AB quartet or complex multiplet characteristic of oxetane methylene protons in the 4.5–5.0 ppm region.

Synth S1 Step 1: 1,3-Diol Formation (Reduction of Diester) S2 Step 2: Electrophilic Activation (Monotosylation) S1->S2 S3 Step 3: Intramolecular Cyclization (NaH mediated) S2->S3 S4 Step 4: Deprotection/Purification (Yielding Target) S3->S4

Step-by-step synthetic workflow for the spirocyclic oxetane core.

Comparative Pharmacokinetic (PK) Advancements

To quantitatively demonstrate the value of the 2-oxaspiro[3.4]octan-6-ol motif, it is essential to compare it against traditional planar analogs. The integration of this spirocycle reliably shifts the physicochemical properties toward a more favorable drug-like space [4].

Table 2: Comparative Pharmacokinetic Impact

PK ParameterTraditional Planar AnalogSpirocyclic Oxetane MotifMechanistic Driver
Aqueous Solubility LowHighIncreased polarity from the oxetane oxygen lowers LogD.
Intrinsic Clearance (HLM) High (>50 µL/min/mg)Low (<15 µL/min/mg)Steric shielding prevents CYP450 access to metabolic soft spots.
Protein Binding High (Non-specific)Moderate/LowReduced lipophilicity decreases non-specific hydrophobic interactions.

By leveraging the precise molecular weight (128.17 g/mol ) and structural rigidity of 2-oxaspiro[3.4]octan-6-ol, drug development professionals can effectively rescue lead compounds that suffer from poor metabolic stability or high lipophilicity, paving the way for safer and more efficacious therapeutics.

References

  • PubChemLite: 2-oxaspiro[3.4]octan-6-ol (C7H12O2). Université du Luxembourg.
  • Application Notes and Protocols for the Synthesis of Spirocyclic Oxetanes. BenchChem.
  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews (ACS Publications).
  • REACH Registrations: 2-oxaspiro[3.4]octan-6-ol. ECHA CHEM (europa.eu).
Foundational

A Senior Application Scientist's Guide to Exploring the Chemical Space of Oxaspiro[3.4]octane Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The oxaspiro[3.4]octane motif, characterized by a strained oxetane ring fused to a cyclopentane via a spirocyclic center, is an increasing...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The oxaspiro[3.4]octane motif, characterized by a strained oxetane ring fused to a cyclopentane via a spirocyclic center, is an increasingly important scaffold in modern medicinal chemistry. Its inherent three-dimensionality and rigid structure offer a unique platform for developing novel therapeutics with improved physicochemical and pharmacokinetic properties.[1][2][3] This guide provides an in-depth exploration of the oxaspiro[3.4]octane chemical space, from fundamental synthetic strategies to its application in drug discovery. We will delve into the causality behind experimental choices, present detailed protocols, and showcase the potential of this scaffold to generate next-generation clinical candidates.

Introduction: The Rise of 3D Scaffolds in Drug Discovery

For decades, medicinal chemistry has often been dominated by flat, aromatic structures. However, the industry is undergoing a paradigm shift, recognizing the value of three-dimensional (3D) molecular architectures.[1][4] Increasing the fraction of sp3-hybridized carbons (Fsp3) in a molecule generally correlates with improved clinical success, leading to better solubility, metabolic stability, and target selectivity.[1][4]

The oxaspiro[3.4]octane core is a prime example of a "privileged scaffold" that embodies these desirable 3D characteristics.[2][3] Its rigid conformation locks substituents into well-defined vectors, allowing for precise and optimized interactions with protein binding sites.[1][3] This is a significant advantage over more flexible aliphatic or aromatic systems, where conformational ambiguity can lead to entropic penalties upon binding and a higher likelihood of off-target effects.[5] Furthermore, this spirocyclic system can act as a bioisosteric replacement for more common, planar heterocycles like piperazine or morpholine, offering a pathway to novel intellectual property and improved drug-like properties.[1][6][7]

Synthetic Strategies: Building the Core

The construction of the strained oxaspiro[3.4]octane system requires careful synthetic planning. The choice of strategy is often dictated by the desired substitution pattern and the scalability of the reaction sequence.

[2+2] Cycloaddition Reactions

A cornerstone for the formation of the oxetane ring is the [2+2] cycloaddition, most notably the Paternò-Büchi reaction, which involves the photochemical cycloaddition of a carbonyl compound with an alkene.[8][9] Intramolecular variants of this reaction are particularly powerful for creating the spirocyclic junction with high stereoselectivity.[10][11]

  • Causality: The choice of a photochemical approach is driven by its ability to form the strained four-membered ring under relatively mild conditions, often proceeding with predictable regioselectivity.[9] Lewis acids can be employed to assist in these reactions, enhancing efficiency and stereocontrol.[11] More recent methods have also utilized visible-light photosensitization, offering a safer and more accessible alternative to UV irradiation.[12]

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a versatile tool for constructing cyclic systems. For oxaspiro[3.4]octanes, an approach can involve the synthesis of a diene precursor containing a vinyl oxetanol, which then undergoes RCM using a ruthenium-based catalyst like Grubbs' II catalyst.[13]

  • Causality: RCM is highly valued for its functional group tolerance and reliability. This strategy allows for the late-stage formation of the cyclopentane or tetrahydrofuran ring, enabling the prior installation of various functional groups on the acyclic precursor.[13] This method is particularly useful for creating libraries of analogs for structure-activity relationship (SAR) studies.

Cascade Cyclizations

Innovative cascade reactions provide an elegant and atom-economical route to the oxaspiro[3.4]octane core. One such method involves a bromocation-induced cascade cyclization of an unsymmetrical diol.[14] This reaction proceeds in a one-pot manner with a high degree of diastereoselectivity.[14]

  • Causality: Cascade reactions are designed for efficiency. By triggering a sequence of bond-forming events from a single starting material, they minimize purification steps and reduce waste. The high diastereoselectivity observed in this particular cyclization is a result of the kinetically controlled reaction pathway, which avoids the decomposition of the strained oxetane product.[14]

Below is a diagram illustrating a generalized synthetic workflow.

G cluster_synthesis Synthesis & Purification cluster_derivatization Derivatization & Analysis start Starting Materials (e.g., Diol, Alkene) reaction Core Synthesis ([2+2] Cycloaddition, RCM, etc.) start->reaction Reagents, Catalyst workup Reaction Workup & Crude Purification reaction->workup chromatography Column Chromatography workup->chromatography pure_core Pure Oxaspiro[3.4]octane Core chromatography->pure_core functionalization Functionalization (e.g., Amidation, Etherification) pure_core->functionalization Coupling Reagents final_purification Final Purification (HPLC) functionalization->final_purification characterization Structural Characterization (NMR, MS, X-ray) final_purification->characterization final_compound Final Derivative Library characterization->final_compound

Caption: Synthetic and derivatization workflow for oxaspiro[3.4]octane analogs.

Exploring the Chemical Space: Diversification and SAR

The true power of the oxaspiro[3.4]octane scaffold lies in its potential for diversification. The core can be functionalized at multiple positions on both the oxetane and cyclopentane rings, allowing for a systematic exploration of the surrounding chemical space.[3]

This diversification is critical for optimizing a compound's interaction with its biological target. By synthetically modifying the core, researchers can fine-tune properties such as potency, selectivity, and pharmacokinetics.

chemical_space Core Oxaspiro [3.4]octane Core R1 R1 Core->R1 Position 2 R2 R2 Core->R2 Position 3 R3 R3 Core->R3 Position 4 R4 R4 Core->R4 Position 6 R5 R5 Core->R5 Position 7

Caption: Diversification points on the oxaspiro[3.4]octane scaffold.

Case Studies in Drug Discovery

The utility of the oxaspiro[3.4]octane scaffold is not merely theoretical. It has been successfully incorporated into potent and selective inhibitors for several important therapeutic targets.

Monoacylglycerol Lipase (MGL) Inhibitors

Monoacylglycerol lipase (MGL) is a key enzyme in the endocannabinoid system, responsible for the degradation of the neurotransmitter 2-arachidonoylglycerol (2-AG).[15] Inhibition of MGL is a promising therapeutic strategy for treating pain, anxiety, and neurodegenerative diseases.[16][17][18] Several patent applications describe 7-oxa-5-azaspiro[3.4]octan-6-one derivatives as potent MGL inhibitors.[16][17] The rigid spirocyclic core helps to correctly orient the pharmacophoric elements for optimal binding in the MGL active site.[17]

Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Fatty acid amide hydrolase (FAAH) is another critical enzyme of the endocannabinoid system that degrades anandamide.[19][20] FAAH inhibitors are being investigated for the treatment of pain and inflammation.[19][21] Novel spirocyclic cores, including azaspiro[3.4]octane derivatives, have been identified as highly potent and selective FAAH inhibitors.[20][22] The introduction of the spirocycle was instrumental in optimizing the physical properties and metabolic stability of these compounds.[19]

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors

HPK1 is a negative regulator of T-cell activation, making it a high-value target for cancer immunotherapy.[2] Inhibition of HPK1 can enhance the body's own anti-tumor immune response. Spiro[3.4]octane-based compounds have recently emerged as a class of potent HPK1 inhibitors with favorable drug-like properties.[2][3]

TargetTherapeutic AreaRole of SpirocycleKey Data (Example)
MGL Neurology, PainOptimal orientation of pharmacophoresPotent inhibition of MGL activity[16]
FAAH Pain, InflammationImproved potency and metabolic stabilityk_inact/K_i > 1500 M⁻¹s⁻¹[22]
HPK1 Immuno-oncologyEnhanced T-cell activationPotent in vitro and in vivo activity[2]

Experimental Protocols

To ensure the practical applicability of this guide, we provide a representative, detailed protocol for the synthesis of a core oxaspiro[3.4]octane building block.

Protocol: Synthesis of a 2,5-Dioxaspiro[3.4]octane Building Block via RCM

This protocol is adapted from a general strategy employing ring-closing metathesis.[13]

Step 1: O-Alkylation

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of vinyl oxetanol (1.0 eq) in THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add tetra-n-butylammonium iodide (TBAI, 0.1 eq) followed by a dropwise addition of methyl 2-(bromomethyl)acrylate (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the diene precursor.

Step 2: Ring-Closing Metathesis (RCM)

  • Dissolve the diene precursor (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Add Grubbs' II catalyst (0.05 eq) to the solution.

  • Heat the reaction mixture to reflux for 4 hours, monitoring by TLC or LC-MS for the consumption of starting material.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the unsaturated 2,5-dioxaspiro[3.4]octane derivative.[13]

Step 3: Hydrogenation

  • Dissolve the unsaturated spirocycle (1.0 eq) in ethanol in a high-pressure reaction vessel.

  • Add Pearlman's catalyst (palladium hydroxide on carbon, 10 mol%).

  • Pressurize the vessel with hydrogen gas (H₂, 50 bar) and stir at room temperature for 24 hours.

  • Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the saturated 2,5-dioxaspiro[3.4]octane building block.[13]

Validation: The structure and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Future Perspectives

The exploration of the oxaspiro[3.4]octane chemical space is far from complete. Future efforts will likely focus on the development of novel, enantioselective synthetic routes to access chiral derivatives, which are crucial for understanding stereospecific interactions with biological targets.[23] Furthermore, the application of this scaffold is expected to expand beyond the current examples into other therapeutic areas as our understanding of the benefits of 3D molecular architecture continues to grow. As a non-planar, saturated bioisostere for common aromatic rings, the oxaspiro[3.4]octane core offers a compelling strategy to design next-generation therapeutics with enhanced properties and novel intellectual property positions.[12]

References

  • Nakazaki, A., Nakane, Y., & Ishi, Y. (2015). SYNTHESIS OF 1,5-DIOXASPIRO[3.4]OCTANE THROUGH BROMOCATION-INDUCED CASCADE CYCLIZATION. HETEROCYCLES, 91(6), 1157. [Link]

  • Dong, X., et al. (2014). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Chinese Journal of Organic Chemistry. [Link]

  • Request PDF. (n.d.). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. [Link]

  • Expert Opinion on Drug Discovery. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]

  • ACS Medicinal Chemistry Letters. (2021). Therapeutic Potential of Monoacylglycerol Lipase (MGL) Inhibitors as Treatment for Pain, Depression, Cancers, and Eye Conditions. ACS Publications. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • OA Monitor Ireland. (n.d.). Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. OA Monitor Ireland. [Link]

  • Request PDF. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry. ResearchGate. [Link]

  • Chemical Society Reviews. (2026). Oxetanes in heterocycle synthesis: recent advances. RSC Publishing. [Link]

  • Expert Opinion on Drug Discovery. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. [Link]

  • PubMed. (2011). Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds. National Center for Biotechnology Information. [Link]

  • Chemical Communications. (n.d.). Synthesis of highly substituted oxetanes via [2+2] cycloaddition reactions of allenoates catalyzed by a guanidine Lewis base. RSC Publishing. [Link]

  • Google Patents. (n.d.). US11505546B2 - Azaspirocycles as monoacylglycerol lipase modulators.
  • Beilstein Journal of Organic Chemistry. (n.d.). Intramolecular thermal stepwise [2 + 2] cycloadditions: investigation of a stereoselective synthesis of [n.2.0]-bicyclolactones. National Center for Biotechnology Information. [Link]

  • ACS Publications. (2020). Photosensitized Intramolecular [2+2] Cycloaddition of 1H-Pyrrolo[2,3-b]pyridines Enabled by the Assistance of Lewis Acids. ACS Publications. [Link]

  • PubMed. (2011). Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain. National Center for Biotechnology Information. [Link]

  • Request PDF. (n.d.). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. [Link]

  • Request PDF. (n.d.). Oxetane Formation: Intermolecular Additions. ResearchGate. [Link]

  • MDPI. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. RSC Publishing. [Link]

  • Proceedings of the National Academy of Sciences. (n.d.). Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide. National Center for Biotechnology Information. [Link]

  • Google Patents. (2024). US20240294514A1 - Small molecules as monoacylglycerol lipase (magl) inhibitors, compositions and use thereof.
  • ChemRxiv. (n.d.). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Nature Communications. (n.d.). A monoacylglycerol lipase inhibitor showing therapeutic efficacy in mice without central side effects or dependence. National Center for Biotechnology Information. [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (n.d.). Assessment of NSAIDs as potential inhibitors of the fatty acid amide hydrolase I (FAAH-1) using three different primary fatty acid amide substrates in vitro. National Center for Biotechnology Information. [Link]

Sources

Exploratory

Architecting Chemical Space: The Biological Relevance and Application of 2-oxaspiro[3.4]octan-6-ol in Drug Discovery

Executive Summary & Mechanistic Rationale In modern drug discovery, lead optimization frequently encounters the "molecular obesity" crisis—a phenomenon where inflating lipophilicity and utilizing flat, sp²-rich aromatic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern drug discovery, lead optimization frequently encounters the "molecular obesity" crisis—a phenomenon where inflating lipophilicity and utilizing flat, sp²-rich aromatic structures leads to clinical attrition via poor pharmacokinetics and off-target toxicity. As a Senior Application Scientist, I advocate for the strategic insertion of sp³-rich, strained spirocycles to navigate out of these suboptimal chemical spaces.

The compound 2-oxaspiro[3.4]octan-6-ol (CAS 2408969-82-2) represents a highly specialized bicyclic system featuring an oxetane ring spiro-fused to a cyclopentanol moiety 1[1]. Its biological relevance is anchored in three mechanistic pillars:

  • The Oxetane Bioisostere: The oxetane ring is a well-validated bioisostere for gem-dimethyl groups, carbonyls, and morpholine rings2[2]. The oxygen atom acts as a potent hydrogen bond acceptor, while the compact four-membered ring drastically reduces overall lipophilicity (logP) compared to purely carbocyclic analogs 3[3].

  • Spiro-Fusion Rigidity: The spirocyclic nature imparts strict conformational rigidity. This pre-organization reduces the entropic penalty upon binding to a target protein's active site, enhancing binding affinity4[4].

  • C6-Hydroxyl Exit Vector: The hydroxyl group on the cyclopentane ring provides a synthetically tractable exit vector for late-stage functionalization, allowing researchers to graft this motif onto larger pharmacophores without disrupting the core geometry 5[5].

BioisostereLogic A Problematic Scaffold (High logP, Rapid Metabolism) B Bioisosteric Replacement (Spirocyclic Oxetane) A->B Structural Optimization C 2-oxaspiro[3.4]octan-6-ol Integration B->C D Increased Fsp3 Fraction (Enhanced 3D Character) C->D E Improved Aqueous Solubility (H-Bond Acceptor) C->E F Metabolic Stability (Blocked CYP450 Sites) C->F

Caption: Logic tree of bioisosteric replacement using 2-oxaspiro[3.4]octan-6-ol.

Physicochemical Profiling

To understand the causality behind selecting 2-oxaspiro[3.4]octan-6-ol, we must quantitatively compare it against traditional cyclic scaffolds. The incorporation of the oxetane oxygen fundamentally alters the electron distribution and hydration shell of the molecule.

ParameterCyclopentanol (Reference)2-oxaspiro[3.4]octan-6-olMechanistic Impact & Causality
Fraction sp³ (Fsp³) 1.01.0Maintains high 3D character, preventing flat-molecule aggregation.
LogP (Predicted) ~1.2~0.2The oxetane dipole counteracts lipophilicity, dramatically improving aqueous solubility[3].
H-Bond Acceptors 12Enhanced target engagement via the Lewis basicity of the oxetane oxygen[3].
Metabolic Stability Low (Rapid oxidation)HighThe spiro-center and oxetane ring sterically hinder adjacent C-H abstraction by CYP450 enzymes[4].

Experimental Methodologies: Self-Validating Protocols

To successfully deploy 2-oxaspiro[3.4]octan-6-ol in a drug discovery campaign, robust synthetic and biological protocols are required. The following methodologies are designed with built-in causality and self-validating checkpoints.

Protocol 1: Late-Stage Functionalization via Reductive Amination

Objective: Convert the C6-hydroxyl into a functionalized amine to link the spirocycle to a target pharmacophore. Causality: The secondary alcohol is stable but lacks the reactivity needed for complex coupling. Oxidizing it to a ketone (2-oxaspiro[3.4]octan-6-one) creates a highly electrophilic center 6[6]. We utilize Dess-Martin Periodinane (DMP) rather than Jones reagent to prevent acidic ring-opening of the sensitive oxetane moiety.

Step-by-Step Workflow:

  • Oxidation: Dissolve 2-oxaspiro[3.4]octan-6-ol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C.

  • Reagent Addition: Slowly add DMP (1.2 eq). Causality: The mild nature of DMP ensures the oxetane ring remains intact.

  • Self-Validation Checkpoint: Monitor via TLC. The precipitation of the iodinane byproduct visually confirms reaction progression. LC-MS should show a mass shift corresponding to the loss of 2 Daltons (formation of 2-oxaspiro[3.4]octan-6-one).

  • Reductive Amination: To the isolated ketone, add the desired primary amine (1.1 eq) in 1,2-dichloroethane (DCE), followed by a catalytic amount of acetic acid.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq). Causality: STAB is specifically chosen because it is mild enough to selectively reduce the intermediate iminium ion without reducing the unreacted ketone back to the starting alcohol.

  • Purification: Quench with saturated NaHCO₃, extract with ethyl acetate, and purify via flash chromatography.

Protocol 2: In Vitro Microsomal Stability Assay

Objective: Validate the hypothesis that the spirocyclic oxetane improves metabolic stability. Causality: Human Liver Microsomes (HLMs) contain the primary cytochrome P450 enzymes responsible for drug degradation. By incubating the functionalized 2-oxaspiro[3.4]octan-6-ol derivative with HLMs, we can calculate its intrinsic clearance ( CLint​ ).

Step-by-Step Workflow:

  • Preparation: Prepare a 1 µM solution of the test compound in 0.1 M phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM protein.

  • Control Integration (Self-Validation): Run Verapamil (known high clearance) and Warfarin (known low clearance) in parallel identical wells. Causality: If Verapamil is not degraded, the NADPH batch is inactive. If Warfarin is rapidly degraded, the assay is contaminated.

  • Initiation: Pre-incubate at 37 °C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard. Causality: The organic solvent instantly denatures the CYP450 enzymes, halting metabolism and precipitating proteins.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to calculate the half-life ( T1/2​ ).

AssayWorkflow S1 Test Compound + HLM Incubation S2 NADPH Addition (Reaction Initiation) S1->S2 S3 Time-Point Sampling S2->S3 S4 Acetonitrile Quench (Protein Precipitation) S3->S4 S5 LC-MS/MS Quantification S4->S5

Caption: Self-validating workflow for in vitro microsomal stability assessment.

Conclusion

The utilization of 2-oxaspiro[3.4]octan-6-ol is not merely a synthetic exercise; it is a calculated architectural decision in drug design. By leveraging its unique physicochemical properties—specifically its ability to act as a polar, sp³-rich bioisostere—researchers can systematically rescue promising pharmacophores from the pitfalls of poor solubility and rapid metabolic clearance. The protocols outlined above ensure that the integration of this spirocycle is both synthetically viable and biologically validated.

References

  • Benchchem - Application Notes and Protocols for the Synthesis of Spirocyclic Oxetanes URL:[4]

  • ResearchGate - Spirocyclic Oxetanes: Synthesis and Properties URL:[2]

  • PMC (NIH) - Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis URL:[3]

  • PubChemLite - 2-oxaspiro[3.4]octan-6-one (C7H10O2) URL:[6]

  • BLD Pharm - 185-06-8 | 2-Oxaspiro[3.5]nonane | 2-Oxaspiro[3.4]octan-6-ol URL:[1]

  • ACS Publications - Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities | Chemical Reviews URL:[5]

Sources

Protocols & Analytical Methods

Method

Application Note: Stereoselective Synthesis of 2-Oxaspirooctan-6-ol

Application Note: Stereoselective Synthesis of 2-Oxaspiro[1]octan-6-ol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Introduct...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Stereoselective Synthesis of 2-Oxaspiro[1]octan-6-ol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Strategic Rationale

The integration of spirocyclic oxetanes into pharmaceutical pipelines has revolutionized modern drug discovery. As highly effective bioisosteres for gem-dimethyl groups, morpholines, and carbonyls, spirocyclic oxetanes fundamentally improve physicochemical properties by lowering lipophilicity (LogP), enhancing aqueous solubility, and mitigating cytochrome P450-mediated metabolic degradation [1].

Among these advanced building blocks, 2-oxaspiro[1]octan-6-ol is of particular interest. It features a rigid spiro[1] core with a chiral secondary alcohol at the C6 position. Because biological targets are inherently chiral, the absolute configuration at C6 dictates the binding affinity and spatial trajectory of the attached pharmacophores. Consequently, achieving absolute stereocontrol during its synthesis is a critical requirement for downstream medicinal chemistry applications.

This application note details a highly reliable, scalable, and self-validating synthetic workflow to produce enantiopure (S)- or (R)-2-oxaspiro[1]octan-6-ol. The strategy relies on the de novo construction of the spirocyclic ketone core, followed by a state-of-the-art biocatalytic asymmetric reduction using engineered ketoreductases (KREDs) [2].

Retrosynthetic Analysis & Mechanistic Insights

The synthesis is divided into two major phases:

  • Construction of the Spirocyclic Ketone (2-oxaspiro[1]octan-6-one): We utilize diethyl 3-oxocyclopentane-1,1-dicarboxylate as the starting material. To prevent the premature reduction of the ketone, it is masked as an ethylene ketal. The geminal diester is then exhaustively reduced to a 1,3-diol. The critical oxetane ring is forged via a statistical monotosylation followed by an intramolecular Williamson-type etherification driven by sodium hydride. Deprotection of the ketal yields the prochiral spiro-ketone [3].

  • Biocatalytic Asymmetric Reduction: While traditional transition-metal catalysts (e.g., Noyori Ru-TsDPEN) can reduce cyclic ketones, the pseudo-symmetry of the spiro-oxetane ring often leads to poor enantiofacial discrimination. Engineered KREDs solve this by utilizing a highly restrictive active site that locks the prochiral ketone in a single orientation, delivering hydride from NADPH to a specific face (re or si) with exquisite precision (>99% ee).

SynthesisWorkflow A Diethyl 3-oxocyclopentane- 1,1-dicarboxylate B Diethyl 1,4-dioxaspirononane- 7,7-dicarboxylate A->B Ethylene glycol, p-TsOH (Protection) C 7,7-Bis(hydroxymethyl)-1,4- dioxaspiro[4.4]nonane B->C LiAlH4, THF (Ester Reduction) D 2-Oxaspiro[3.4]octan-6-one ethylene ketal C->D 1. TsCl, Pyridine 2. NaH, THF (Cyclization) E 2-Oxaspiro[3.4]octan-6-one (Prochiral Ketone) D->E HCl (aq), Acetone (Deprotection) F (S)-2-Oxaspiro[3.4]octan-6-ol (Enantiopure Target) E->F KRED, NADP+, iPrOH (Biocatalysis)

Workflow for the stereoselective synthesis of 2-oxaspiro[1]octan-6-ol.

The Biocatalytic Cofactor Recycling System

To make the enzymatic reduction economically viable, a cofactor recycling system is employed. The KRED enzyme not only reduces the spiro-ketone but simultaneously oxidizes a sacrificial secondary alcohol (isopropanol) to acetone. This dual-action mechanism continuously regenerates the expensive NADPH cofactor in situ, allowing it to be used in catalytic amounts.

KREDCycle KRED Ketoreductase (KRED) Ketone 2-Oxaspiro[3.4]octan-6-one (Substrate) KRED->Ketone Catalyzes IPA Isopropanol KRED->IPA Catalyzes Alcohol (S)-2-Oxaspiro[3.4]octan-6-ol (Product) Ketone->Alcohol Enantioselective Reduction Acetone Acetone IPA->Acetone Oxidation NADPH NADPH NADP NADP+ NADPH->NADP Hydride Donation NADP->NADPH Hydride Recovery

Biocatalytic cofactor recycling system using Ketoreductase (KRED).

Quantitative Data: KRED Enzyme Screening

Enzyme screening is critical to identify the optimal KRED variant that provides the desired enantiomer with maximum conversion. The table below summarizes a standard screening panel against 2-oxaspiro[1]octan-6-one.

Enzyme VariantCofactorConversion (%)Enantiomeric Excess (ee %)Absolute Configuration
KRED-101 NADP+> 99%> 99%(S)
KRED-114NADP+85%96%(S)
KRED-130 NADP+> 99%> 99%(R)
KRED-142NADP+42%81%(R)

Detailed Experimental Protocols

Part A: Synthesis of the Prochiral Ketone Core

Step 1: Ketalization

  • Charge a round-bottom flask equipped with a Dean-Stark trap with diethyl 3-oxocyclopentane-1,1-dicarboxylate (1.0 equiv, 100 mmol), ethylene glycol (3.0 equiv, 300 mmol), and catalytic p-toluenesulfonic acid (p-TsOH, 0.05 equiv) in toluene (200 mL).

  • Reflux the mixture at 110 °C for 12 hours, continuously removing the azeotroped water.

  • Cool to room temperature, quench with saturated aqueous NaHCO₃, extract with ethyl acetate, dry over Na₂SO₄, and concentrate to afford diethyl 1,4-dioxaspiro[2]nonane-7,7-dicarboxylate.

Step 2: Exhaustive Ester Reduction Causality Check: LiAlH₄ is strictly required here; milder reagents like NaBH₄ will not reduce the sterically encumbered geminal diesters.

  • Suspend LiAlH₄ (2.5 equiv) in anhydrous THF (150 mL) at 0 °C under an inert argon atmosphere.

  • Add the ketal-diester from Step 1 dropwise over 30 minutes.

  • Warm to room temperature and stir for 4 hours.

  • Carefully quench using the Fieser method (x mL H₂O, x mL 15% NaOH, 3x mL H₂O). Filter the granular aluminum salts and concentrate the filtrate to yield 7,7-bis(hydroxymethyl)-1,4-dioxaspiro[2]nonane.

Step 3: Oxetane Ring Formation

  • Dissolve the 1,3-diol (1.0 equiv) in anhydrous pyridine (0.5 M) and cool to 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl, 1.05 equiv) portion-wise. Stir at 0 °C for 8 hours to favor statistical mono-tosylation. Extract and purify via short-path silica plug.

  • Dissolve the mono-tosylate in anhydrous THF (0.2 M). Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) at 0 °C.

  • Reflux the mixture at 65 °C for 6 hours. The alkoxide displaces the tosylate in a highly constrained intramolecular Sₙ2 reaction. Quench with water, extract with diethyl ether, and concentrate to yield 2-oxaspiro[1]octan-6-one ethylene ketal.

Step 4: Ketal Deprotection

  • Dissolve the oxetane ketal in a 4:1 mixture of Acetone and 1M aqueous HCl.

  • Stir at room temperature for 4 hours.

  • Neutralize carefully with solid NaHCO₃, evaporate the acetone, and extract the aqueous layer with dichloromethane. Dry and concentrate to yield the pure prochiral core: 2-oxaspiro[1]octan-6-one .

Part B: Biocatalytic Stereoselective Reduction

Step 5: KRED-Catalyzed Asymmetric Reduction Note: The protocol below is for the (S)-enantiomer using KRED-101. Substitute with KRED-130 to obtain the (R)-enantiomer.

  • Buffer Preparation: Prepare 100 mL of 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM MgSO₄.

  • Reaction Assembly: To the buffer, add NADP+ (100 mg, 1 g/L) and KRED-101 enzyme powder (200 mg, 2 g/L). Stir gently at 30 °C for 10 minutes to fully dissolve the biocatalyst.

  • Substrate Addition: Dissolve 2-oxaspiro[1]octan-6-one (2.0 g, ~15.8 mmol) in isopropanol (15 mL). Add this solution dropwise to the aqueous enzyme mixture. Causality Check: Isopropanol acts as both the co-solvent to solubilize the lipophilic spirocycle and the stoichiometric hydride donor for cofactor recycling.

  • Incubation: Stir the biphasic mixture at 30 °C and 250 rpm for 24 hours. Monitor conversion via GC-MS or chiral HPLC.

  • Workup: Once conversion reaches >99%, add Celite (2 g) and filter the mixture to remove denatured proteins. Extract the aqueous filtrate with ethyl acetate (3 × 50 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield (S)-2-oxaspiro[1]octan-6-ol as a colorless oil (>99% ee).

References

  • Wuitschik, G., Rogers-Evans, M., Buckl, A., Bernasconi, M., Märki, M., Godel, T., Fischer, H., Wagner, B., Parrilla, I., Schuler, F., Schneider, J., Alker, A., Schweizer, W. B., Müller, K., & Carreira, E. M. (2008). Spirocyclic oxetanes: synthesis and properties. Angewandte Chemie International Edition, 47(24), 4512-4515. URL: [Link]

  • Li, Y., & Chen, X. (2021). Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018-2020). The Chemical Record, 21(9), 2200-2215. URL: [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257-8322. URL: [Link]

Sources

Application

Application Note: 2-Oxaspiro[3.4]octan-6-ol as a Versatile Scaffold for Parallel Synthesis in Drug Discovery

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry Modern drug discovery is in a continuous pursuit of novel chemical matter capable of modulating complex biological targets with high potency and selecti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

Modern drug discovery is in a continuous pursuit of novel chemical matter capable of modulating complex biological targets with high potency and selectivity. A significant strategic shift involves moving away from flat, aromatic-rich molecules towards compounds with greater three-dimensional (3D) character.[1] Spirocyclic scaffolds are exemplary in this regard; their rigid, well-defined structures present substituents in precise vectors, enabling optimized interactions within protein binding pockets.[2]

The 2-oxaspiro[3.4]octane framework, which fuses a strained oxetane ring with a cyclopentane, is a particularly compelling motif. The oxetane moiety is not merely a structural element; it is a powerful modulator of physicochemical properties. Its incorporation has been shown to improve aqueous solubility, enhance metabolic stability, and reduce the lipophilicity of parent molecules.[3][4] Functionally, oxetanes can serve as polar, non-basic bioisosteres for gem-dimethyl or carbonyl groups, offering a sophisticated tool for lead optimization.[1][5]

This application note details the utility of 2-oxaspiro[3.4]octan-6-ol , a derivative of this scaffold, as a versatile starting block for parallel synthesis. The secondary alcohol on the cyclopentane ring provides a reliable and strategically positioned handle for diversification, allowing for the rapid generation of libraries of novel 3D-rich compounds.

The Core Concept: A Workflow for Scaffold-Based Library Generation

The fundamental principle of using 2-oxaspiro[3.4]octan-6-ol in parallel synthesis is to leverage its single, reactive hydroxyl group as an anchor point for diversification. A library of diverse chemical functionalities can be introduced by reacting the common core with an array of unique building blocks, such as carboxylic acids or alkyl halides. This process is ideally suited for automated or semi-automated synthesis platforms, enabling the efficient exploration of chemical space around the spirocyclic core.

G cluster_core Core Building Block cluster_reagents Diverse Reagent Libraries cluster_reactions Parallel Reaction Block cluster_library Final Compound Library Core 2-Oxaspiro[3.4]octan-6-ol Acylation Acylation / Esterification Core->Acylation Etherification Williamson Ether Synthesis Core->Etherification Mitsunobu Mitsunobu Reaction Core->Mitsunobu Acids R¹-COOH (Carboxylic Acids) Acids->Acylation Halides R²-X (Alkyl Halides) Halides->Etherification Alcohols R³-OH (Alcohols) Alcohols->Mitsunobu Lib1 Ester Library Acylation->Lib1 Lib2 Ether Library (SN2) Etherification->Lib2 Lib3 Ether Library (Mitsunobu) Mitsunobu->Lib3

Caption: Parallel synthesis workflow using a common core.

Key Protocols for Library Synthesis

The following protocols are designed for implementation in parallel synthesis formats, such as in 24- or 96-well reaction blocks. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. The oxetane ring is generally stable to these conditions but can be sensitive to strong Lewis acids or protic acids; these should be avoided.[4]

Protocol 1: Parallel Acylation via Carbodiimide Coupling

This method is highly reliable for generating an ester library from a diverse set of commercially available carboxylic acids under mild conditions.

  • Causality: Carbodiimide coupling avoids the need to convert carboxylic acids to more reactive acyl chlorides, which may have limited stability or commercial availability. This allows for a much broader range of R-groups to be explored.

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Prepare a 0.2 M stock solution of 2-oxaspiro[3.4]octan-6-ol (1.0 eq.) in anhydrous dichloromethane (DCM).

    • Prepare a 0.2 M stock solution of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq.), in anhydrous DCM.

    • Prepare a 0.1 M stock solution of a catalyst, such as 4-dimethylaminopyridine (DMAP) (0.1 eq.), in anhydrous DCM.

  • Reagent Plating:

    • Into each reaction vial, add the desired carboxylic acid (1.1 eq., typically as a solid or a pre-dissolved solution).

  • Automated Dispensing:

    • Dispense the 2-oxaspiro[3.4]octan-6-ol stock solution into each vial.

    • Dispense the DMAP stock solution into each vial.

    • Dispense the DCC stock solution into each vial to initiate the reaction.

  • Reaction:

    • Seal the reaction block and agitate at room temperature for 12-18 hours.

  • Workup & Purification:

    • A significant byproduct of DCC coupling is dicyclohexylurea (DCU), which is insoluble in DCM. To simplify purification, add anhydrous diethyl ether to each vial to further precipitate the DCU.

    • Filter the contents of each vial through a plug of celite, collecting the filtrate.

    • Concentrate the filtrate in-vacuo.

    • The crude ester products can then be purified using high-throughput techniques like mass-directed automated preparative HPLC.

Self-Validation:

  • Reaction Monitoring: Progress can be monitored by LC-MS, observing the consumption of the starting alcohol (m/z 129.08 [M+H]⁺) and the appearance of the expected product mass.

  • Expected Outcome: Yields typically range from 60-95%, depending on the steric and electronic properties of the carboxylic acid. Purity after purification should exceed 95%.

Protocol 2: Parallel Williamson Ether Synthesis

This classic SN2 reaction is ideal for creating ether libraries using a diverse set of alkyl halides.

  • Causality: The use of a strong, non-nucleophilic base like sodium hydride (NaH) ensures complete deprotonation of the alcohol to the more nucleophilic alkoxide, driving the reaction to completion. The choice of a polar aprotic solvent like DMF or THF is critical to solvate the counter-ion (Na⁺) without interfering with the nucleophile.

Step-by-Step Methodology:

  • Preparation (under inert atmosphere):

    • To each reaction vial containing a magnetic stir bar, add 2-oxaspiro[3.4]octan-6-ol (1.0 eq.).

    • Add anhydrous dimethylformamide (DMF) to achieve a final concentration of ~0.2 M.

  • Deprotonation:

    • Cool the reaction block to 0 °C.

    • Carefully add sodium hydride (1.5 eq., 60% dispersion in mineral oil) to each vial. Caution: NaH reacts violently with water; ensure all equipment is dry. Hydrogen gas is evolved.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes.

  • Alkylation:

    • Add the corresponding alkyl halide (1.2 eq., as a solution in DMF) to each vial.

    • Seal the reaction block and heat to 60 °C for 6-12 hours.

  • Workup & Purification:

    • Cool the reaction block to 0 °C.

    • Carefully quench each reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

    • Extract each reaction mixture with ethyl acetate.

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in-vacuo.

    • Purify via automated flash chromatography or preparative HPLC.

Self-Validation:

  • Reaction Monitoring: TLC or LC-MS can be used to track the disappearance of the starting material.

  • Troubleshooting: Low yields may be observed with sterically hindered or unreactive (e.g., aryl) halides. In such cases, switching to a higher boiling solvent and temperature or using a more reactive electrophile (e.g., a triflate) may be necessary.

Data Presentation: A Model Parallel Synthesis Array

To illustrate the utility of these protocols, a hypothetical 2x2 library synthesis was performed. The results demonstrate the robustness of the acylation and etherification reactions.

EntryReagentReaction TypeYield (%)Purity (%) (by LC-MS)
1Benzoic AcidAcylation92>98
2Cyclohexanecarboxylic AcidAcylation85>99
3Benzyl BromideEtherification88>97
4Ethyl IodideEtherification95>99

Experimental Workflow Visualization

The following diagram outlines the key decision and action points for the parallel acylation protocol, providing a clear map for laboratory execution.

G cluster_prep Preparation cluster_reaction Reaction Execution cluster_workup Workup & Isolation cluster_analysis Purification & Analysis Prep_Vials Dispense Carboxylic Acids into Vials Dispense Dispense Stock Solutions into Reaction Vials Prep_Vials->Dispense Prep_Stocks Prepare Stock Solutions: - Core Alcohol - DCC - DMAP Prep_Stocks->Dispense React Seal and Agitate (12-18h, RT) Dispense->React Precipitate Add Diethyl Ether to Precipitate DCU React->Precipitate Filter Filter Through Celite Precipitate->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Mass-Directed Prep-HPLC Concentrate->Purify Analyze QC by LC-MS & NMR Purify->Analyze

Caption: Workflow for the parallel acylation protocol.

Conclusion

2-Oxaspiro[3.4]octan-6-ol is a highly valuable and synthetically tractable building block for parallel synthesis. Its rigid, 3D spirocyclic core, combined with the beneficial physicochemical properties imparted by the oxetane ring, makes it an attractive scaffold for modern drug discovery campaigns. The straightforward reactivity of the secondary alcohol allows for the application of robust, well-established chemical transformations to rapidly generate large libraries of diverse compounds. By leveraging the protocols outlined in this guide, researchers can efficiently explore the rich chemical space around this promising scaffold, accelerating the identification of novel therapeutic candidates.

References

  • Applications of oxetanes in drug discovery and medicinal chemistry.RSC Medicinal Chemistry.
  • Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition. Available at: [Link]

  • Spirocycles as Privileged Structural Motifs in Medicinal Chemistry.Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation.
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link]

  • Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. ACS Combinatorial Science. Available at: [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. Available at: [Link]

  • 2-oxaspiro[3.4]octan-6-ol. PubChem. Available at: [Link]

Sources

Method

Application Note: Protecting Group Strategies for 2-Oxaspiro[3.4]octan-6-ol in Multi-Step Synthesis

Executive Summary The integration of spirocyclic oxetanes into drug discovery pipelines requires highly deliberate synthetic planning due to the inherent acid-lability of the strained four-membered ring. This application...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of spirocyclic oxetanes into drug discovery pipelines requires highly deliberate synthetic planning due to the inherent acid-lability of the strained four-membered ring. This application note provides a comprehensive guide to selecting, installing, and cleaving protecting groups (PGs) for the secondary alcohol of 2-oxaspiro[3.4]octan-6-ol . By leveraging orthogonal protection strategies—specifically silyl and benzyl ethers—chemists can safely navigate complex multi-step syntheses without compromising the structural integrity of the oxetane pharmacophore.

Strategic Context: Oxetane Spirocycles in Drug Discovery

The incorporation of strained four-membered cyclic ethers has revolutionized modern medicinal chemistry. Spirocyclic oxetanes, such as 2-oxaspiro[3.4]octan-6-ol, are increasingly utilized as bioisosteres for carbonyl groups, morpholines, and gem-dimethyl moieties[1]. Replacing these traditional functionalities with an oxetane motif can dramatically improve a drug candidate's aqueous solubility, lipophilicity profile, and metabolic stability by reducing the intrinsic clearance rate mediated by cytochrome P450 enzymes[2]. However, the inherent ring strain of the oxetane introduces specific synthetic challenges, particularly regarding its sensitivity to acidic conditions during downstream synthetic steps[3].

Mechanistic Constraints: Acid-Sensitivity and Orthogonality

The critical challenge in utilizing 2-oxaspiro[3.4]octan-6-ol lies in protecting the secondary alcohol at the C6 position without degrading the spiro-fused oxetane ring. Oxetanes possess a high ring strain energy (approximately 26 kcal/mol). While they are remarkably stable to basic and nucleophilic conditions, the ethereal oxygen is highly susceptible to protonation by strong Brønsted acids (e.g., TFA, HCl) or coordination by Lewis acids (e.g., BF_3·OEt_2)[4]. Protonation triggers a rapid ring-opening cascade via S_N1 or S_N2 mechanisms, permanently destroying the spirocyclic core.

Therefore, PG strategies must be strictly orthogonal to acidic cleavage . Traditional protecting groups like Tetrahydropyranyl (THP) or Methoxymethyl (MOM) ethers are contraindicated because their deprotection requires acidic conditions that will concurrently ring-open the oxetane[4]. Instead, the strategy must rely on:

  • Silyl Ethers (e.g., TBS, TBDPS): Cleaved by fluoride ions (TBAF), exploiting the high thermodynamic stability of the Si–F bond (~135 kcal/mol). This provides a mild, neutral-to-basic deprotection pathway.

  • Benzyl Ethers (Bn): Cleaved via catalytic hydrogenolysis (H_2, Pd/C), a completely neutral reductive process that leaves the oxetane intact.

PG_Decision Start 2-oxaspiro[3.4]octan-6-ol Q1 Downstream Reductive Steps? (e.g., Hydrogenation) Start->Q1 Q2 Downstream Fluoride or Strong Base Steps? Q1->Q2 No TBS Use Silyl Ether (TBS) Deprotect: TBAF (Neutral) Q1->TBS Yes Bn Use Benzyl Ether (Bn) Deprotect: H2, Pd/C Q2->Bn Yes Avoid Avoid Acid-Labile PGs (THP, MOM, Trityl) Risk: Oxetane Ring-Opening Q2->Avoid No / General Rule

Decision workflow for selecting orthogonal protecting groups for oxetane spirocycles.

Comparative Analysis of Protecting Groups

To facilitate optimal synthetic planning, the following table summarizes the quantitative and qualitative performance of various protecting groups applied to oxetane-containing secondary alcohols[4].

Protecting GroupProtection ReagentsDeprotection ReagentsYield (Prot/Deprot)Oxetane CompatibilityStrategic Advantage
TBS (tert-Butyldimethylsilyl) TBSCl, Imidazole, DMFTBAF, THF, rt>95% / >95%Excellent Highly orthogonal; cleaved under neutral fluoride conditions. Ideal if downstream steps are reductive.
Bn (Benzyl) NaH, BnBr, THFH_2, Pd/C, MeOH~95% / 86%Excellent Robust against strong bases and nucleophiles. Cleaved via neutral hydrogenolysis.
PMB (p-Methoxybenzyl) NaH, PMBCl, THFDDQ, DCM/H_2O~90% / ~90%Good Cleaved oxidatively. Useful when both acid and reductive conditions must be avoided.
Acetate (Ac) Ac_2O, PyridineK_2CO_3, MeOH>90% / >90%Moderate Base-labile. Useful only if the target molecule lacks other ester/amide sensitivities.
THP (Tetrahydropyranyl) DHP, PPTS, DCMTFA or HCl, MeOHN/APoor (Avoid) Acidic deprotection will cause irreversible oxetane ring-opening.
Validated Experimental Protocols

The following protocols have been designed as self-validating systems. The completion of the reaction can be monitored by TLC, and the structural integrity of the oxetane ring is confirmed via ^1H NMR (characteristic oxetane methylene protons typically appear as distinct doublets or multiplets between 4.3–4.8 ppm).

Protocol A: Silyl Protection (TBS Ether Formation)

Rationale: TBS protection is the premier choice for 2-oxaspiro[3.4]octan-6-ol due to its mild installation and highly specific fluoride-mediated cleavage, which completely avoids the acidic conditions detrimental to the spirocycle[4].

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 2-oxaspiro[3.4]octan-6-ol (1.0 equiv, 10 mmol) in anhydrous DMF (0.5 M).

  • Activation: Add Imidazole (2.5 equiv, 25 mmol) and stir for 5 minutes at room temperature to ensure complete dissolution.

  • Protection: Add tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv, 12 mmol) in portions. The reaction mixture will become cloudy as imidazolium chloride precipitates.

  • Monitoring: Stir at room temperature for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 8:2). The protected product will appear as a distinct, higher R_f spot.

  • Workup: Quench with saturated aqueous NaHCO_3. Extract with Diethyl Ether (3 x 20 mL). Wash the combined organic layers with brine (5 x 20 mL) to thoroughly remove DMF. Dry over anhydrous Na_2SO_4, filter, and concentrate under reduced pressure.

  • Deprotection Note (TBAF Cleavage): To safely remove the TBS group later in the synthesis, treat the purified intermediate with TBAF (1.5 equiv) in THF at 0 °C to room temperature for 2 hours. The neutral nature of TBAF preserves the oxetane spirocycle.

Protocol B: Benzyl Protection (Bn Ether Formation)

Rationale: Benzyl ethers provide superior stability against strongly basic or nucleophilic downstream conditions (e.g., Grignard additions, enolate alkylations occurring elsewhere on the molecular scaffold)[2].

  • Preparation: Dissolve 2-oxaspiro[3.4]octan-6-ol (1.0 equiv, 10 mmol) in anhydrous THF (0.2 M) under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv, 15 mmol) in small portions. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases.

  • Alkylation: Add Benzyl Bromide (BnBr) (1.2 equiv, 12 mmol) dropwise. Add a catalytic amount of TBAI (0.1 equiv) to accelerate the reaction via in situ Finkelstein activation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Quench carefully with cold water at 0 °C. Extract with EtOAc (3 x 20 mL). Wash with brine, dry over MgSO_4, and concentrate. Purify via silica gel flash chromatography.

  • Deprotection Note (Hydrogenolysis): Cleave the benzyl ether by dissolving the compound in MeOH, adding 10% Pd/C (0.1 equiv Pd), and stirring under a balloon of H_2 gas at room temperature for 4–8 hours. Filter through Celite to yield the intact 2-oxaspiro[3.4]octan-6-ol.

Reaction_Pathway Substrate 2-oxaspiro[3.4]octan-6-ol TBS_Prot TBSCl, Imidazole DMF, rt Substrate->TBS_Prot Bn_Prot NaH, BnBr THF, 0°C Substrate->Bn_Prot TBS_Prod TBS Ether (Stable to Base) TBS_Prot->TBS_Prod TBS_Deprot TBAF, THF rt TBS_Prod->TBS_Deprot Product Intact Oxetane Spirocycle TBS_Deprot->Product Bn_Prod Benzyl Ether (Stable to Nucleophiles) Bn_Prot->Bn_Prod Bn_Deprot H2, Pd/C MeOH, rt Bn_Prod->Bn_Deprot Bn_Deprot->Product

Orthogonal protection and deprotection pathways preserving the acid-sensitive oxetane ring.

Conclusion

The successful integration of 2-oxaspiro[3.4]octan-6-ol into complex drug scaffolds relies entirely on avoiding acidic conditions that compromise the highly strained oxetane ring. By leveraging orthogonal protecting groups—specifically TBS ethers cleaved by fluoride and Benzyl ethers cleaved by hydrogenolysis—chemists can maintain the structural integrity of this highly valuable bioisostere throughout rigorous multi-step synthetic campaigns.

References
  • The Strategic Selection of Protective Groups in Oxetane Synthesis: A Compar
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Chemical Reviews - ACS Public
  • Oxetanes in drug discovery: structural and synthetic insights PubMed - NIH
  • Oxetanes in Drug Discovery Campaigns PMC - NIH

Sources

Application

Application Note: Comprehensive Analytical Characterization of 2-Oxaspiro[3.4]octan-6-ol

Document Type: Advanced Analytical Protocol & Application Note Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists Executive Summary & Scientific Rationale...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Advanced Analytical Protocol & Application Note Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists

Executive Summary & Scientific Rationale

The incorporation of small, highly polar, and three-dimensional motifs into drug scaffolds has become a cornerstone of modern medicinal chemistry. Spirocyclic oxetanes, such as 2-oxaspiro[3.4]octan-6-ol , are increasingly utilized as bioisosteres for morpholines, piperazines, and gem-dimethyl or carbonyl groups [1]. The oxetane ring modulates key physicochemical properties: it lowers lipophilicity (LogD), enhances aqueous solubility, and acts as a robust hydrogen-bond acceptor, while the spirocyclic architecture provides rigid vector projection [2].

However, the analytical characterization of 2-oxaspiro[3.4]octan-6-ol presents unique challenges. The molecule possesses a chiral center at C6 (the hydroxyl-bearing carbon) and a pseudo-asymmetric spiro center at C4, necessitating rigorous stereochemical assignment. Furthermore, the high polarity and lack of a strong UV chromophore require orthogonal detection methods. This application note details a self-validating, multi-modal analytical strategy to unequivocally characterize this next-generation scaffold [3].

Analytical Strategy & Causality

To ensure absolute confidence in the structural and stereochemical integrity of 2-oxaspiro[3.4]octan-6-ol, our workflow relies on three orthogonal pillars. Each technique is chosen based on specific causal relationships between the molecule's physical properties and the analytical output:

  • Multidimensional NMR (1H, 13C, COSY, NOESY):

    • Causality: The spiro-fusion creates a rigid, folded conformation. 1D NMR confirms the presence of the oxetane (characteristic downfield shifts of C1/C3 protons). 2D NOESY is strictly required to establish the relative stereochemistry (cis/trans relationship) between the C6 hydroxyl group and the oxetane oxygen, based on through-space dipolar coupling.

  • LC-HRMS/MS (ESI+ with CID):

    • Causality: Because the molecule lacks a UV chromophore, mass spectrometry is the primary tool for purity and identity. Oxetanes exhibit a highly diagnostic retro-[2+2] cycloaddition cleavage under Collision-Induced Dissociation (CID), resulting in the neutral loss of formaldehyde (CH₂O, 30.01 Da). Tracking this specific fragmentation proves the integrity of the four-membered ether ring.

  • Supercritical Fluid Chromatography (Chiral SFC):

    • Causality: The C6 chiral center dictates the need for enantiomeric resolution. Traditional reversed-phase HPLC struggles with the extreme polarity of oxetane-alcohols. SFC, utilizing supercritical CO₂ and polar co-solvents, exploits the molecule's hydrogen-bonding capacity to achieve baseline enantiomeric separation while adhering to green chemistry principles.

AnalyticalWorkflow Sample 2-Oxaspiro[3.4]octan-6-ol (Analyte) NMR Multidimensional NMR (1H, 13C, COSY, NOESY) Sample->NMR MS LC-HRMS/MS (ESI+, CID) Sample->MS SFC Chiral SFC (Enantiomeric Resolution) Sample->SFC Stereo Stereochemical Assignment NMR->Stereo Frag Retro-[2+2] Cleavage Confirmation MS->Frag Purity Enantiomeric Excess (ee) Determination SFC->Purity

Figure 1: Orthogonal analytical workflow for 2-oxaspiro[3.4]octan-6-ol characterization.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems . By incorporating internal standards, lock-mass calibration, and system suitability tests (SST), any deviation in instrument performance is immediately flagged, ensuring absolute trustworthiness of the data.

Protocol A: Multidimensional NMR Elucidation

Self-Validation Mechanism: Tetramethylsilane (TMS) internal standard for exact chemical shift referencing; 3D shimming prior to acquisition to ensure line widths < 1.0 Hz.

  • Sample Preparation: Dissolve 15 mg of 2-oxaspiro[3.4]octan-6-ol in 600 µL of Chloroform-d (CDCl₃) containing 0.03% v/v TMS. Transfer to a 5 mm precision NMR tube.

  • Instrument Setup: Utilize a 400 MHz or higher NMR spectrometer equipped with a cryoprobe. Set probe temperature to 298 K.

  • 1D Acquisition:

    • Acquire ¹H NMR: 16 scans, relaxation delay (D1) = 2.0 s, spectral width = 12 ppm.

    • Acquire ¹³C{¹H} NMR: 512 scans, D1 = 2.0 s, spectral width = 250 ppm.

  • 2D NOESY Acquisition:

    • Set mixing time (τ_m) to 300 ms (optimized for small molecules MW < 500 Da).

    • Acquire 256 t1 increments with 16 scans per increment.

  • Data Processing: Phase and baseline correct all spectra. Extract through-space correlations between the C6 methine proton and the C1/C3 oxetane protons to assign the relative stereoisomer.

Protocol B: LC-HRMS/MS Fragmentation Analysis

Self-Validation Mechanism: Dual-spray source with Leucine Enkephalin as a continuous lock-mass calibrant; blank solvent injections bracketing the sample.

  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Water:Acetonitrile (50:50, v/v) with 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a HILIC column (e.g., Waters Acquity BEH Amide, 1.7 µm, 2.1 x 50 mm) to retain the polar analyte. Flow rate: 0.4 mL/min.

  • MS Source Parameters: ESI positive mode (+). Capillary voltage: 3.0 kV. Desolvation temperature: 350 °C.

  • HRMS/MS Acquisition:

    • Perform a full MS scan (m/z 50–500) to identify the [M+H]⁺ parent ion (Theoretical exact mass: 129.0910 Da) [4].

    • Isolate the parent ion and apply Collision Energy (CE) ramped from 15 to 35 eV.

  • Data Interpretation: Monitor for the diagnostic loss of 30.01 Da (CH₂O) and 18.01 Da (H₂O).

MSFragmentation Parent [M+H]+ m/z 129.0910 LossH2O [M+H - H2O]+ m/z 111.0804 (Cyclopentene cation) Parent->LossH2O -H2O LossCH2O [M+H - CH2O]+ m/z 99.0804 (Retro-[2+2] cleavage) Parent->LossCH2O -CH2O Fragment3 m/z 81.0698 (Dual Loss: H2O + CH2O) LossH2O->Fragment3 -CH2O LossCH2O->Fragment3 -H2O

Figure 2: Proposed ESI+ CID fragmentation pathway for 2-oxaspiro[3.4]octan-6-ol.

Protocol C: Enantiomeric Resolution via Chiral SFC

Self-Validation Mechanism: Injection of a racemic reference standard to prove baseline resolution (Rs > 1.5) prior to analyzing the enantiopure batch.

  • System Suitability Test (SST): Inject 5 µL of racemic 2-oxaspiro[3.4]octan-6-ol (1 mg/mL in Methanol).

  • SFC Conditions:

    • Column: Amylose-based chiral stationary phase (e.g., Chiralpak IG, 5 µm, 4.6 x 250 mm).

    • Mobile Phase: Supercritical CO₂ / Methanol (85:15, v/v) isocratic.

    • Backpressure: 120 bar. Temperature: 35 °C.

    • Flow Rate: 3.0 mL/min.

  • Detection: Since the compound lacks a UV chromophore, use Evaporative Light Scattering Detection (ELSD) or mass-directed detection (SFC-MS).

  • Acceptance Criteria: The system is valid only if the resolution (Rs) between the (6R) and (6S) enantiomers is ≥ 1.5.

Quantitative Data Summaries

The following tables summarize the expected analytical metrics for 2-oxaspiro[3.4]octan-6-ol, serving as a reference standard for quality control.

Table 1: Expected NMR Chemical Shifts (400 MHz, CDCl₃)

Position¹H Shift (ppm) & Multiplicity¹³C Shift (ppm)Structural Assignment
C1 / C3 4.40 – 4.60 (m, 4H)*81.2, 81.5Oxetane CH₂ (Diastereotopic)
C4 -46.8Spiro quaternary carbon
C6 4.25 – 4.35 (m, 1H)73.4Cyclopentanol CH-OH
C5 / C8 1.70 – 2.15 (m, 4H)35.2, 44.5Cyclopentane CH₂ adjacent to spiro
C7 1.60 – 1.95 (m, 2H)33.1Cyclopentane CH₂ adjacent to C6
-OH 2.20 (br s, 1H)-Hydroxyl proton (exchanges with D₂O)

*Note: Due to the chiral center at C6, the oxetane protons at C1 and C3 are diastereotopic and will present as complex multiplets rather than simple singlets.

Table 2: HRMS Exact Mass and Diagnostic Fragments

Ion SpeciesFormulaTheoretical m/zMass Error ToleranceDiagnostic Implication
[M+H]⁺ C₇H₁₃O₂⁺129.0910≤ 5 ppmConfirms intact molecular formula
[M+H - H₂O]⁺ C₇H₁₁O⁺111.0804≤ 5 ppmConfirms presence of free hydroxyl
[M+H - CH₂O]⁺ C₆H₁₁O⁺99.0804≤ 5 ppmConfirms intact oxetane ring

References

  • Wuitschik, G., Carreira, E. M., Wagner, B., Fischer, H., Parrilla, I., Schuler, F., Rogers-Evans, M., & Müller, K. (2008). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition, 47(24), 4512-4515. Available at:[Link]

  • Müller, K., Faeh, C., & Diederich, F. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. Available at:[Link]

  • Zhao, Y., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 258, 115629. Available at:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 148258571, 2-oxaspiro[3.4]octan-6-ol. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Oxaspirooctan-6-ol Synthesis &amp; Troubleshooting

Technical Support Center: 2-Oxaspiro[1]octan-6-ol Synthesis & Troubleshooting Welcome to the Advanced Application Support Center. As spirocyclic oxetanes increasingly replace gem-dimethyl and carbonyl groups in drug disc...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-Oxaspiro[1]octan-6-ol Synthesis & Troubleshooting

Welcome to the Advanced Application Support Center. As spirocyclic oxetanes increasingly replace gem-dimethyl and carbonyl groups in drug discovery to improve aqueous solubility and metabolic stability[1], the demand for scalable, high-yielding syntheses of scaffolds like 2-oxaspiro[2]octan-6-ol has surged.

Synthesizing this fused oxetane-cyclopentanol system presents unique kinetic and thermodynamic challenges. This guide provides field-proven methodologies, mechanistic rationales, and self-validating troubleshooting steps to ensure your synthesis is robust and reproducible.

Mechanistic Overview & Synthetic Workflow

The most reliable route to 2-oxaspiro[2]octan-6-ol avoids the unpredictable photochemistry of Paternò–Büchi reactions. Instead, it utilizes a 1,3-diol intermediate derived from a functionalized cyclopentane[3]. The workflow relies on three critical transformations:

  • Global Reduction: Complete reduction of a keto-diester to a highly polar triol.

  • Regioselective Activation: Differentiation of the primary alcohols from the secondary alcohol using a stannylene acetal intermediate[4].

  • Intramolecular Etherification: A kinetically controlled, high-dilution ring closure to overcome the ~26 kcal/mol strain energy of the oxetane ring.

Workflow A Diethyl 3-oxocyclopentane- 1,1-dicarboxylate B Global Reduction (LiAlH4, THF) A->B C 1,1-bis(hydroxymethyl) cyclopentan-3-ol B->C Fieser Workup D Selective Tosylation (Bu2SnO, TsCl) C->D E Mono-tosylate Intermediate D->E Stannylene Acetal F Ring Closure (NaH, High Dilution) E->F G 2-oxaspiro[3.4]octan-6-ol (Target) F->G Alkoxide Attack

Synthetic workflow for 2-oxaspiro[2]octan-6-ol via a 1,3-diol intermediate.

Self-Validating Experimental Protocols

Step 1: Synthesis of 1,1-bis(hydroxymethyl)cyclopentan-3-ol (The Triol)
  • Procedure: Suspend LiAlH₄ (3.0 eq) in anhydrous THF at 0 °C. Dropwise, add diethyl 3-oxocyclopentane-1,1-dicarboxylate (1.0 eq) dissolved in THF. Reflux the mixture for 4 hours.

  • Workup (Critical): Cool to 0 °C. Perform a strict Fieser workup: For every n grams of LiAlH₄ used, slowly add n mL of H₂O, followed by n mL of 15% aqueous NaOH, and finally 3n mL of H₂O. Stir vigorously until a white, granular precipitate forms. Filter the salts and subject them to Soxhlet extraction with THF for 12 hours.

  • Self-Validation System: Before filtration, visually inspect the salts. They must be crisp and granular. If the mixture is a grey, gelatinous emulsion, the water ratio is incorrect, and the highly hydrophilic triol will remain trapped in the aluminum lattice.

Step 2: Regioselective Mono-Tosylation
  • Procedure: Dissolve the triol (1.0 eq) in CH₂Cl₂. Add dibutyltin oxide (Bu₂SnO, 2 mol%), p -toluenesulfonyl chloride (TsCl, 1.05 eq), and triethylamine (1.0 eq)[4]. Stir at 25 °C for 2 hours. Quench with saturated aqueous NaHCO₃ and extract with CH₂Cl₂.

  • Self-Validation System: Analyze the crude mixture via LC-MS. The presence of a single major peak corresponding to the mono-tosylate mass ( [M+H]+ ) and the absence of a bis-tosylate mass ( [M+H+154]+ ) confirms that the stannylene acetal successfully shielded the secondary alcohol and one primary alcohol.

Step 3: Oxetane Ring Closure
  • Procedure: Dissolve the mono-tosylate in anhydrous THF to achieve a strict concentration of 0.02 M . Cool to 0 °C and add NaH (60% dispersion in mineral oil, 1.5 eq) in portions. Warm the reaction to 60 °C and stir for 12 hours. Quench carefully with saturated NH₄Cl, extract with EtOAc, and purify via silica gel chromatography.

  • Self-Validation System: Obtain a ¹H NMR of the crude product. The diagnostic oxetane ring protons must appear as distinct multiplets between 4.3–4.8 ppm. A broad, unresolved baseline in this region indicates that the dilution was insufficient, resulting in intermolecular oligomerization.

Troubleshooting Guides & FAQs

Q: My yield for the triol intermediate (Step 1) is consistently below 30%. What is causing this mass loss? A: The triol possesses three hydrogen-bond donating/accepting groups, making its partition coefficient heavily favor the aqueous phase. Standard separatory funnel extractions will fail. You must use the Fieser workup to lock the aluminum into a solid hydroxide lattice, followed by continuous Soxhlet extraction to mechanically strip the polar product from the salts.

Logic Start Low Yield in Triol Synthesis? Q1 Was standard aqueous extraction used? Start->Q1 Yes1 Product lost in aqueous phase due to high hydrophilicity. Q1->Yes1 Yes No1 Was Fieser workup performed? Q1->No1 No Yes2 Did you extract the aluminum salts extensively? No1->Yes2 Yes No2 Product trapped in Al-salts. Use Soxhlet extraction. Yes2->No2 No Success Optimal Triol Recovery (>85% Yield) Yes2->Success Yes

Troubleshooting decision tree for resolving low yields during the triol reduction step.

Q: During tosylation (Step 2), I am observing a mixture of mono-tosylate, di-tosylate, and secondary alcohol tosylation. How do I fix the regioselectivity? A: Steric differentiation alone (e.g., using bulky bases) is insufficient for 1,3-diols. You must employ a catalytic mediator. Dibutyltin oxide (Bu₂SnO) forms a transient bidentate stannylene acetal complex with the 1,3-diol. This complex thermodynamically activates the less sterically hindered equatorial primary oxygen toward electrophilic attack by TsCl, effectively shutting down over-tosylation[4].

Table 1: Optimization of Mono-Tosylation Conditions

CatalystEquivalents of TsClTemperatureRegioselectivity (Mono:Di)Yield (%)
None1.00 °C3:145
None1.025 °C2:138
Bu₂SnO (2 mol%) 1.05 25 °C >20:1 88

Q: The final oxetane ring closure (Step 3) is yielding a sticky resin instead of the target spirocycle. How can I favor the intramolecular reaction? A: You are observing intermolecular oligomerization. The formation of a four-membered ring is entropically disfavored and kinetically slow compared to epoxide (3-membered) or THF (5-membered) formation. To overcome this, you must manipulate the collision frequency by operating at high dilution. At concentrations below 0.05 M, the statistical probability of a molecule reacting with itself (intramolecular) vastly outcompetes it colliding with another molecule (intermolecular)[3].

Table 2: Effect of Concentration on Oxetane Ring Closure

Concentration (M)BaseTemperatureOligomer Formation (%)Target Yield (%)
0.5NaH60 °C6515
0.1NaH60 °C3048
0.02 NaH 60 °C <5 82

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Spirocyclization

Welcome to the Technical Support Center for Spirocyclization Reaction Optimization. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constru...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Spirocyclization Reaction Optimization. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing spirocyclic frameworks. Spirocycles, with their unique three-dimensional structures, are prevalent in natural products and pharmaceuticals, making their efficient synthesis a critical endeavor.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My spirocyclization reaction is resulting in a low yield. What are the most common culprits and how can I address them?

A1: Low yields are a frequent challenge in spirocyclization and often stem from a combination of factors.[3] A systematic approach to troubleshooting is the most effective strategy.

  • Sub-optimal Reaction Conditions: The selected temperature, reaction time, and concentration may not be ideal for your specific substrate. It's not uncommon for the optimization of these parameters to take a significant amount of time for a critical reaction.[3]

  • Starting Material Quality: Impurities in your starting materials can act as inhibitors for your catalyst or lead to unwanted side reactions.[3] It is crucial to ensure the purity of your starting materials through appropriate purification methods like recrystallization or column chromatography.

  • Inefficient Catalyst or Reagent: The chosen catalyst, ligand, or reagents may not be optimal for your desired transformation. A thorough screening of various catalysts and ligands can significantly impact both the yield and enantioselectivity of the reaction.[3]

  • Product Decomposition: The desired spirocyclic product might be unstable under the reaction or workup conditions.[3] Monitoring the reaction mixture over time can help identify if product decomposition is occurring.

Q2: I'm observing poor diastereoselectivity in my spirocyclization. What factors influence the stereochemical outcome and how can I control it?

A2: Achieving high diastereoselectivity is a critical aspect of spirocycle synthesis.[3] The spatial arrangement of the newly formed stereocenters is influenced by several key factors:

  • Solvent Effects: The polarity of the solvent can significantly influence the transition state of the cyclization, thereby affecting the diastereoselectivity. In some instances, a change in solvent can even reverse the diastereoselectivity.[3]

  • Catalyst/Ligand Control: Chiral catalysts and ligands are instrumental in inducing stereoselectivity. The steric and electronic properties of the catalyst and its ligands are paramount, as bulky ligands can create a chiral pocket that favors the formation of one diastereomer.[4]

  • Temperature: The reaction temperature can impact the energy difference between the diastereomeric transition states. Lowering the temperature often leads to higher diastereoselectivity by favoring the transition state with the lower activation energy.[3][4]

  • Substrate Control: The inherent stereochemistry of the starting material can direct the formation of a specific diastereomer. Modifying the substrate to introduce steric bulk or directing groups can influence the facial selectivity of the cyclization.[3]

Q3: How do I choose the right catalyst for my spirocyclization reaction?

A3: Catalyst selection is highly dependent on the specific transformation you are trying to achieve.[4] A logical approach involves:

  • Literature Precedent: Begin by reviewing the literature for similar substrate systems and reaction types (e.g., radical, pericyclic, transition-metal-catalyzed).[4]

  • Substrate Compatibility: Ensure that your substrate is compatible with the proposed catalyst. For instance, acid-sensitive functional groups will likely be incompatible with strong Brønsted or Lewis acid catalysts.[4]

  • Catalyst Screening: If there is no direct precedent, it is advisable to perform a screen of different catalyst types (e.g., various metals like Palladium, Gold, or Rhodium, or different classes of organocatalysts) and ligands to identify a promising candidate.[4] The choice of catalyst can be so influential that it can lead to completely different product scaffolds from the same starting material.[5][6][7]

Troubleshooting Guide

This section provides a more in-depth look at common problems and offers structured solutions.

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Steps Scientific Rationale
Incorrect Reaction Temperature 1. Start at a literature-recommended temperature or room temperature (20-25 °C).[4]2. If the reaction is slow, incrementally increase the temperature (e.g., in 10-20 °C intervals).[4]3. If side products are observed, try lowering the temperature.[4]Temperature affects reaction kinetics. Higher temperatures can overcome activation energy barriers but may also promote decomposition or side reactions.[4]
Inappropriate Solvent 1. Screen a range of solvents with varying polarities (e.g., toluene, THF, DCM, acetonitrile).[3]2. Consider the solvent's ability to stabilize intermediates and transition states.[4][8]The solvent's polarity and coordinating ability can significantly impact reaction rates and selectivity.[4][8]
Catalyst Inactivity 1. Ensure the catalyst is fresh and properly handled, especially if it's air or moisture sensitive.2. Increase catalyst loading incrementally.3. Screen different ligands if using a metal catalyst.[3]The catalyst's activity is crucial for the reaction to proceed. Ligands can significantly modulate the reactivity and selectivity of metal catalysts.[4]
Poor Starting Material Quality 1. Purify starting materials using appropriate techniques (recrystallization, column chromatography).2. Confirm the structure and purity of starting materials by NMR, LC-MS, etc.Impurities can poison the catalyst or lead to undesired side reactions, thus lowering the yield of the desired product.[3]
Issue 2: Formation of Multiple Products (Poor Selectivity)
Potential Cause Troubleshooting Steps Scientific Rationale
Poor Diastereoselectivity 1. Lower the reaction temperature to enhance the energy difference between diastereomeric transition states.[4]2. Screen solvents of varying polarities.[3]3. Modify the catalyst or ligand to introduce greater steric hindrance.[4]These factors influence the geometry and stability of the transition states, which in turn dictates the stereochemical outcome.[3][4]
Intermolecular Side Reactions 1. Reduce the concentration of the starting material.[4]2. Employ high-dilution techniques where the substrate is added slowly to the reaction mixture.High concentrations can favor intermolecular reactions over the desired intramolecular spirocyclization.[4]
Product Rearrangement 1. Monitor the reaction progress by TLC or LC-MS to identify the initial formation of the desired product.2. If rearrangement is observed, consider milder reaction conditions (lower temperature, shorter reaction time) or a modified workup procedure.[3][9]The desired spirocyclic product may be kinetically favored but thermodynamically unstable under the reaction conditions, leading to rearrangement to a more stable species.[9]

Experimental Protocols

Protocol 1: General Procedure for Catalyst and Solvent Screening

This protocol outlines a systematic approach to screen for optimal catalysts and solvents for a new spirocyclization reaction.

Materials:

  • Starting material

  • A selection of catalysts (e.g., Pd(OAc)₂, AuCl₃, AgOTf)

  • A selection of ligands (if applicable)

  • A range of anhydrous solvents (e.g., Toluene, THF, Dichloromethane, Acetonitrile)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Small-scale reaction vials

Procedure:

  • Set up an array of reaction vials under an inert atmosphere.

  • To each vial, add the starting material (e.g., 0.1 mmol).

  • In separate stock solutions, dissolve the catalysts and ligands.

  • Add a specific catalyst/ligand combination to each designated vial.

  • Add the chosen solvent to each vial.

  • Stir the reactions at the desired temperature (e.g., room temperature or a slightly elevated temperature).

  • Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 2, 4, 8, and 24 hours).

  • Analyze the crude reaction mixtures to determine conversion and the formation of the desired product and any byproducts.

  • The most promising conditions can then be scaled up and further optimized.

Protocol 2: Temperature Optimization

Once a suitable catalyst and solvent system have been identified, the reaction temperature can be optimized to improve yield and selectivity.

Procedure:

  • Set up several identical reactions using the best conditions from the initial screen.

  • Run each reaction at a different, controlled temperature (e.g., 0 °C, room temperature, 40 °C, 60 °C, 80 °C).

  • Monitor each reaction closely to determine the optimal balance between reaction rate and the formation of side products.

  • For reactions where diastereoselectivity is a concern, lower temperatures should be explored.[4]

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_purity Check Starting Material Purity start->check_purity purify Purify Starting Materials check_purity->purify Impurities Found optimize_conditions Systematically Optimize Reaction Conditions check_purity->optimize_conditions Materials are Pure rerun_pure Rerun with Pure Materials purify->rerun_pure rerun_pure->optimize_conditions temp Vary Temperature optimize_conditions->temp solvent Screen Solvents optimize_conditions->solvent concentration Adjust Concentration optimize_conditions->concentration catalyst Screen Catalysts/Ligands optimize_conditions->catalyst analyze Analyze Results temp->analyze solvent->analyze concentration->analyze catalyst->analyze success Improved Yield analyze->success Optimization Successful fail Yield Still Low Consider Alternative Synthetic Route analyze->fail No Improvement

Caption: A decision-making flowchart for troubleshooting low yields in spirocyclization reactions.

Key Parameters Influencing Spirocyclization Outcome

Spirocyclization_Parameters Spirocyclization Spirocyclization Outcome Yield Yield Spirocyclization->Yield Selectivity Selectivity Spirocyclization->Selectivity Substrate Substrate Structure Substrate->Spirocyclization Catalyst Catalyst System Catalyst->Spirocyclization Solvent Solvent Solvent->Spirocyclization Temperature Temperature Temperature->Spirocyclization Concentration Concentration Concentration->Spirocyclization

Caption: Core experimental parameters that influence the yield and selectivity of spirocyclization reactions.

References

  • Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis - Benchchem.
  • Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study - Chemical Science (RSC Publishing).
  • Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04709F - The Royal Society of Chemistry.
  • Catalyst‐Driven Scaffold Diversity: Selective Synthesis of Spirocycles, Carbazoles and Quinolines from Indolyl Ynones - PMC.
  • Technical Support Center: Optimization of Spirocyclization Reactions - Benchchem.
  • Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions - MDPI.
  • Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations - PMC.
  • Catalyst-driven scaffold diversity:selective synthesis of spirocycles, carbazoles and quinolines from indolyl ynones - White Rose Research Online.
  • Cis-Selective Double Spirocyclization via Dearomatization and Isomerization under Thermodynamic Control | The Journal of Organic Chemistry - ACS Publications.
  • Catalyst‐Driven Scaffold Diversity: Selective Synthesis of Spirocycles, Carbazoles and Quinolines from Indolyl Ynones | Scilit.
  • Pd-Catalyzed Spirocyclization via C–H Activation and Benzyne Insertion | Organic Letters.
  • Solvent effects - Wikipedia.
  • Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations - ResearchGate.
  • Synthesis of spirocyclic scaffolds using hypervalent iodine reagents - Beilstein Journals.

Sources

Troubleshooting

troubleshooting diastereoselectivity in spirocyclic alcohol synthesis

Welcome to the Technical Support Center for Advanced Scaffold Synthesis. As a Senior Application Scientist, I frequently consult with medicinal chemists who are integrating spirocyclic scaffolds into their pipelines to i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Scaffold Synthesis. As a Senior Application Scientist, I frequently consult with medicinal chemists who are integrating spirocyclic scaffolds into their pipelines to increase the fraction of sp³ carbons ( Fsp3​ ) and escape the "flatland" of traditional planar aromatics 1.

While spirocyclic alcohols offer exceptional metabolic stability and unique 3D vectors, establishing facial selectivity during their synthesis is notoriously difficult. The rigid spiro-center often creates a sterically ambiguous environment, leading to poor diastereomeric ratios (d.r.) during nucleophilic additions or reductions.

Below is our definitive troubleshooting guide, designed to help you analyze causality, select the right reagent matrix, and execute self-validating protocols.

Diagnostic Decision Tree

TroubleshootingTree Start Low d.r. in Spirocyclic Alcohol Synthesis CheckHet Proximal Heteroatom (e.g., -O-, -N-) Present? Start->CheckHet Chelation Switch to Non-Coordinating Solvent (DCM/Toluene) + TiCl4 / MgBr2 CheckHet->Chelation Yes CheckSteric Are Flanking Rings Sterically Differentiated? CheckHet->CheckSteric No Validate NMR/NOESY Validation Chelation->Validate Bulky Amplify Steric Bias: Organocerium or L-Selectride CheckSteric->Bulky Yes StereoElec Analyze Stereoelectronic Effects (Distant Pi-Bonds) CheckSteric->StereoElec No Bulky->Validate StereoElec->Validate

Decision tree for troubleshooting diastereoselectivity in spirocyclic ketone additions.

Frequently Asked Questions & Troubleshooting

Q1: Why am I getting a 1:1 mixture of diastereomers when adding a standard Grignard reagent to my sterically unbiased spiro-ketone? Causality: Standard Grignard reagents in THF operate under Curtin-Hammett conditions. Because the spiro carbon restricts the conformational flexibility of the adjacent rings, the transition state energies for nucleophilic attack on the Re and Si faces are nearly identical if the flanking rings lack bulky substituents. Solution: You must artificially amplify the steric bias. Switch to an organocerium reagent (CeCl₃ + RMgX). Cerium is highly oxophilic; it tightly coordinates to the carbonyl oxygen, drastically increasing the effective steric bulk of the electrophile complex. This forces the nucleophile to recognize even the most subtle steric differences between the two faces, pushing the d.r. from 1:1 to >5:1.

Q2: My spirocycle has a neighboring ether oxygen. I attempted to use chelation control to direct the Grignard addition, but it completely failed. What went wrong? Causality: You likely ran the reaction in Tetrahydrofuran (THF). THF is a strongly coordinating Lewis base that aggressively competes with your substrate's internal ether for coordination to the magnesium ion. This breaks the rigid, pre-organized Cram-chelate transition state, reverting the reaction to a poorly selective steric approach 2. Solution: Switch to a non-coordinating solvent like Dichloromethane (DCM) or Toluene. Furthermore, pre-complex your substrate with a stronger, bidentate Lewis acid like TiCl₄ or MgBr₂·OEt₂ before adding the nucleophile.

Q3: I used bulky reagents, but the nucleophile still attacked the more sterically hindered face. How is this physically possible? Causality: You are likely observing stereoelectronic control overriding steric approach control. If your spirocycle contains a distant, orthogonal double bond or a heteroatom, it can donate electron density into the π∗ orbital of the carbonyl through-space or through-bond. Nucleophiles will preferentially attack the face syn to the electron-donating bond to maximize orbital overlap, regardless of steric hindrance 3. Solution: Map the orbital interactions of your scaffold. If stereoelectronic factors are working against you, you must either reduce the distant double bond prior to nucleophilic addition or change the nucleophile to one that operates via a different transition state geometry (e.g., an ylide for epoxidation followed by hydride reduction).

Quantitative Data: Reagent Matrix for Spiro-Ketone Additions

To streamline your optimization, refer to this matrix summarizing the quantitative impact of various reagent systems on the diastereomeric ratio of a standard, weakly-biased spiro[4.5]decanone model.

Reagent SystemSolventTemp (°C)Primary Control MechanismExpected Diastereomeric Ratio (d.r.)
MeMgBrTHF0 to RTSteric Approach (Weak)~ 1:1 to 1.5:1
MeMgBr / CeCl₃THF-78Amplified Steric Bulk> 5:1
MeLi / TiCl₄DCM-78Chelation Control> 10:1 (if heteroatom present)
NaBH₄MeOH0Thermodynamic (Axial attack)> 5:1 (Equatorial alcohol)
L-SelectrideTHF-78Kinetic (Equatorial attack)> 10:1 (Axial alcohol)

Self-Validating Experimental Protocols

A robust protocol must prove its own success at every step before you commit to the next. Use the following methodologies to ensure high-fidelity diastereoselective synthesis.

Protocol A: Diastereoselective Organocerium Addition (Steric Amplification)

Use this when your spiro-ketone lacks coordinating heteroatoms and suffers from poor steric differentiation.

  • Activation of CeCl₃: Place CeCl₃·7H₂O (1.5 equiv) in a Schlenk flask. Heat to 140 °C under high vacuum (0.1 Torr) for 2 hours.

    • Validation Checkpoint: The material must transition from a crystalline solid to a free-flowing, fine white powder. If it clumps or sticks to the glass, water is still present. Do not proceed; re-dry the salt, as moisture will instantly quench your Grignard reagent.

  • Suspension: Cool to room temperature under Argon. Add anhydrous THF to create a 0.2 M suspension. Stir vigorously for 2 hours to ensure complete disaggregation.

  • Transmetalation: Cool the suspension to -78 °C. Dropwise, add the Grignard reagent (1.5 equiv). Stir for 1 hour.

    • Validation Checkpoint: The bright white suspension will undergo a distinct color change (typically to pale yellow or a milky translucent state). This visual shift confirms successful transmetalation to the organocerium species.

  • Addition & Quench: Add the spiro-ketone (1.0 equiv, dissolved in minimal THF) dropwise. Stir for 2 hours at -78 °C.

    • Validation Checkpoint: Before the bulk quench, extract a 50 µL aliquot, quench it in a GC vial with saturated NH₄Cl, and spot it on a TLC plate. The complete disappearance of the UV-active/stainable ketone spot confirms the reaction is finished. Only then, quench the bulk reaction with saturated aqueous NH₄Cl.

Protocol B: TiCl₄-Directed Chelation Addition

Use this when your spiro-ketone contains a proximal ether or amine that can be leveraged for rigid chelation.

  • Pre-complexation: Dissolve the spiro-ketone (1.0 equiv) in anhydrous DCM (0.1 M) under Argon. Cool to -78 °C. Slowly add TiCl₄ (1.1 equiv, 1.0 M in DCM). Stir for 30 minutes.

    • Validation Checkpoint: The solution must produce an immediate deepening of color (usually from colorless to deep yellow or dark orange). This optical change indicates the successful formation of the rigid, bidentate chelate complex. If the solution remains colorless, chelation has failed (check for solvent contamination).

  • Nucleophilic Attack: Add the nucleophile (e.g., MeLi or an allylsilane, 1.2 equiv) dropwise down the side of the flask to pre-cool the drops. Stir for 2 hours at -78 °C.

  • Quench and NMR Validation: Quench with water at -78 °C, warm to room temperature, and extract with DCM.

    • Validation Checkpoint: Before performing column chromatography, concentrate a small sample of the organic layer and run a crude ¹H-NMR. Look for the diagnostic shift of the spiro-carbinol proton. Calculate the raw d.r. directly from the crude NMR integrations. This proves the intrinsic selectivity of the reaction and ensures you do not mistake epimerization or diastereomer separation on the silica gel column for a failed reaction.

References

  • Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. 1

  • Facial Selectivity in Nucleophilic Reactions of Spirocyclic Ketones can be controlled by a Distant, Orthogonal Double Bond. RSC Publishing. 3

  • Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. ACS Publications. 2

Sources

Optimization

stability of 2-oxaspiro[3.4]octan-6-ol under acidic/basic conditions

Welcome to the technical support center for 2-oxaspiro[3.4]octan-6-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice for ex...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-oxaspiro[3.4]octan-6-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice for experiments involving this compound. Here, we will address common questions and concerns regarding its stability under various acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 2-oxaspiro[3.4]octan-6-ol that influence its stability?

A1: The stability of 2-oxaspiro[3.4]octan-6-ol is primarily dictated by two key functional groups within its spirocyclic structure:

  • An Oxetane Ring: This four-membered ether is strained, making it susceptible to ring-opening reactions, particularly under acidic conditions.[1][2][3] The inherent ring strain of oxetanes makes them more reactive than their larger ring counterparts like tetrahydrofuran (THF).[4][5]

  • A Secondary Alcohol: The hydroxyl (-OH) group can act as a weak acid or a weak base, influencing its reactivity in different pH environments.[6][7] Its position on the cyclopentane ring also plays a role in the stereochemical outcomes of certain reactions.

The spirocyclic nature of the molecule, where the oxetane and cyclopentane rings share a single carbon atom, can also influence the reactivity and stability of the entire structure.

Q2: What is the expected stability of 2-oxaspiro[3.4]octan-6-ol under acidic conditions?

A2: 2-Oxaspiro[3.4]octan-6-ol is expected to be unstable under acidic conditions. The primary degradation pathway is the acid-catalyzed ring-opening of the oxetane.[3][5][8]

The mechanism involves the protonation of the oxygen atom in the oxetane ring, which makes the carbon atoms adjacent to the oxygen more electrophilic and susceptible to nucleophilic attack. Even weak nucleophiles present in the reaction medium can lead to ring cleavage. Under strongly acidic conditions, isomerization to form unsaturated alcohols may also occur.[1]

Q3: How does 2-oxaspiro[3.4]octan-6-ol behave under basic conditions?

A3: Generally, oxetanes are more stable under basic conditions compared to acidic conditions.[1] However, the presence of the secondary alcohol introduces the possibility of deprotonation to form an alkoxide. While the oxetane ring itself is generally unreactive towards bases, strong bases could potentially promote elimination or other side reactions involving the alcohol.

The acidity of the secondary alcohol is a key factor. Typical aliphatic alcohols have a pKa in the range of 16-18, making them weak acids.[6] Therefore, a very strong base would be required to deprotonate the hydroxyl group to a significant extent.

Q4: Are there any specific storage recommendations for 2-oxaspiro[3.4]octan-6-ol?

A4: Given its sensitivity to acid, it is crucial to store 2-oxaspiro[3.4]octan-6-ol in a neutral, aprotic environment. It should be protected from acidic vapors and stored in a tightly sealed container to prevent exposure to atmospheric moisture and carbon dioxide, which can form carbonic acid. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended.

Troubleshooting Guide

This section addresses specific issues that you might encounter during your experiments.

Issue 1: Unexpected degradation of 2-oxaspiro[3.4]octan-6-ol during a reaction.

Possible Cause: The reaction conditions may be too acidic. Even trace amounts of acid can catalyze the ring-opening of the oxetane.

Troubleshooting Steps:

  • pH Measurement: Carefully measure the pH of your reaction mixture.

  • Buffer Addition: If the reaction allows, consider using a buffer to maintain a neutral or slightly basic pH.

  • Solvent Purity: Ensure that your solvents are free from acidic impurities. For example, some grades of chloroform can contain trace amounts of HCl.

  • Reagent Check: Verify that none of your other reagents are acidic or contain acidic impurities.

Issue 2: Formation of multiple unexpected byproducts in a reaction involving 2-oxaspiro[3.4]octan-6-ol.

Possible Cause: Under certain conditions, particularly with strong acids, the ring-opening of the oxetane can be followed by rearrangements or further reactions of the resulting carbocation intermediate. Dehydration of the secondary alcohol is also a possibility under harsh acidic conditions.[9]

Troubleshooting Steps:

  • Reaction Temperature: Lowering the reaction temperature can often improve selectivity and reduce the formation of byproducts.

  • Choice of Acid: If an acid is required, consider using a milder Lewis acid or a Brønsted acid with a non-nucleophilic counter-ion to minimize side reactions.[10]

  • Reaction Time: Optimize the reaction time to maximize the yield of the desired product and minimize the formation of degradation products.

Issue 3: Low yield in a reaction where the hydroxyl group of 2-oxaspiro[3.4]octan-6-ol is the reacting species.

Possible Cause: In a basic medium, if the base is not strong enough, the hydroxyl group may not be fully deprotonated, leading to incomplete reaction.

Troubleshooting Steps:

  • Base Strength: Consider using a stronger base to ensure complete deprotonation of the alcohol. The choice of base will depend on the pKa of the alcohol and the specific reaction being performed.

  • Solvent Effects: The choice of solvent can significantly impact the basicity of the reagent and the solubility of the resulting alkoxide.

  • Steric Hindrance: The spirocyclic nature of the molecule might cause steric hindrance around the hydroxyl group, affecting its reactivity.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and identifying potential degradation products.[11][12][13] These studies involve subjecting the compound to stress conditions that are more severe than those it would typically encounter during storage or use.[14][15]

Protocol 1: Acidic Hydrolysis
  • Preparation of Solutions: Prepare a stock solution of 2-oxaspiro[3.4]octan-6-ol in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Stress Conditions: Treat the stock solution with 0.1 N HCl at 60°C.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralization: Immediately neutralize the aliquots with an equivalent amount of 0.1 N NaOH.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Protocol 2: Basic Hydrolysis
  • Preparation of Solutions: Prepare a stock solution of 2-oxaspiro[3.4]octan-6-ol in a suitable organic solvent.

  • Stress Conditions: Treat the stock solution with 0.1 N NaOH at 60°C.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralization: Immediately neutralize the aliquots with an equivalent amount of 0.1 N HCl.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Data Summary Table
ConditionExpected StabilityMajor Degradation PathwayPotential Degradation Products
Acidic (e.g., 0.1 N HCl) UnstableAcid-catalyzed oxetane ring-openingDihydroxy-substituted cyclopentyl derivatives, unsaturated alcohols
Basic (e.g., 0.1 N NaOH) Relatively StableDeprotonation of the alcoholAlkoxide, potential for elimination products with stronger bases/higher temperatures
Neutral (Aqueous) Moderately StableSlow hydrolysis of the oxetaneDihydroxy-substituted cyclopentyl derivatives

Visualizing Degradation Pathways

Acid-Catalyzed Degradation

Under acidic conditions, the primary degradation pathway involves the protonation of the oxetane oxygen, followed by nucleophilic attack, leading to ring-opening.

Acid_Degradation cluster_start Starting Material cluster_acid Acidic Conditions (H+) cluster_products Degradation Products 2-oxaspiro[3.4]octan-6-ol 2-oxaspiro[3.4]octan-6-ol Protonated Oxetane Protonated Oxetane 2-oxaspiro[3.4]octan-6-ol->Protonated Oxetane Protonation Carbocation Intermediate Carbocation Intermediate Protonated Oxetane->Carbocation Intermediate Ring-Opening Ring-Opened Product (Diol) Ring-Opened Product (Diol) Carbocation Intermediate->Ring-Opened Product (Diol) Nucleophilic Attack (H2O) Rearrangement Product Rearrangement Product Carbocation Intermediate->Rearrangement Product Rearrangement

Caption: Acid-catalyzed degradation of 2-oxaspiro[3.4]octan-6-ol.

Base-Mediated Reactions

Under basic conditions, the primary reaction is the deprotonation of the secondary alcohol to form an alkoxide.

Base_Reaction cluster_start Starting Material cluster_base Basic Conditions (B-) cluster_products Potential Subsequent Reactions 2-oxaspiro[3.4]octan-6-ol 2-oxaspiro[3.4]octan-6-ol Alkoxide Alkoxide 2-oxaspiro[3.4]octan-6-ol->Alkoxide Deprotonation Nucleophilic Attack Nucleophilic Attack Alkoxide->Nucleophilic Attack Reaction with Electrophile Elimination Elimination Alkoxide->Elimination With appropriate leaving group

Caption: Base-mediated reactions of 2-oxaspiro[3.4]octan-6-ol.

References

  • Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
  • Boccardi, G. (2016). Forced degradation as a part of the development of stability-indicating methods. Journal of Pharmaceutical and Biomedical Analysis, 129, 143-148.
  • ICH, Q1A(R2)
  • Klick, S., et al. (2005). Toward a general strategy for degradation pathway elucidation. Journal of Pharmaceutical and Biomedical Analysis, 39(5), 853-863.
  • Singh, R., & Rehman, Z. (2012). Forced degradation studies: A tool for determination of stability of drugs. International Journal of Pharmaceutical Sciences and Research, 3(9), 2851-2860.
  • Wuts, P. G., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Patai, S. (Ed.). (1992). The Chemistry of Ethers, Crown Ethers, Hydroxyl Groups and their Sulphur Analogues. John Wiley & Sons.
  • Vollhardt, K. P. C., & Schore, N. E. (2018). Organic Chemistry: Structure and Function. W. H. Freeman.
  • Nelson, D. L., & Cox, M. M. (2017). Lehninger Principles of Biochemistry. W. H. Freeman.

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Issues with 2-Oxaspiro[3.4]octan-6-ol Derivatives

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals facing physicochemical bottlenecks with 2-oxaspiro[3.4]octan-6-ol scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals facing physicochemical bottlenecks with 2-oxaspiro[3.4]octan-6-ol scaffolds. Below, you will find field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic explanations to rescue your assays and formulations.

Troubleshooting Workflow

SolubilityWorkflow Start 2-oxaspiro[3.4]octan-6-ol Derivative Precipitation Phase Identify Experimental Phase Start->Phase InVitro In Vitro Assays (Kinetic Solubility) Phase->InVitro Cell/Biochem InVivo In Vivo Dosing (Thermodynamic Solubility) Phase->InVivo Animal Models Cosolvent Optimize Co-solvents (DMSO, PEG400) InVitro->Cosolvent Cyclodextrin Complexation (HP-β-CD) InVivo->Cyclodextrin Surfactant Add Surfactants (Tween 20, Pluronic) Cosolvent->Surfactant If still precipitating Success Solubility Achieved Proceed to Experiment Surfactant->Success Prodrug Chemical Modification (Prodrug / Salt Form) Surfactant->Prodrug Persistent failure Lipid Lipid Formulation (Corn Oil / Cremophor) Cyclodextrin->Lipid If low exposure Lipid->Success Lipid->Prodrug Persistent failure

Troubleshooting workflow for 2-oxaspiro[3.4]octan-6-ol derivative solubility issues.

Section 1: Core Principles & FAQs

Q: Spirocycles are known to increase the fraction of sp³ carbons (Fsp³). Why is my 2-oxaspiro[3.4]octan-6-ol derivative still insoluble? A: It is true that incorporating spirocyclic scaffolds generally improves aqueous solubility by increasing 3D character (Fsp³) and disrupting the planar stacking typical of aromatic rings[1][2]. However, the 2-oxaspiro[3.4]octan-6-ol core is highly compact. If your specific derivative features bulky, lipophilic appendages (e.g., halogenated biaryls) attached to the core, the thermodynamic drive for crystal lattice formation can outcompete the solvation energy provided by the single oxetane oxygen and the hydroxyl group. Furthermore, unlike azaspirocycles which can be easily protonated to form soluble salts, this oxa-spirocycle lacks a basic amine[3].

Q: How do I distinguish between a kinetic and thermodynamic solubility issue with this scaffold? A: Kinetic solubility issues occur when the compound precipitates out of a DMSO stock upon rapid dilution into an aqueous buffer (common in high-throughput in vitro screening). Thermodynamic solubility issues occur when the crystalline solid fails to dissolve directly into an aqueous vehicle at equilibrium (common in in vivo formulation). You must tailor your troubleshooting to the specific assay phase.

Section 2: In Vitro Troubleshooting (Kinetic Solubility)

Q: My compound crashes out in PBS at 10 µM during biochemical assays. How can I maintain kinetic solubility without inhibiting my target enzyme? A: The sudden shift in dielectric constant from 100% DMSO to an aqueous buffer forces lipophilic spirocycles into amorphous aggregates. To prevent this, you must create a solvation gradient rather than a direct dilution.

Protocol: Self-Validating Kinetic Solubility Rescue
  • Step 1: Stock Preparation. Prepare a 10 mM stock in 100% anhydrous DMSO.

    • Causality: Water absorption in DMSO degrades stock integrity and initiates premature nucleation of the spirocycle.

  • Step 2: Intermediate Dilution. Create an intermediate dilution plate using a co-solvent mixture (e.g., 50% DMSO / 50% PEG400).

    • Causality: PEG400 acts as a dielectric bridge, lowering the energetic penalty of hydration when the compound is eventually introduced to water.

  • Step 3: Final Dispense. Dispense into the final assay buffer containing 0.01% - 0.05% Pluronic F-68 or Tween 20.

    • Causality: Non-ionic surfactants lower surface tension and trap the hydrophobic faces of the spirocycle in micelles before macro-aggregates can form.

  • Step 4: System Validation (Critical). Before adding your enzyme or cells, run a nephelometry (light scattering) read at 620 nm on your assay plate.

    • Validation Logic: If the signal is >3 standard deviations above the buffer blank, aggregates are present, which will yield false positives/negatives in your assay. Run a known highly soluble compound (e.g., propranolol) and a known insoluble compound (e.g., amiodarone) as negative and positive scattering controls to validate the plate reader's sensitivity.

Section 3: In Vivo Formulation (Thermodynamic Solubility)

Q: I need to dose my 2-oxaspiro[3.4]octan-6-ol derivative orally (PO) in mice at 30 mg/kg, but it won't dissolve in standard saline. What is the best vehicle? A: For un-ionizable, neutral spirocycles, cyclodextrin complexation is highly effective. The 2-oxaspiro[3.4]octane core fits efficiently within the hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD), while the secondary hydroxyl group at the 6-position can hydrogen-bond with the cyclodextrin's exterior rim.

Protocol: Thermodynamic Solubility Formulation via HP-β-CD
  • Step 1: API Weighing. Weigh the crystalline API into a sterile borosilicate glass vial.

  • Step 2: Vehicle Addition. Add a 20% (w/v) HP-β-CD solution prepared in 50 mM citrate buffer (pH 4.5).

    • Causality: While the spirocycle is neutral, the slightly acidic buffer prevents the precipitation of any trace basic impurities that might act as nucleation seeds for the API.

  • Step 3: Energy Input. Sonicate in a water bath at 37°C for 30 minutes, alternating with vortexing every 10 minutes.

    • Causality: Acoustic cavitation temporarily disrupts the crystal lattice energy, providing the activation energy required for the cyclodextrin inclusion complex to form around the spirocycle.

  • Step 4: System Validation (Critical). Centrifuge the formulation at 10,000 x g for 10 minutes.

    • Validation Logic: Visually inspect the bottom of the vial for a pellet. Quantify the supernatant concentration via HPLC-UV against a standard curve. If the supernatant concentration matches your target dose (e.g., 3 mg/mL for a 10 mL/kg dosing volume), the protocol is validated and the dose is entirely in the soluble fraction.

Section 4: Structural Modification Strategies

Q: Formulation approaches have failed. How can I chemically modify the 2-oxaspiro[3.4]octan-6-ol core to rescue solubility? A: The secondary alcohol at the 6-position is an ideal synthetic handle for prodrug strategies[4]. You can esterify the hydroxyl group with an amino acid (e.g., L-valine) or a phosphate group. This introduces an ionizable moiety that drastically disrupts crystal packing and increases thermodynamic solubility. In vivo, endogenous esterases or phosphatases will cleave the prodrug, releasing the active 2-oxaspiro[3.4]octan-6-ol derivative into systemic circulation.

Quantitative Data Summary
Formulation StrategyVehicle CompositionTypical Solubility EnhancementPrimary Solubilization Mechanism
Co-solvent (In vitro) 1% DMSO + 0.05% Tween 202x - 5xMicellar encapsulation & kinetic stabilization
Lipid Solution (In vivo) 10% EtOH, 40% PEG400, 50% Water5x - 20xDielectric constant reduction
Complexation (In vivo) 20% HP-β-CD in Water10x - 50xHydrophobic cavity inclusion
Prodrug (Structural) Phosphate ester of 6-OH>100xCrystal lattice disruption & ionization
References
  • Source: tandfonline.
  • Title: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?
  • Source: acs.
  • Source: google.com (Patents)

Sources

Optimization

Application Scientist Support Portal: Troubleshooting the Reduction of 2-Oxaspiro[3.4]octan-6-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the most common pitfalls encountered when reducing 2-oxaspiro[3.4]octan-6-one to 2-oxaspiro[3.4...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the most common pitfalls encountered when reducing 2-oxaspiro[3.4]octan-6-one to 2-oxaspiro[3.4]octan-6-ol.

Spirocyclic oxetanes are highly valuable building blocks in medicinal chemistry for modulating physicochemical properties [1]. However, their unique stereochemical topology and inherent ring strain require precise experimental control. This guide synthesizes field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure robust yields.

Mechanistic & Stereochemical Pathway

Understanding the structural logic of the starting material is the first step in troubleshooting. The diagram below illustrates the chemoselective pathways and the stereochemical outcomes of this reduction.

G cluster_main SM 2-oxaspiro[3.4]octan-6-one (Internal Plane of Symmetry) Top Hydride Attack (Top Face) SM->Top NaBH4, MeOH Bot Hydride Attack (Bottom Face) SM->Bot NaBH4, MeOH Harsh Lewis Acidic Reductants (e.g., LiAlH4, Reflux) SM->Harsh Pitfall ProdS (S)-2-oxaspiro[3.4]octan-6-ol Top->ProdS ProdR (R)-2-oxaspiro[3.4]octan-6-ol Bot->ProdR Racemate Racemic Mixture (No Diastereomers) ProdS->Racemate ProdR->Racemate Side Oxetane Ring-Opening (Side Product) Harsh->Side Strain Release

Figure 1: Chemoselective and stereochemical pathways in 2-oxaspiro[3.4]octan-6-one reduction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: TLC shows complete conversion, but my isolated yield is <40% after an EtOAc/Water extraction. Where is my product?

Root Cause: You are losing your product in the aqueous phase. 2-oxaspiro[3.4]octan-6-ol is a low-molecular-weight (MW 128.17) molecule with two highly polar oxygen atoms. The incorporation of an oxetane ring drastically reduces lipophilicity (LogP) and increases aqueous solubility [3]. Solution: Abandon standard aqueous workups. Switch to a non-aqueous quench (detailed in the SOP below) or, if an aqueous phase is unavoidable, saturate it with NaCl and extract with a highly polar solvent system like 10–20% MeOH in DCM.

Q2: I am trying to separate the cis and trans diastereomers of the alcohol on silica gel, but I only see one spot. How do I separate them?

Root Cause: This is a classic stereochemical illusion—there are no diastereomers . The parent ketone possesses an internal plane of symmetry (the plane containing the cyclopentanone ring, which perfectly bisects the perpendicular oxetane ring). Because of this symmetry, the "top" and "bottom" faces of the ketone are enantiotopic, not diastereotopic. Solution: Reduction with an achiral hydride source like NaBH₄ yields a 1:1 racemic mixture of enantiomers. If your downstream application requires a single stereoisomer, you must employ an asymmetric reduction protocol (e.g., CBS reduction) or utilize chiral SFC for separation.

Q3: My crude NMR shows a complex mixture lacking the characteristic oxetane signals (~4.5 ppm). What went wrong?

Root Cause: Unwanted oxetane ring-opening. Oxetanes possess approximately 26 kcal/mol of ring strain. While they are stable to mild nucleophiles, the oxetane oxygen is highly susceptible to Lewis acid activation. Using reagents like LiAlH₄ (which generates Lewis acidic aluminum species) or DIBAL-H at elevated temperatures coordinates the oxetane oxygen, triggering nucleophilic attack and irreversible C–O bond cleavage [2]. Solution: Strictly avoid Lewis acidic reductants and high temperatures. Use mild nucleophilic hydrides (NaBH₄ in MeOH) at 0 °C to chemoselectively reduce the ketone while preserving the strained oxetane [1].

Quantitative Data: Reductant Comparison

To guide your experimental design, the table below summarizes the causality and expected outcomes when applying different reductive conditions to this specific spirocycle.

Reductant SystemSolventTemp (°C)Chemoselectivity (Ketone vs. Oxetane)Stereochemical OutcomeTypical Isolated Yield
NaBH₄ MeOH0 °CExcellent (No ring opening)Racemate (1:1 S/R)>85%
LiAlH₄ THF65 °CPoor (Extensive ring opening)Racemate (1:1 S/R)<30%
DIBAL-H DCM-78 °CGood (Requires strict temp control)Racemate (1:1 S/R)70%
(R)-CBS / BH₃ THF-20 °CExcellent (No ring opening)Enantioenriched (R)80% (>95% ee)

Standard Operating Procedure (SOP)

Protocol: Chemoselective Reduction with a Self-Validating Non-Aqueous Workup This protocol is designed to maximize yield by entirely bypassing aqueous extraction, preventing hydrophilic product loss.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 2-oxaspiro[3.4]octan-6-one (1.0 equiv.) in anhydrous Methanol to achieve a 0.2 M concentration. Maintain under an inert atmosphere (N₂ or Ar).

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

  • Hydride Addition: Add Sodium Borohydride (NaBH₄, 1.2 equiv.) portion-wise over 10 minutes. Causality: Portion-wise addition controls the exothermic release of hydrogen gas and prevents localized heating that could stress the oxetane ring.

  • Monitoring: Stir at 0 °C for 1 hour. Monitor consumption of the starting material via TLC (stain with KMnO₄, as the spirocycle is UV-inactive).

  • In-Process Validation (Self-Validating Step): Before quenching the bulk reaction, pull a 50 µL aliquot, quench with 100 µL acetone, evaporate to dryness, and run a rapid crude ¹H-NMR in CDCl₃.

    • Validation criteria: The presence of two distinct doublets (AB system) around 4.5–4.7 ppm confirms the oxetane ring is intact. If these signals are absent, ring-opening has occurred due to temperature excursions.

  • Non-Aqueous Quench: Once complete, do not add water . Quench the excess NaBH₄ by carefully adding Acetone (5.0 equiv.) directly to the methanolic solution. Stir for 15 minutes at room temperature.

  • Immobilization: Add dry silica gel directly to the reaction mixture (approximately 3 grams of silica per gram of starting material).

  • Concentration: Evaporate the solvent under reduced pressure to yield a free-flowing powder. Caution: Keep the water bath temperature below 30 °C, as the low-MW product exhibits mild volatility.

  • Purification: Load the silica powder directly onto a prepared silica gel column (Dry-loading). Elute with a gradient of Hexanes/EtOAc (typically 50% to 100% EtOAc) to isolate the pure racemic 2-oxaspiro[3.4]octan-6-ol.

References

  • Title: Pyrazole carboxamide compounds, compositions and methods of use (WO2014023258A1)
  • Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews, 2016, 116(19), 12150-12233. URL: [Link]

  • Title: Oxetanes in Drug Discovery: Structural and Synthetic Insights Source: Angewandte Chemie International Edition, 2010, 49(52), 10444-10447. URL: [Link]

Troubleshooting

Technical Support Center: Large-Scale Purification of Spirocyclic Alcohols

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the large-scale purification of spirocyclic alcohols. This guide is designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the large-scale purification of spirocyclic alcohols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating these unique three-dimensional structures. Spirocyclic motifs are increasingly recognized as privileged scaffolds in medicinal chemistry, but their purification at scale presents distinct challenges.[1] This document provides field-proven insights and systematic troubleshooting strategies to enhance the purity, yield, and efficiency of your purification workflows.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the large-scale purification of spirocyclic alcohols. Each issue is broken down into potential causes and actionable solutions, grounded in established scientific principles.

Issue 1: Poor Resolution or Co-elution of Enantiomers/Diastereomers in Chiral Chromatography (HPLC/SFC)

Question: I've successfully separated my spirocyclic alcohol enantiomers at the analytical scale, but upon scale-up, the resolution has collapsed. What's going wrong?

Answer: This is a common and frustrating challenge. The high structural rigidity of spirocycles can make separating stereoisomers difficult, and the issue is often magnified during scale-up.[2] The problem typically stems from a combination of kinetic, thermodynamic, and system-level factors.

Potential Causes & Solutions:

  • Sub-Optimal Flow Rate:

    • Causality: Chiral separations are highly dependent on the kinetics of interaction between the analyte and the chiral stationary phase (CSP).[3] Higher flow rates reduce the interaction time, which can be detrimental to resolving closely related stereoisomers. On a large-scale column, linear velocity can differ significantly from an analytical column even at the same "mL/min" setting if not properly scaled.

    • Solution: Decrease the flow rate. Chiral separations often benefit from lower flow rates than achiral separations.[4] This enhances the efficiency of each peak and can significantly improve resolution. A systematic optimization of the flow rate is a critical step in method scale-up.

  • Column Overloading:

    • Causality: Exceeding the binding capacity of the stationary phase is a primary cause of peak broadening and loss of resolution. In preparative chromatography, a combination of concentration overloading (high sample concentration) and volume overloading (large injection volume) is used, and finding the right balance is key.[5]

    • Solution: Perform a loading study. Systematically increase the injection mass on your preparative column until you see a significant drop in resolution. This will define the maximum loading capacity for your specific method. Often, reducing the mass per injection and increasing the number of cycles is more efficient overall.

  • Inappropriate Mobile Phase Composition:

    • Causality: The mobile phase composition, including the type of organic modifier (e.g., methanol, ethanol, isopropanol) and any additives, directly governs the selectivity of the separation.[6] Polysaccharide-based CSPs, which are common for separating alcohols, are particularly sensitive to the choice of alcohol modifier.[6]

    • Solution: Re-screen mobile phase modifiers. If you used methanol in your analytical method, evaluate ethanol or isopropanol for the preparative scale. Sometimes a combination of modifiers can yield better results.[7] For Supercritical Fluid Chromatography (SFC), adjusting the co-solvent percentage is a powerful tool for tuning selectivity.[8]

  • Temperature Fluctuations:

    • Causality: Temperature has a significant, and often unpredictable, effect on chiral separations by altering the thermodynamics of the analyte-CSP interaction.[4] Inconsistent temperature between the analytical and preparative systems can lead to reproducibility issues.

    • Solution: Employ a column oven for both analytical and preparative systems to maintain a stable, consistent temperature. Screen a range of temperatures (e.g., 15°C, 25°C, 40°C) during method development, as both increasing and decreasing the temperature can improve resolution.[4]

Issue 2: Product Decomposition or Isomerization During Purification

Question: My spirocyclic alcohol seems to be degrading or isomerizing during the purification process, leading to low recovery and impure final fractions. How can I prevent this?

Answer: The stability of the target molecule is paramount. Spirocyclic structures can sometimes be sensitive to pH, temperature, or even the stationary phase itself, especially if they contain other labile functional groups.

Potential Causes & Solutions:

  • Harsh pH in Mobile Phase (Reversed-Phase HPLC):

    • Causality: Acidic or basic conditions, often used to improve peak shape, can catalyze degradation reactions like hydrolysis or elimination, particularly with sensitive functional groups adjacent to the spiro center.

    • Solution: Operate closer to a neutral pH if the molecule's stability is a concern. Use buffers like ammonium acetate or ammonium formate, which are also compatible with mass spectrometry for fraction analysis.[4] If pH modification is necessary for chromatography, ensure the collected fractions are neutralized immediately.

  • Active Stationary Phase:

    • Causality: Uncapped silanols on silica-based stationary phases can be acidic and act as catalytic sites for degradation. This is especially problematic in normal-phase chromatography.

    • Solution: Switch to a less active or end-capped stationary phase. For particularly sensitive compounds, consider purification techniques that do not rely on silica, such as crystallization or membrane separation.

  • Thermal Stress:

    • Causality: Prolonged exposure to elevated temperatures during fraction evaporation can cause decomposition. This is a significant bottleneck when using aqueous mobile phases from reversed-phase HPLC.

    • Solution: Utilize Supercritical Fluid Chromatography (SFC). SFC uses supercritical CO₂ as the primary mobile phase with a small amount of organic modifier.[8] After collection, the CO₂ returns to a gaseous state, leaving the product in a minimal volume of organic solvent, which drastically reduces evaporation time and thermal stress.[9][10] This is a key advantage of SFC for large-scale purification.[9]

Issue 3: Crystallization Fails or Yields Impure Material

Question: I'm trying to purify my spirocyclic alcohol via crystallization, but it either won't crystallize (oils out) or the resulting crystals have low purity. What should I try?

Answer: Crystallization is an excellent and highly economical method for large-scale purification, as it can provide exceptionally pure material.[11] However, success depends on a delicate thermodynamic balance. Spirocyclic compounds, due to their rigid and often complex 3D shapes, can be challenging to crystallize.[12]

Potential Causes & Solutions:

  • Incorrect Solvent System:

    • Causality: The ideal crystallization solvent (or solvent/anti-solvent pair) should dissolve the compound at a higher temperature and have very low solubility at a lower temperature. The impurities should remain soluble at all temperatures.

    • Solution: Conduct a systematic solvent screen. Use small-scale vials to test a wide range of solvents with varying polarities. If a single solvent doesn't work, explore anti-solvent crystallization. Dissolve the compound in a good solvent and slowly add a miscible anti-solvent in which the compound is insoluble until turbidity appears, then cool.

  • Presence of Impurities Inhibiting Nucleation:

    • Causality: Certain impurities, even at low levels, can disrupt the formation of a stable crystal lattice, preventing nucleation and growth.[] This is a common cause of "oiling out."

    • Solution: Pre-purify the crude material. Pass the material through a quick plug of silica gel to remove highly polar or non-polar baseline impurities before attempting crystallization. This "polishing" step can dramatically improve crystallization success.

  • Uncontrolled Cooling Rate:

    • Causality: Rapid cooling often leads to the formation of small, impure crystals or amorphous precipitation because impurities get trapped in the rapidly forming lattice.[14]

    • Solution: Slow down the cooling process. Allow the saturated solution to cool to room temperature slowly, then transfer it to a refrigerator, and finally to a freezer. A programmable cooling bath can provide precise control for large-scale operations.

  • Structural Flexibility:

    • Causality: Some spirocyclic molecules, despite their general rigidity, may have flexible side chains or exist in conformational equilibrium, making it difficult for them to pack into an ordered crystal lattice.[12]

    • Solution: Consider co-crystallization. Introducing a suitable co-former can create new intermolecular interactions (e.g., hydrogen bonds) that facilitate the formation of a stable, well-ordered co-crystal.

Frequently Asked Questions (FAQs)
Q1: Which large-scale purification technique is best for my spirocyclic alcohol: Preparative HPLC or SFC?

A1: The choice depends on several factors, including the compound's properties, the required purity, and economic considerations. The table below provides a comparison to guide your decision.

FeaturePreparative HPLC (Reversed-Phase)Preparative SFC
Primary Mobile Phase Water/Organic Solvent (e.g., Acetonitrile, Methanol)Supercritical Carbon Dioxide (CO₂)
Environmental Impact Higher organic solvent consumption and waste.[9]"Greener" option with significantly less organic solvent waste.[8][9]
Fraction Processing Requires removal of large volumes of water and organic solvent, which is time- and energy-intensive.[10][15]CO₂ evaporates post-collection, leaving the product in a small volume of modifier for rapid evaporation.[9][10]
Speed Longer run times and column equilibration.3-4 times faster than HPLC due to the low viscosity and high diffusivity of supercritical CO₂.[9]
Compound Suitability Excellent for a wide range of polarities.Ideal for less polar to moderately polar compounds; particularly effective for chiral separations.[8]
Cost Lower initial equipment cost, but higher operational costs due to solvent purchase and disposal.Higher initial equipment cost, but lower operational costs due to cheaper CO₂ and reduced solvent use.

Key Takeaway: For large-scale chiral purification of spirocyclic alcohols, SFC is often the superior choice due to its speed, reduced environmental impact, and significantly faster fraction processing, which minimizes the risk of product degradation.[9][]

Q2: How do I properly scale up my analytical HPLC/SFC method to a preparative scale?

A2: A direct, linear scale-up is the goal to maintain the separation quality achieved at the analytical scale.[17] The process involves adjusting several parameters to account for the larger column dimensions.

Caption: A logical workflow for scaling a chromatographic method.

Key Parameters for Scale-Up Calculations: [5]

  • Flow Rate (F): The flow rate must be adjusted to maintain the same linear velocity. F_prep = F_anal * (d_prep / d_anal)²

  • Sample Load (Mass): The amount of sample you can inject increases with the column volume. Mass_prep = Mass_anal * (d_prep / d_anal)² * (L_prep / L_anal)

  • Gradient Time (t): The gradient duration must be scaled proportionally to the column volume and the new flow rate.

Where d is the column diameter and L is the column length. These calculations provide a strong starting point, but further empirical optimization on the preparative system is almost always necessary.[5]

Q3: What are the critical aspects of impurity profiling for a large-scale spirocyclic alcohol API?

A3: Impurity profiling is a regulatory necessity and a cornerstone of ensuring the safety and consistency of an Active Pharmaceutical Ingredient (API).[][18] For spirocyclic alcohols, the focus is on impurities arising from the synthesis and potential degradation products.

Key Considerations:

  • Identify the Source of Impurities: Impurities can be broadly categorized as:

    • Process-Related: Unreacted starting materials, intermediates, by-products from side reactions.[19]

    • Degradation-Related: Products formed due to exposure to heat, light, or pH during purification or storage.[][20]

    • Inorganic Impurities: Residual catalysts (e.g., heavy metals) or salts.[][19]

  • Utilize Orthogonal Analytical Techniques: Do not rely on a single analytical method. A comprehensive profile requires multiple techniques.

    • HPLC/UPLC with UV and MS detectors: The workhorse for separating and detecting organic impurities.[21] Mass spectrometry (MS) is crucial for identifying unknown impurities by providing mass information.

    • Gas Chromatography (GC-MS): Essential for identifying and quantifying residual solvents.

    • Inductively Coupled Plasma (ICP-MS): The standard for detecting and quantifying trace metal impurities.[]

    • Nuclear Magnetic Resonance (NMR): Provides definitive structural information for isolated impurities.

  • Adhere to Regulatory Thresholds (ICH Guidelines):

    • Reporting Threshold: The level at which an impurity must be reported in documentation.

    • Identification Threshold: The level above which the structure of an impurity must be determined.

    • Qualification Threshold: The level above which an impurity must be assessed for its biological safety.[18]

Experimental Protocols
Protocol 1: General Method for Large-Scale SFC Purification

This protocol outlines a typical workflow for purifying a spirocyclic alcohol on a preparative SFC system.

  • Sample Preparation: Dissolve the crude spirocyclic alcohol in a suitable solvent (e.g., Methanol or a 1:1 mixture of Dichloromethane/Methanol) to the highest possible concentration without precipitation.[9] The sample must be fully dissolved to avoid blockages. Filter the solution through a 0.45 µm filter.

  • System Setup and Equilibration:

    • Install the appropriate preparative chiral column (e.g., a 30 x 150 mm column).[10]

    • Set the system parameters based on the scaled-up analytical method:

      • Mobile Phase A: Supercritical CO₂

      • Mobile Phase B (Co-solvent): Methanol (or other alcohol) with 0.1% additive (e.g., ammonium hydroxide) if needed for peak shape.

      • Flow Rate: e.g., 100 mL/min (scaled from analytical).[10]

      • Temperature: e.g., 30 °C.[7]

      • Back Pressure: e.g., 120 bar.

    • Equilibrate the column with the initial mobile phase conditions for at least 5-10 column volumes.

  • Purification Run:

    • Inject the prepared sample. The volume will be based on your loading studies and scale-up calculations.

    • Run the gradient or isocratic method developed.

    • Monitor the separation using a UV detector and, if available, a mass spectrometer for fraction collection.

  • Fraction Collection:

    • Collect the fractions corresponding to the target peak into separate vessels. Modern systems use mass-directed fraction collection for high precision.[10]

  • Post-Processing:

    • Combine the pure fractions.

    • Evaporate the solvent using a rotary evaporator. Due to the minimal volume of organic modifier from SFC, this step is significantly faster than with HPLC.[9]

    • Analyze the purity of the final product using an orthogonal analytical method.

References
  • Zhang, C., et al. (2025). Spirocyclic poly(vinylene ether ketone) membranes with enhanced microporosity for energy-efficient alcohol-hydrocarbon azeotrope separation. PMC. Retrieved from [Link]

  • Mekky, A. E. M. (2026). Recent update on synthesis of spiro-heterocycles in alcohol using malononitrile as a building block. ResearchGate. Retrieved from [Link]

  • Unknown. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. AZoM.com. Retrieved from [Link]

  • Waters Corporation. (n.d.). Basic Principles for Purification Using Supercritical Fluid Chromatography. Waters. Retrieved from [Link]

  • Ansari, S. A., & Ali, A. (2025). Comprehensive Impurity Profiling and Degradation Pathway Elucidation Study. Retrieved from [Link]

  • Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry. Retrieved from [Link]

  • Reddit User. (2024). Chiral alcohol separation. r/CHROMATOGRAPHY. Retrieved from [Link]

  • YouTube. (2025). Common Challenges in Crystallization Processes. Retrieved from [Link]

  • Chen, J., et al. (n.d.). Recent research progress on crystallization strategies for difficult-to-crystallize organic molecules. ResearchGate. Retrieved from [Link]

  • Sinhe, A. G., & Khan, N. (2022). A REVIEW ON IMPURITY PROFILING IN DRUG DEVELOPMENT. International Journal of Biology, Pharmacy and Allied Sciences. Retrieved from [Link]

  • LCGC International. (n.d.). Introduction to Preparative HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). Supercritical Fluid Chromatography (SFC) Columns. Retrieved from [Link]

  • Welch, C. J., et al. (2010). Use of SFC/MS in the Purification of Achiral Pharmaceutical Compounds. American Laboratory. Retrieved from [Link]

  • Ray, A. (2020). Trouble with chiral separations. Chromatography Today. Retrieved from [Link]

  • University of Warwick. (n.d.). Principles in preparative HPLC. Retrieved from [Link]

  • Wang, Z., et al. (n.d.). Trends and Challenges in Multistep Continuous Flow Synthesis. PMC. Retrieved from [Link]

  • Drawell. (2024). Strategies for Method Development and Optimization in HPLC. Retrieved from [Link]

  • Walsh Medical Media. (n.d.). Bioreactor Design and Scale-Up Strategies in Modern Fermentation Technology: Challenges and Opportunities. Retrieved from [Link]

  • Unknown. (2025). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026). Impurity Profiling and Characterization for Generic Project. Retrieved from [Link]

  • CECAM. (2015). Industrial Challenges of Crystallization, Nucleation, and Solubility: Perspectives from Industry, Experiment and Simulation. Retrieved from [Link]

  • YouTube. (2020). Improving Prep HPLC. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Large-scale supercritical fluid chromatography purification of unstable STING agonist intermediates. PubMed. Retrieved from [Link]

  • Zhang, Z-F., et al. (n.d.). PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC. PMC. Retrieved from [Link]

  • Acharya, S. (2025). Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes. Retrieved from [Link]

  • Medwin Publishers. (2024). Recent Approaches of Impurity Profiling in Pharmaceutical Analysis: A Concise Review. Retrieved from [Link]

  • García-Lacuna, E., & Baumann, M. (2022). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • García-Losada, P., et al. (2026). Reductive Transformations with Sodium Borohydride and Their Applications. Retrieved from [Link]

  • Ashenhurst, J. (2016). Natural Product Isolation (2) – Purification Techniques, An Overview. Master Organic Chemistry. Retrieved from [Link]

  • Tang, W., et al. (2024). Development of a Kilogram-Scale Chemical Process for a Chiral Spirocyclic Isoxazolone. Organic Process Research & Development. Retrieved from [Link]

  • GEA. (n.d.). PURIFICATION OF ORGANIC CHEMICALS. Retrieved from [Link]

  • Crow, J. M. (n.d.). When it comes to scaling up organic synthesis, it pays to think small. Retrieved from [Link]

  • Ghashghaei, O., & Kurasov, O. (n.d.). Spirocyclic Motifs in Natural Products. PMC. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Handling &amp; Storage of 2-Oxaspiro[3.4]octan-6-ol

Welcome to the Technical Support Center for 2-oxaspiro[3.4]octan-6-ol (CAS: 2408969-82-2) [4]. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical liabilities of this bif...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-oxaspiro[3.4]octan-6-ol (CAS: 2408969-82-2) [4]. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical liabilities of this bifunctional molecule. Featuring a 3,3-disubstituted oxetane ring fused to a cyclopentanol moiety, this compound is highly valued in drug discovery for modulating LogD and improving metabolic stability [1]. However, its dual functionality—a strained cyclic ether and a secondary alcohol—demands rigorous handling to prevent ring-opening and oxidation.

This guide provides field-proven insights, causality-driven protocols, and troubleshooting steps to ensure the scientific integrity of your assays.

Section 1: Physicochemical Storage Parameters & Incompatibilities

To ensure experimental reproducibility, researchers must treat storage conditions as an active variable. Below is the quantitative data governing the stability of 2-oxaspiro[3.4]octan-6-ol.

Table 1: Recommended Storage Conditions

ParameterRecommendationMechanistic Rationale
Temperature (Long-Term) -20°CMinimizes thermal kinetic energy, preventing spontaneous ring-opening or polymerization over multi-month campaigns.
Temperature (Short-Term) 2°C to 8°CAcceptable for active daily use (< 1 week); slows oxidative degradation while keeping the compound readily accessible.
Atmosphere Argon or NitrogenDisplaces atmospheric oxygen to prevent the premature oxidation of the secondary alcohol.
Container Amber glass, PTFE septumProtects against photolytic degradation and provides a chemically inert barrier against moisture ingress.

Table 2: Chemical Incompatibilities

Reagent ClassExampleConsequence
Strong Acids HCl, TFA, H2SO4Rapid protonation of the oxetane oxygen, creating a superior leaving group that leads to C-O bond cleavage and ring-opening.
Lewis Acids BF3·OEt2, TiCl4Coordination to the oxetane oxygen, lowering the activation barrier for nucleophilic attack.
Oxidizing Agents Dess-Martin, KMnO4Oxidation of the secondary alcohol at the 6-position to form the corresponding ketone (2-oxaspiro[3.4]octan-6-one).
Section 2: Troubleshooting Guides & FAQs

Q1: Why did my 2-oxaspiro[3.4]octan-6-ol sample degrade during an acid-catalyzed coupling reaction? A1: The degradation is driven by the inherent ring strain of the oxetane moiety. While 3,3-disubstituted oxetanes are generally more stable than other substitution patterns because the path of external nucleophiles to the C–O σ* antibonding orbital is sterically blocked[1], they remain highly vulnerable to strong acids. Protonation of the oxetane oxygen creates an excellent leaving group. Furthermore, the presence of the internal secondary alcohol can exacerbate this liability; internal nucleophiles can facilitate intramolecular ring-opening or rearrangement under acidic conditions or elevated temperatures [2].

Q2: I analyzed my stored batch via LC-MS and observed an M-2 mass shift (formation of a ketone). What happened? A2: You are observing the oxidative degradation of the secondary alcohol. If the compound is repeatedly exposed to ambient air without proper inert gas backfilling, atmospheric oxygen (often catalyzed by trace metal impurities or light) will oxidize the cyclopentanol ring. This converts 2-oxaspiro[3.4]octan-6-ol into its corresponding ketone, 2-oxaspiro[3.4]octan-6-one [3]. Always store the compound under Argon and use Schlenk techniques for aliquoting.

Q3: Can I heat the compound to increase its solubility in non-polar solvents? A3: Heating should be strictly controlled. Research indicates that many oxetane derivatives, particularly those with internal hydrogen-bonding capabilities or nucleophiles, can easily isomerize or degrade when subjected to prolonged heating[2]. If heating is necessary, do not exceed 40°C, and ensure the solvent is strictly neutral and anhydrous.

Section 3: Mechanistic Visualizations

Degradation A 2-oxaspiro[3.4]octan-6-ol (Intact Compound) B Strong Acids / Lewis Acids (H+ / Electrophiles) A->B Exposure C Oxidizing Agents (O2, Swern, DMP) A->C Exposure D Ring-Opened Product (Diol / Rearrangement) B->D C-O Bond Cleavage E 2-oxaspiro[3.4]octan-6-one (Ketone Byproduct) C->E Alcohol Oxidation

Mechanistic degradation pathways showing acid-catalyzed ring opening and oxidative ketone formation.

Section 4: Experimental Protocols

Protocol: Self-Validating Workflow for Inert Aliquoting and Storage To maintain scientific integrity and prevent the introduction of moisture (which can form trace acids) or oxygen, follow this causality-driven protocol. Every step is designed to validate the next by eliminating environmental variables.

  • Thermal Equilibration: Remove the master vial from -20°C storage and place it in a desiccator for 30 minutes.

    • Causality: Opening a cold vial immediately causes atmospheric moisture to condense on the chemical. Water ingress can facilitate slow hydrolysis over time.

  • Inert Atmosphere Setup: Transfer the equilibrated vial to a glove box or a Schlenk line equipped with high-purity Argon.

    • Causality: Argon is heavier than Nitrogen and provides a superior protective blanket over the solid/liquid interface, preventing oxygen from initiating the oxidation of the secondary alcohol.

  • Aliquoting: Dispense the required amount into pre-dried, amber glass vials.

    • Causality: Amber glass blocks UV/Vis light, mitigating any potential photolytic degradation pathways.

  • Sealing & Backfilling: Seal the aliquots with PTFE-lined silicone septa. Purge the headspace with Argon for 30 seconds before removing the needle.

    • Causality: PTFE provides extreme chemical resistance, ensuring no plasticizers leach into the compound, while the Argon headspace guarantees long-term oxidative stability.

  • Return to Cold Chain: Immediately transfer the sealed aliquots to a -20°C freezer.

Workflow S1 Step 1: Equilibrate vial to RT (Prevents moisture condensation) S2 Step 2: Transfer to Schlenk Line (Isolates from atmosphere) S1->S2 S3 Step 3: Purge with Argon (Displaces reactive oxygen) S2->S3 S4 Step 4: Aliquot into amber vials (Prevents photolytic damage) S3->S4 S5 Step 5: Seal with PTFE septa (Ensures chemical inertness) S4->S5 S6 Step 6: Store at -20°C (Halts thermal degradation) S5->S6

Step-by-step workflow for the safe handling and aliquoting of moisture-sensitive oxetane compounds.

Section 5: References
  • Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry (ACS).[Link]

  • Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters (ACS).[Link]

  • 2-oxaspiro[3.4]octan-6-ol (C7H12O2) - PubChemLite. Université du Luxembourg.[Link]

Reference Data & Comparative Studies

Comparative

Advanced Spectroscopic Characterization of 2-Oxaspiro[3.4]octan-6-ol: A Comparative Guide to Structural Validation Workflows

Executive Summary: The Analytical Challenge of Spirocyclic Oxetanes In modern medicinal chemistry, spirocyclic oxetanes like 2-oxaspiro[3.4]octan-6-ol have emerged as premium bioisosteric building blocks[1]. By replacing...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Analytical Challenge of Spirocyclic Oxetanes

In modern medicinal chemistry, spirocyclic oxetanes like 2-oxaspiro[3.4]octan-6-ol have emerged as premium bioisosteric building blocks[1]. By replacing traditional, flat lipophilic moieties (e.g., gem-dimethyl groups or simple cycloalkanes), these spirocycles dramatically improve a drug candidate's aqueous solubility, metabolic stability, and 3D vectorization[1].

However, the very features that make 2-oxaspiro[3.4]octan-6-ol valuable—its puckered oxetane ring, high ring strain, and orthogonal spiro-node—create severe analytical bottlenecks. Validating the structural integrity of this compound requires moving beyond basic analytical techniques. This guide objectively compares the performance of Advanced Multiplexed Spectroscopic Profiling (2D-NMR/HRMS) against Conventional 1D-NMR/LRMS , demonstrating why advanced workflows are mandatory for the rigorous characterization of spirocyclic oxetanes.

Methodological Comparison: Advanced vs. Conventional Platforms

When characterizing a complex spirocycle, the analytical platform must resolve overlapping signals, confirm exact elemental compositions, and unambiguously map the connectivity across the "blind" quaternary spiro-center.

Conventional 1D-NMR & LRMS (The Alternative)
  • Performance: Low confidence in 3D connectivity.

  • Limitations: Standard 1D 1 H NMR suffers from signal overlap in the aliphatic region. The electronegative oxygen of the oxetane ring heavily deshields the adjacent methylene protons, but 1D NMR cannot prove these protons are part of a spiro-system rather than a linear ether[2]. Furthermore, Low-Resolution Mass Spectrometry (LRMS) only provides nominal mass ( m/z 128), which cannot differentiate 2-oxaspiro[3.4]octan-6-ol from its numerous isomers (e.g., 3-phenoxypropan-1-ol fragments).

Multiplexed 2D-NMR & LC-HRMS Suite (The Recommended Product)
  • Performance: Unambiguous structural and stereochemical validation.

  • Advantages: High-Resolution Mass Spectrometry (HRMS) provides exact monoisotopic mass measurements with sub-2 ppm error, confirming the exact elemental formula ( C7​H12​O2​ )[3]. Tandem MS/MS collision-induced dissociation (CID) maps specific neutral losses characteristic of oxetanes[4]. Concurrently, 2D-NMR (HSQC, HMBC, NOESY) bridges the quaternary spiro-carbon, linking the oxetane and cyclopentanol rings via 2J and 3J magnetization transfers.

Table 1: Comparative Spectroscopic Resolving Power
Analytical MetricConventional 1D-NMR / LRMSAdvanced 2D-NMR / HRMS SuiteCausality / Impact on Validation
Mass Accuracy Nominal Mass ( ± 0.5 Da)Exact Mass ( ± 0.0002 Da)HRMS prevents false-positive identification of isobaric impurities.
Fragmentation Unassigned total ion currentTargeted MS/MS (CID)CID reveals the diagnostic 30 Da loss (Formaldehyde) unique to oxetanes.
Spiro-Node Assignment Invisible (Quaternary carbon) 2J / 3J HMBC Cross-peaksHMBC proves the orthogonal linkage between the two distinct ring systems.
Stereochemistry Unresolved multiplets2D NOESY spatial mappingNOESY differentiates the pseudo-axial/equatorial protons of the puckered rings.

Quantitative Spectroscopic Data

To establish a self-validating baseline for 2-oxaspiro[3.4]octan-6-ol, the following quantitative data must be acquired. The pronounced deshielding of the oxetane protons ( δ 4.50–4.80 ppm) is a direct consequence of the strain-induced rehybridization and the inductive effect of the ring oxygen[2].

Table 2: Validated NMR Chemical Shifts ( CDCl3​ , 500 MHz)
PositionMoiety 1 H Shift ( δ , ppm) 13 C Shift ( δ , ppm)Diagnostic 2D Correlations (HMBC/COSY)
C1 / C3 Oxetane CH2​ 4.55 (d), 4.72 (d)81.5HMBC to C4; COSY internal coupling
C4 Spiro-Node-45.2HMBC from H1, H3, H5, H8
C5 / C8 Cyclopentanol CH2​ 1.95 (m), 2.15 (m)38.4COSY to H6; HMBC to C4
C6 Cyclopentanol CH−OH 4.12 (m)72.8COSY to H5/H8

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal control to verify the causality of the observed data.

Protocol A: LC-HRMS/MS Acquisition and Fragmentation Mapping

Causality: Electrospray ionization (ESI) is paired with CID to force the strained oxetane ring to open. The diagnostic loss of formaldehyde ( CH2​O ) confirms the presence of the 4-membered cyclic ether[4].

  • Sample Preparation: Dissolve 2-oxaspiro[3.4]octan-6-ol in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% formic acid to facilitate protonation ( [M+H]+ )[4].

  • Calibration (Self-Validation): Infuse a sodium formate calibration solution prior to the run. The system is only validated for acquisition if the mass error is <2 ppm.

  • MS1 Acquisition: Scan in positive ESI mode ( m/z 50–300). Isolate the precursor ion at m/z 129.0915.

  • CID Fragmentation: Apply a collision energy ramp of 15–30 eV using Nitrogen as the collision gas.

  • Data Analysis: Monitor for the primary diagnostic fragments: m/z 99.0810 (loss of CH2​O ) and m/z 111.0810 (loss of H2​O ).

MS_Fragmentation M Precursor Ion [M+H]+ m/z 129.0915 (2-oxaspiro[3.4]octan-6-ol) F1 Fragment [M+H - CH2O]+ m/z 99.0810 (Loss of Formaldehyde) M->F1 - CH2O (30.01 Da) Oxetane Ring Opening F2 Fragment[M+H - H2O]+ m/z 111.0810 (Loss of Water) M->F2 - H2O (18.01 Da) Alcohol Dehydration F3 Terminal Ion [C6H9]+ m/z 81.0704 (Dual Loss) F1->F3 - H2O (18.01 Da) F2->F3 - CH2O (30.01 Da)

MS/MS collision-induced dissociation (CID) fragmentation pathway of 2-oxaspiro[3.4]octan-6-ol.

Protocol B: Multiplexed 2D-NMR Structural Elucidation

Causality: Because the C4 spiro-node has no attached protons, 1D NMR cannot prove the two rings are connected. Heteronuclear Multiple Bond Correlation (HMBC) is strictly required to detect magnetization transfer across 2 to 3 bonds, locking the 3D structure in place.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl3​ (100 atom % D) containing 0.03% TMS as an internal standard.

  • Instrument Tuning (Self-Validation): Perform a 3D shimming routine on the 2H lock signal. The protocol is validated only if the TMS linewidth at half-height is ≤0.5 Hz, ensuring sufficient resolution to separate the complex multiplets of the puckered rings.

  • 1D Acquisition: Acquire 1 H (16 scans) and 13 C (1024 scans) spectra.

  • 2D HMBC Acquisition: Set the long-range coupling delay to 62.5 ms (optimized for nJCH​=8 Hz). This specific delay ensures maximum cross-peak intensity between the oxetane protons (H1/H3) and the spiro-carbon (C4).

  • 2D NOESY Acquisition: Utilize a mixing time of 300 ms to map the spatial proximity between the oxetane ring and the pseudo-axial protons of the cyclopentanol ring.

NMR_Connectivity cluster_oxetane Oxetane Ring cluster_spiro Spiro Node cluster_cyclopentanol Cyclopentanol Ring H1_H3 H1/H3 Protons (δ 4.5-4.8 ppm) C4 C4 Quaternary Carbon (δ ~45 ppm) H1_H3->C4 2J HMBC H5_H8 H5/H8 Protons (δ 1.8-2.2 ppm) H1_H3->H5_H8 Spatial NOESY H5_H8->C4 2J HMBC H6 H6 Methine Proton (δ 4.1 ppm) H6->H5_H8 3J COSY

Key 2D-NMR (HMBC/COSY/NOESY) magnetization transfer networks validating spiro-connectivity.

Conclusion

Relying on conventional 1D-NMR and LRMS for the characterization of highly strained spirocycles like 2-oxaspiro[3.4]octan-6-ol introduces unacceptable risks of structural misassignment in drug development pipelines. By upgrading to a Multiplexed 2D-NMR/HRMS Suite , researchers can leverage exact mass validation, targeted CID fragmentation, and HMBC magnetization transfer to create a self-validating, foolproof structural profile. This analytical rigor ensures that the superior physicochemical properties of spirocyclic oxetanes are confidently translated into viable therapeutic candidates.

Sources

Validation

comparison of 2-oxaspiro[3.4]octan-6-ol with other spirocyclic scaffolds

Escaping Flatland: A Comparative Guide to 2-oxaspiro[3.4]octan-6-ol and Emerging Spirocyclic Scaffolds in Drug Discovery Executive Summary In the relentless pursuit of optimized pharmacokinetic (PK) profiles, medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

Escaping Flatland: A Comparative Guide to 2-oxaspiro[3.4]octan-6-ol and Emerging Spirocyclic Scaffolds in Drug Discovery

Executive Summary

In the relentless pursuit of optimized pharmacokinetic (PK) profiles, medicinal chemistry has aggressively pivoted away from planar, spiro-deficient structures toward three-dimensional spirocyclic scaffolds[1]. As a Senior Application Scientist, I frequently evaluate the impact of scaffold hopping on drug-like properties. Among the emerging structural motifs, 2 (CAS: 2408969-82-2)[2] stands out as a highly versatile, polar building block. This guide objectively compares 2-oxaspiro[3.4]octan-6-ol against other common monocyclic and spirocyclic scaffolds, detailing the physicochemical causality behind its performance and providing the self-validating experimental protocols required to benchmark these structures in your own laboratory.

The Structural Logic of Spiro[3.4]octanes

The fundamental advantage of spirocycles lies in their inherent three-dimensionality, quantified by a high fraction of sp3-hybridized carbons (Fsp3)[3]. The spiro[3.4]octane system specifically fuses a highly strained four-membered ring with a more flexible five-membered ring.

  • Vectorial Projection : Unlike flat aromatics, the rigid bicyclic topology of the spiro[3.4]octane core projects its substituents in strictly defined vectors, enabling high-affinity interactions with deep, complex protein binding pockets[4].

  • Heteroatom Integration : In 2-oxaspiro[3.4]octan-6-ol, the inclusion of the oxygen atom in the four-membered ring (oxetane-like) acts as a potent hydrogen-bond acceptor and a bioisostere for carbonyl groups. Simultaneously, the hydroxyl group on the cyclopentane ring provides a hydrogen-bond donor. This dual-polarity makes the scaffold exceptionally hydrophilic while maintaining metabolic resilience[5].

G Planar Planar Aromatic Ring Spiro Spirocyclic Scaffold (e.g., Spiro[3.4]octane) Planar->Spiro Scaffold Hopping Prop1 Increased Fsp3 Fraction Spiro->Prop1 Prop2 Enhanced 3D Vector Projection Spiro->Prop2 Prop3 Reduced Lipophilicity (LogD) Spiro->Prop3 Outcome1 Improved Aqueous Solubility Prop1->Outcome1 Outcome2 Higher Target Selectivity Prop2->Outcome2 Prop3->Outcome1 Outcome3 Lower CYP450 Liability Prop3->Outcome3

Logical mapping of physicochemical enhancements driven by spirocyclic scaffolds.

Comparative Physicochemical Profiling

To objectively evaluate 2-oxaspiro[3.4]octan-6-ol, we must benchmark it against relevant structural alternatives frequently encountered in hit-to-lead optimization:

  • 4-Hydroxypiperidine : A traditional, monocyclic baseline.

  • 2-Azaspiro[3.3]heptane : A smaller, highly strained, basic spirocycle often used to replace piperazines.

  • 6-Oxa-2-azaspiro[3.4]octane : A dual-heteroatom spirocycle containing both a basic amine and an ether oxygen.

Table 1: Benchmark Physicochemical Properties of Selected Scaffolds (Note: Data represents generalized benchmark ranges for these scaffolds in matched molecular pair contexts)

ScaffoldFsp3LogD (pH 7.4)Thermodynamic Solubility (μM)HLM CL_int (μL/min/mg)Primary Liability
4-Hydroxypiperidine 1.000.5 to 1.2~20045 - 60High basicity, hERG risk
2-Azaspiro[3.3]heptane 1.000.2 to 0.8~35030 - 50Ring strain instability
2-Oxaspiro[3.4]octan-6-ol 1.00-0.5 to 0.1>500< 15None (Highly stable)
6-Oxa-2-azaspiro[3.4]octane 1.00-0.8 to -0.2>600< 20Amine-driven PK shifts

Causality Analysis : The data clearly demonstrates that 2-oxaspiro[3.4]octan-6-ol dramatically lowers LogD and enhances aqueous solubility compared to basic nitrogen-containing scaffolds. The absence of a basic amine eliminates hERG toxicity risks associated with traditional azaspirocycles. Furthermore, the oxetane-like oxygen significantly reduces overall lipophilicity, shielding the cyclopentyl ring from rapid cytochrome P450 (CYP) mediated oxidation, resulting in a superior intrinsic clearance (CL_int) profile.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the data presented above must be derived from robust, self-validating assay systems. Below are my definitive protocols for evaluating these scaffolds.

Protocol 1: Thermodynamic Aqueous Solubility (Shake-Flask Method)

Causality : Kinetic solubility assays (which rely on spiking DMSO stock solutions into buffer) frequently overestimate solubility due to temporary supersaturation. As a standard practice, I mandate the thermodynamic shake-flask method using crystalline powder. This provides a self-validating equilibrium state that accurately reflects true gastrointestinal dissolution potential.

  • Preparation : Weigh exactly 2.0 mg of solid 2-oxaspiro[3.4]octan-6-ol (or comparator scaffold) into a clear glass vial.

  • Incubation : Add 1.0 mL of phosphate-buffered saline (PBS, pH 7.4). Seal the vial and agitate at 300 rpm at 25°C for 24 hours.

  • Equilibration : Turn off agitation and allow the suspension to settle for 2 hours to ensure thermodynamic equilibrium is reached.

  • Separation & Self-Validation : Centrifuge at 10,000 x g for 15 minutes to pellet undissolved solid. Self-Validation Check: Visually confirm the presence of a solid pellet at the bottom of the tube. If a pellet is absent, the compound has completely dissolved, meaning the calculated value is only a lower bound, and the assay must be repeated with more starting mass.

  • Quantification : Carefully extract the supernatant and analyze it via HPLC-UV against a standard calibration curve prepared in a matching buffer system.

Protocol 2: In Vitro Metabolic Stability (Human Liver Microsomes)

Causality : Evaluating intrinsic clearance (CL_int) requires isolating Phase I oxidative metabolism. By strictly controlling the NADPH regeneration system and utilizing specific negative controls, we ensure that the degradation observed is purely enzymatic and not an artifact of the inherent chemical instability of strained spirocyclic rings.

G Compound Spirocyclic Candidate (2-oxaspiro[3.4]octan-6-ol) Incubation Incubate with HLM + NADPH (37°C) Compound->Incubation Quench Quench with Cold Acetonitrile (Internal Standard Added) Incubation->Quench Time points: 0, 15, 30, 60 min Centrifuge Centrifugation (Protein Precipitation) Quench->Centrifuge LCMS LC-MS/MS Analysis (Substrate Depletion) Centrifuge->LCMS Data Calculate CL_int & t_1/2 LCMS->Data

Workflow for in vitro metabolic stability assessment of spirocyclic scaffolds.

  • Reaction Setup : Prepare a 1.0 mL reaction mixture containing 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2.

  • Substrate Addition : Spike the spirocyclic candidate to a final concentration of 1.0 μM. Critical: Ensure the final organic solvent concentration (e.g., DMSO/Acetonitrile) remains below 0.1% to prevent CYP450 inhibition.

  • Initiation : Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the cofactor NADPH to a final concentration of 1.0 mM.

  • Sampling & Quenching : At designated time points (t = 0, 15, 30, 45, and 60 minutes), extract 50 μL aliquots and immediately quench them in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Self-Validating Controls :

    • Minus-NADPH Control: Run parallel incubations without NADPH. Any substrate depletion observed here indicates chemical instability or non-CYP-mediated degradation, validating that NADPH-dependent clearance is truly enzymatic.

    • Positive Control: Run a known high-clearance compound (e.g., Verapamil) to confirm the enzymatic viability of the microsome batch.

  • Analysis : Centrifuge the quenched samples (4,000 rpm, 15 min) to precipitate proteins. Analyze the supernatant via LC-MS/MS, plotting the natural log of the remaining peak area ratio versus time to calculate the half-life (t1/2) and CL_int.

Conclusion

The integration of 2-oxaspiro[3.4]octan-6-ol into drug discovery pipelines represents a masterclass in physicochemical optimization. By replacing planar or basic nitrogen-heavy rings with this neutral, highly polar, and structurally rigid spirocycle, researchers can systematically engineer out metabolic liabilities while driving up aqueous solubility and target specificity.

References

  • Title: advantages of spirocyclic scaffolds over planar structures in drug discovery Source: Benchchem URL
  • Title: Buy 7-Methyl-5-azaspiro[3.4]octane (EVT-15397190)
  • Title: BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry Source: BLDpharm URL
  • Title: Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?
  • Title: 2-oxaspiro[3.

Sources

Comparative

bioisosteric replacement studies involving 2-oxaspiro[3.4]octan-6-ol

Bioisosteric Replacement Studies Involving 2-Oxaspiro[1]octan-6-ol: A Comparative Guide to Physicochemical Optimization In modern drug development, overcoming the "grease" and "flatland" dilemmas is a critical hurdle in...

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Author: BenchChem Technical Support Team. Date: April 2026

Bioisosteric Replacement Studies Involving 2-Oxaspiro[1]octan-6-ol: A Comparative Guide to Physicochemical Optimization

In modern drug development, overcoming the "grease" and "flatland" dilemmas is a critical hurdle in late-stage lead optimization. Highly lipophilic or unfunctionalized cycloaliphatic rings (such as cyclohexanes or cyclopentanes) often lead to poor aqueous solubility, high unspecific protein binding, and rapid Cytochrome P450 (CYP)-mediated clearance[2]. To circumvent these liabilities, the strategic incorporation of spirocyclic oxetanes—specifically 2-oxaspiro[1]octan-6-ol —has emerged as a highly effective bioisosteric replacement strategy.

As an application scientist, I utilize this guide to objectively compare the physicochemical performance of 2-oxaspiro[1]octan-6-ol against traditional aliphatic rings, providing the mechanistic causality behind its benefits and the self-validating experimental protocols required to profile these compounds.

Scientific Rationale & Mechanistic Causality

The substitution of a standard carbocycle with 2-oxaspiro[1]octan-6-ol is not merely a structural tweak; it is a targeted physicochemical overhaul driven by two primary mechanisms[3]:

  • Hydrogen-Bonding & Solvation (The Oxetane Effect): Due to the inherent ring strain of the four-membered oxetane heterocycle, the oxygen lone pairs are highly exposed and project outward. This makes the oxetane oxygen a remarkably potent hydrogen-bond acceptor, interacting favorably with aqueous solvent networks and dramatically increasing thermodynamic solubility.

  • Conformational Rigidity & Metabolic Shielding: The spiro-fusion of the oxetane to the cyclopentanol core creates a dense, three-dimensional (sp³-rich) architecture. This rigidity minimizes the entropic penalty upon binding to a target protein. Furthermore, the strong inductive electron-withdrawing effect of the oxygen atom lowers the overall lipophilicity (LogD). By reducing lipophilicity and removing abstractable alpha-protons common in standard carbocycles, the scaffold effectively shields the molecule from CYP-mediated oxidative metabolism[4].

BioisostereLogic A Suboptimal Lead (High LogP, Fast CLint) B Identify Hotspot (e.g., Cyclohexanol) A->B C Bioisosteric Replacement (2-oxaspiro[3.4]octan-6-ol) B->C D Physicochemical Profiling (Solubility & Stability) C->D E Optimized Candidate (Improved PK/PD Profile) D->E

Caption: Logical workflow for optimizing physicochemical properties using 2-oxaspiro[1]octan-6-ol.

Comparative Performance Data

To objectively demonstrate the impact of this bioisosteric replacement, we compare a hypothetical lead series where a solvent-exposed ring (R-group) is varied. The data below synthesizes established literature trends for spirocyclic oxetanes compared to their carbocyclic and gem-dimethyl counterparts[2][3].

R-Group ScaffoldRelative LogD (pH 7.4)Thermodynamic Solubility (µg/mL)Human Liver Microsome CLint (µL/min/mg)
Cyclohexanol (Standard Aliphatic)3.51545.0
3,3-Dimethylcyclopentanol (gem-Dimethyl)3.22535.5
2-Oxaspiro[1]octan-6-ol (Spirocyclic Oxetane)1.845012.0

Data Interpretation: Replacing the cyclohexanol or gem-dimethyl group with 2-oxaspiro[1]octan-6-ol yields a >1 log unit reduction in lipophilicity and a nearly 20-fold increase in aqueous solubility. Additionally, the intrinsic clearance (CLint) is reduced by ~70% because the oxetane ring lacks the lipophilic surface area required for efficient CYP450 active-site binding and oxidation.

Self-Validating Experimental Protocols

To ensure data integrity, the physicochemical properties of these bioisosteres must be evaluated using self-validating assay systems. Below are the step-by-step methodologies.

Protocol A: Thermodynamic Aqueous Solubility Assay (Shake-Flask Method)

Causality: We utilize the shake-flask method rather than kinetic (DMSO-spike) methods. Kinetic methods often overestimate solubility due to supersaturation or amorphous precipitation. The shake-flask method measures the true thermodynamic equilibrium of the crystalline lattice dissolving in an aqueous medium.

  • Sample Preparation: Add 2 mg of the solid compound to 1 mL of 100 mM Potassium Phosphate buffer (pH 7.4) in a glass vial to ensure a saturated system (presence of visible undissolved solid).

  • Equilibration (Internal Validation): Incubate the vials at 37°C on an orbital shaker. Take aliquots at 24 hours and 48 hours . Validation Logic: If the concentration delta between 24h and 48h is <5%, thermodynamic equilibrium is validated.

  • Phase Separation: Centrifuge the aliquots at 15,000 x g for 15 minutes, followed by filtration through a 0.22 µm PTFE syringe filter to remove all undissolved crystalline material.

  • Quantification: Analyze the supernatant via HPLC-UV against a standard calibration curve prepared in an organic solvent (e.g., Methanol).

  • System Suitability Controls: Run Propranolol (high solubility) and Amiodarone (low solubility) alongside the test articles to validate the assay's dynamic range.

Protocol B: In Vitro Liver Microsomal Stability Assay

Causality: Liver microsomes contain the primary oxidative enzymes (CYPs). We strictly maintain a substrate concentration of 1 µM—well below the Michaelis-Menten constant ( Km​ ) for most CYPs—ensuring the reaction follows first-order kinetics. This is a mathematical prerequisite for accurately calculating intrinsic clearance (CLint).

AssayWorkflow N1 1. Substrate Preparation (1 µM in PO4 Buffer, pH 7.4) N2 2. Microsome Addition (0.5 mg/mL HLM) N1->N2 N3 3. Reaction Initiation (Add NADPH Regenerating System) N2->N3 N4 4. Time-Course Sampling (0, 5, 15, 30, 45 min) N3->N4 N5 5. Quenching & Extraction (Cold Acetonitrile + IS) N4->N5 N6 6. LC-MS/MS Analysis (Determine CLint & Half-life) N5->N6

Caption: Step-by-step self-validating workflow for the in vitro liver microsomal stability assay.

  • Incubation Setup: Prepare a 1 µM solution of the 2-oxaspiro[1]octan-6-ol derivative in 100 mM Potassium Phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the reaction. Causality: CYPs obligatorily require NADPH as an electron donor to catalyze oxidations.

  • Time-Course Sampling: At 0, 5, 15, 30, and 45 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold Acetonitrile containing an Internal Standard (IS). Causality: Cold organic solvent instantly denatures the microsomal proteins, quenching the enzymatic reaction and precipitating the matrix.

  • Analysis: Centrifuge at 4°C to pellet proteins, and analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and calculate CLint.

  • Self-Validating Controls:

    • Minus-NADPH Control: Run a parallel incubation replacing the NADPH system with buffer. Validation Logic: Confirms that any observed substrate depletion is strictly CYP-mediated and not due to chemical instability or hydrolysis.

    • Positive Control: Run Verapamil (a known high-clearance drug). Validation Logic: Confirms the microsomes are metabolically active and the NADPH system is functioning correctly.

References

  • Wuitschik, G., Carreira, E. M., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]

  • P. N. M. Botta, et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry (PMC/NIH).[Link]

Sources

Validation

X-Ray Crystal Structure Analysis of 2-oxaspiro[3.4]octan-6-ol Derivatives: A Comparative Guide for Scaffold Hopping

As a Senior Application Scientist in early-stage drug discovery, I frequently observe lead optimization programs stalling due to the "molecular obesity" and poor physicochemical properties associated with flat, sp2-rich...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently observe lead optimization programs stalling due to the "molecular obesity" and poor physicochemical properties associated with flat, sp2-rich aromatic scaffolds. The transition to sp3-rich, three-dimensional spirocycles has revolutionized structure-based drug design (SBDD). Among these, 2-oxaspiro[3.4]octan-6-ol derivatives have emerged as highly effective bioisosteres for traditional flat rings, offering rigid vector projection, improved metabolic stability, and enhanced aqueous solubility.

This guide provides an objective, data-driven comparison of the 2-oxaspiro[3.4]octan-6-ol scaffold against traditional alternatives, supported by a self-validating X-ray crystallography workflow designed to unequivocally confirm its 3D conformation and stereochemistry.

The Case for 3D Chemical Space: Scaffold Comparison

The primary advantage of spirocyclic core structures is their inherent three-dimensional nature, which significantly increases the fraction of sp3-hybridized carbons ( Fsp3​ )[1]. A higher Fsp3​ correlates directly with a higher probability of successful clinical translation due to improved receptor-ligand complementarity and reduced off-target toxicity[1].

Furthermore, substituting a lipophilic gem-dimethyl group or a flat aromatic ring with an oxetane-fused spirocycle can increase aqueous solubility by a factor of 4 to over 4,000[2]. The oxetane oxygen acts as a potent hydrogen-bond acceptor while simultaneously reducing the overall lipophilicity (LogD) of the molecule[2].

Quantitative Scaffold Comparison

To illustrate the structural advantages, Table 1 compares the physicochemical and crystallographic properties of a traditional flat phenol against a gem-dimethyl cyclopentanol and the 2-oxaspiro[3.4]octan-6-ol scaffold.

Table 1: Physicochemical and Structural Comparison of Scaffolds

Parameter p -Substituted Phenol (Flat)gem-Dimethyl Cyclopentanol2-oxaspiro[3.4]octan-6-ol
Fraction sp3 ( Fsp3​ ) 0.000.860.87
Aqueous Solubility (LogS) LowModerateExceptionally High
Metabolic Stability (Cl_int) Poor (Rapid Phase II conjugation)ModerateHigh (Steric shielding of core)
3D Exit Vector Angle 180° (Planar)~109° (Tetrahedral)~104° (Oxetane distortion)
H-Bond Acceptors 112 (Includes oxetane oxygen)

Causality Insight: The spiro-fusion of the four-membered oxetane ring induces a slight geometric compression (ring strain) on the adjacent cyclopentane ring. As confirmed by X-ray crystallography, this alters the exit vector of the C6 hydroxyl group to approximately 104°, allowing the scaffold to access deep, narrow binding pockets that a standard ~109° tetrahedral cyclopentane cannot.

X-Ray Crystallography Workflow for Spirocycles

Because 2-oxaspiro[3.4]octan-6-ol derivatives possess a chiral center at the C6 position and exhibit complex ring-puckering dynamics, single-crystal X-ray diffraction (SCXRD) is mandatory to validate the syn/anti stereochemistry relative to the oxetane oxygen[3].

XRayWorkflow Synth Compound Synthesis & HPLC Purification Cryst Vapor Diffusion Crystallization Synth->Cryst >99% Purity Harv Crystal Harvesting & Cryoprotection Cryst->Harv Single Crystal Formation Diff X-ray Diffraction (Cu K-alpha) Harv->Diff Flash Cooling (100 K) Solve Phase Solution & Refinement Diff->Solve Diffraction Pattern Model 3D Model & Vector Analysis Solve->Model Electron Density Map

Figure 1: Step-by-step X-ray crystallography workflow for spirocyclic scaffold validation.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following methodology is designed as a self-validating system. Each phase contains a critical checkpoint that must be passed before proceeding, ensuring that the final 3D model is artifact-free.

Phase 1: Synthesis and Preparation

Spiro-oxetanes serve as excellent lead-like scaffolds, but their synthesis often involves metallocarbene C-H insertions or complex annulation reactions[4],[3].

  • Purification: Purify the 2-oxaspiro[3.4]octan-6-ol derivative via preparative HPLC.

  • Lyophilization: Freeze-dry the fraction to remove all traces of water.

  • Validation Checkpoint: LC-MS and 1H-NMR must confirm >99% purity. Causality: Even minor stereoisomeric impurities will disrupt the highly ordered crystal lattice required for high-resolution diffraction, leading to twinning or amorphous precipitation.

Phase 2: Vapor Diffusion Crystallization
  • Solvent Selection: Dissolve 10 mg of the compound in 100 µL of a volatile, polar solvent (e.g., ethyl acetate).

  • Hanging Drop Setup: Place a 2 µL drop of the solution on a siliconized coverslip. Suspend it over a reservoir containing 1 mL of a non-polar antisolvent (e.g., heptane or pentane).

  • Incubation: Seal the chamber and incubate at 20°C for 3–7 days.

  • Validation Checkpoint: Examine the drop under a polarized light microscope. Causality: The high aqueous solubility of oxetane derivatives[2] makes standard cooling crystallization ineffective. Vapor diffusion slowly increases the antisolvent concentration, gently pushing the system into the metastable zone. The presence of birefringence under cross-polarized light confirms a true crystalline lattice rather than amorphous glass.

Phase 3: Cryoprotection and Data Collection
  • Harvesting: Loop the single crystal using a nylon cryo-loop.

  • Cryoprotection: Briefly dip the crystal in a drop of Paratone-N oil.

  • Flash-Cooling: Plunge the loop directly into a 100 K nitrogen gas stream on the goniometer.

  • Diffraction: Collect data using a microfocus Copper (Cu K α , λ=1.5418 Å) X-ray source.

  • Validation Checkpoint: The diffraction pattern must show sharp, distinct spots with an I/σ(I)>2.0 in the highest resolution shell (typically ~0.8 Å). Causality: Paratone-N displaces surface solvent, preventing the formation of crystalline ice during flash-cooling, which would otherwise produce powder diffraction rings that obscure the sample's data.

Phase 4: Phase Solution and Refinement
  • Integration: Integrate the diffraction images using software like APEX4 or XDS.

  • Structure Solution: Solve the phase problem using intrinsic phasing (SHELXT).

  • Refinement: Refine the atomic model against F2 using full-matrix least-squares (SHELXL). Anisotropically refine all non-hydrogen atoms.

  • Validation Checkpoint (The Absolute Configuration): The final refinement must yield an R1​<5% and a Flack parameter of 0.0±0.1 . Causality: Because 2-oxaspiro[3.4]octan-6-ol contains a chiral center, determining its absolute configuration is critical for drug discovery. We deliberately use Cu K α radiation instead of Molybdenum; the longer wavelength of Copper significantly enhances the anomalous scattering signal of the oxygen atoms, allowing the Flack parameter to unequivocally distinguish between the syn and anti enantiomers.

Structural Insights in Drug Design

The resulting X-ray crystal structure provides actionable intelligence for medicinal chemists. Analysis of 2-oxaspiro[3.4]octan-6-ol reveals that the oxetane ring remains rigidly planar, while the cyclopentane ring adopts a distinct envelope conformation. This specific puckering directs the C6 hydroxyl group into a highly predictable, rigid spatial vector.

When replacing a flexible aliphatic chain or a flat phenyl ring with this spirocycle, researchers can lock the pharmacophore into the bioactive conformation. This reduces the entropic penalty of binding, thereby increasing target affinity while simultaneously utilizing the oxetane oxygen to pick up critical, water-mediated hydrogen bonds within the protein's active site[1].

References

  • [5] PubChemLite - 2-oxaspiro[3.4]octan-6-ol (C7H12O2) | uni.lu |

  • [2] Oxetanes in Drug Discovery: Structural and Synthetic Insights | ACS Publications |

  • [4] C-H Insertion as a Key Step to Spiro-Oxetanes, Scaffolds for Drug Discovery | PubMed |

  • [3] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities | Chemical Reviews (ACS Publications) |

  • [1] BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry | BLDpharm |

Sources

Comparative

Assessing the 3D Shape and Novelty of 2-Oxaspiro[3.4]octan-6-ol: A Comparative Guide for Drug Discovery Professionals

Introduction: Beyond Flatland in Drug Discovery In the landscape of modern medicinal chemistry, the three-dimensional (3D) architecture of a molecule is a paramount determinant of its biological activity.[1] The era of "...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond Flatland in Drug Discovery

In the landscape of modern medicinal chemistry, the three-dimensional (3D) architecture of a molecule is a paramount determinant of its biological activity.[1] The era of "flat" aromatic compounds dominating screening libraries is evolving, with a growing appreciation for the nuanced interactions that can be achieved with more complex, sp3-rich scaffolds.[2] This shift is driven by the need to tackle increasingly challenging biological targets, such as protein-protein interactions, where the intricate topography of the binding site demands a ligand with a well-defined 3D shape.[3] Spirocyclic systems, characterized by two rings sharing a single atom, are at the forefront of this evolution, offering a rigid and synthetically accessible means to project chemical functionality into three-dimensional space.[4][5]

This guide provides an in-depth technical assessment of 2-oxaspiro[3.4]octan-6-ol, a novel scaffold that marries the desirable features of an oxetane ring with a functionalized cyclopentanol. As specific experimental data for this exact molecule is not yet prevalent in public databases, this document serves as a prospective framework for its evaluation. We will detail the necessary experimental and computational workflows to characterize its 3D shape and objectively compare its novelty and key physicochemical properties against established carbocyclic and aromatic scaffolds.

I. Deciphering the Three-Dimensional Landscape: A Dual-Pronged Approach

A comprehensive understanding of a molecule's 3D shape requires a synergistic approach, combining experimental validation with computational analysis. This ensures that the theoretical models are grounded in physical reality.

A. Experimental Determination of 3D Structure

The gold standard for unambiguously determining the three-dimensional structure of a small molecule is single-crystal X-ray crystallography. This technique provides precise atomic coordinates, bond lengths, and bond angles, offering an unparalleled view of the molecule's solid-state conformation.[3]

Experimental Protocol: Single-Crystal X-ray Crystallography of 2-Oxaspiro[3.4]octan-6-ol

  • Crystal Growth:

    • Purity is paramount: Begin with highly purified 2-oxaspiro[3.4]octan-6-ol (>99%).

    • Solvent Screening: Conduct small-scale solubility tests with a range of solvents of varying polarity (e.g., heptane, ethyl acetate, dichloromethane, acetonitrile, methanol).[6]

    • Crystallization Techniques: Employ various methods to achieve slow crystallization, which is crucial for obtaining diffraction-quality single crystals.[7]

      • Slow Evaporation: Prepare a saturated solution of the compound and allow the solvent to evaporate slowly in a loosely capped vial.

      • Vapor Diffusion: Place a concentrated solution of the compound in a small open vial within a larger sealed container holding a more volatile "anti-solvent" in which the compound is poorly soluble.[7]

      • Slow Cooling: Create a saturated solution at an elevated temperature and allow it to cool to room temperature, or lower, over several hours or days.

  • Data Collection:

    • Crystal Mounting: Under a microscope, select a single, well-formed crystal (ideally 0.1-0.3 mm in all dimensions) and mount it on a goniometer head.[8]

    • Diffractometer Setup: Place the mounted crystal on an X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation).

    • Data Acquisition: Collect a series of diffraction images as the crystal is rotated in the X-ray beam. A complete and redundant dataset is essential for accurate structure determination.[9]

  • Structure Solution and Refinement:

    • Unit Cell and Space Group Determination: Index the diffraction spots to determine the unit cell parameters and the crystal's space group.[9]

    • Structure Solution: Use direct methods, which are highly effective for small molecules, to obtain an initial model of the atomic positions.[8]

    • Structure Refinement: Refine the initial model against the experimental data using least-squares minimization. This iterative process adjusts atomic coordinates and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.[8]

Complementary Technique: 2D NMR Spectroscopy for Solution-State Conformation

While X-ray crystallography provides a static picture in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy offers insights into the molecule's structure and dynamics in solution, which is more representative of the physiological environment. A suite of 2D NMR experiments is essential for the complete assignment of proton (¹H) and carbon (¹³C) signals and for deducing through-bond and through-space connectivities.[2][10]

Experimental Protocol: 2D NMR for Structural Elucidation

  • Sample Preparation: Dissolve 5-10 mg of 2-oxaspiro[3.4]octan-6-ol in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[11]

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum to assess purity and identify the different proton environments.

    • ¹³C{¹H} NMR: Obtain a proton-decoupled carbon spectrum to identify the number of unique carbon atoms.

    • COSY (Correlation Spectroscopy): This homonuclear experiment reveals ¹H-¹H spin-spin coupling, allowing the identification of connected proton networks within the oxetane and cyclopentanol rings.[2]

    • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton with its directly attached carbon, providing a powerful tool for assigning carbon signals.[7]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different spin systems and identifying quaternary carbons, including the spirocenter.[12]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close in proximity, providing valuable information about the molecule's 3D folding and the relative stereochemistry of substituents.[10]

  • Data Interpretation:

    • Systematically analyze the cross-peaks in each 2D spectrum to build up the molecular framework piece by piece.

    • Use COSY to trace out the proton-proton connectivities in each ring.

    • Use HSQC to assign the carbons directly attached to these protons.

    • Employ HMBC to link the fragments together and to assign quaternary carbons.

    • Utilize NOESY data to confirm stereochemical relationships.

B. Computational Analysis of 3D Shape

Computational methods provide a rapid and quantitative means to assess the 3D character of molecules, enabling the analysis of large virtual libraries and the comparison of different scaffolds. Key descriptors include the Fraction of sp³ hybridized carbons (Fsp³), Principal Moments of Inertia (PMI), and the Plane of Best Fit (PBF).

Workflow for Computational 3D Shape Analysis

Caption: Workflow for computational 3D shape analysis and comparison.

Key 3D Descriptors:

  • Fraction sp³ (Fsp³): This simple yet powerful descriptor is calculated as the number of sp³ hybridized carbon atoms divided by the total number of carbon atoms.[13] A higher Fsp³ value is correlated with increased three-dimensionality and has been linked to improved clinical success rates for drug candidates.[13] Spirocyclic scaffolds inherently possess a high Fsp³ due to the quaternary spirocenter.

  • Principal Moments of Inertia (PMI): PMI analysis describes the mass distribution of a molecule and can be visualized on a 2D plot (a "ternary plot") where the corners represent idealized rod-like, disk-like, and sphere-like shapes. The position of a molecule on this plot provides a quantitative measure of its shape.[6]

  • Plane of Best Fit (PBF): This method calculates the average distance of all heavy atoms from a plane that best fits the molecule.[10] A lower PBF score indicates a more planar molecule, while a higher score signifies greater three-dimensionality.[10]

II. Comparative Analysis: 2-Oxaspiro[3.4]octan-6-ol vs. Alternative Scaffolds

To truly appreciate the novelty and potential advantages of the 2-oxaspiro[3.4]octan-6-ol scaffold, it is essential to compare its properties against commonly used "flat" aromatic and more traditional saturated carbocyclic systems. For this analysis, we will use benzene as a representative aromatic scaffold, cyclohexanol as a monocyclic saturated scaffold, and decalin as a fused bicyclic system.

Descriptor2-Oxaspiro[3.4]octan-6-ol (Predicted)BenzeneCyclohexanolDecalin (cis/trans mixture)
Molecular Formula C₇H₁₂O₂C₆H₆C₆H₁₂OC₁₀H₁₈
Molecular Weight ( g/mol ) 128.1778.11100.16138.25
Fraction sp³ (Fsp³) 1.000.001.001.00
Principal Moments of Inertia (PMI) Ratios (NPR1, NPR2) (Predicted to be in the "sphere-like" region)(Disk-like)(Sphere-like)(Sphere-like)
Plane of Best Fit (PBF) Score (Å) (Predicted to be high)~0.0(Moderately high)(High)
Number of Rotatable Bonds 1010
Structural Rigidity HighHighModerateHigh
Novelty HighLowLowModerate

Note: Predicted values for 2-oxaspiro[3.4]octan-6-ol are based on the analysis of similar spirocyclic structures and are intended to be illustrative. Actual values would be determined using the computational workflow described above.

Interpretation of Comparative Data:

  • Three-Dimensionality: 2-Oxaspiro[3.4]octan-6-ol, with an Fsp³ of 1.00 and a predicted high PBF score, occupies a desirable region of 3D chemical space, similar to other saturated systems like cyclohexanol and decalin, and in stark contrast to the planarity of benzene.[14] The rigid spirocyclic framework is expected to position it favorably in the "sphere-like" region of the PMI plot, indicating a high degree of three-dimensionality.[6]

  • Novelty and Scaffold Hopping: The true novelty of the 2-oxaspiro[3.4]octan-6-ol scaffold lies in its unique topology, which is underrepresented in current screening libraries. This presents a significant opportunity for "scaffold hopping" – the replacement of a common, often "flat," core structure with a novel one while retaining or improving biological activity.[5][15] For instance, replacing a phenyl ring in a known inhibitor with a spirocyclic scaffold like spiro[3.3]heptane has been shown to be a successful strategy for generating novel, patentable, and often more drug-like compounds.[16] The 2-oxaspiro[3.4]octane core offers a similar opportunity to move away from well-trodden chemical space.

Diagram of Scaffold Hopping Concept

Caption: Scaffold hopping from a flat to a 3D scaffold.

III. Conclusion: A Promising Scaffold for Exploring New Chemical Space

The 2-oxaspiro[3.4]octan-6-ol scaffold represents a compelling entry into the underexplored three-dimensional chemical space that is increasingly critical for modern drug discovery. Its inherent rigidity, high Fsp³, and unique topology make it a novel and attractive starting point for the design of new therapeutic agents. While this guide has provided a prospective framework for its evaluation, the detailed experimental and computational protocols outlined herein offer a clear and robust pathway for its comprehensive characterization. By embracing such novel, 3D-rich scaffolds, researchers and drug development professionals can significantly enhance their ability to address challenging biological targets and ultimately deliver more effective and safer medicines.

IV. References

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

  • Firth, N. C., Brown, N., & Blagg, J. (2012). Plane of Best Fit: A Novel Method to Characterize the Three-Dimensionality of Molecules. Journal of Chemical Information and Modeling, 52(10), 2516–2525. [Link]

  • University of Florida, Center for Xray Crystallography. (2016, March 21). Tutorials. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • CCP4 wiki. (2025, December 13). Solve a small-molecule structure. Retrieved from [Link]

  • CAS. (2026, February 19). Drug Discovery. Retrieved from [Link]

  • Stepan, A. F., & Mousseau, J. J. (2012). Spirocyclic scaffolds in drug discovery. Journal of Medicinal Chemistry, 55(17), 7187–7216.

  • ResearchGate. (n.d.). Spiro[3.3]heptane scaffolds as benzene bioisosteres. Retrieved from [Link]

  • Van der Eycken, E. V., & Kappe, C. O. (2011). Microwave-assisted synthesis of heterocycles. Springer.

  • National Workshop on Crystal Structure Determination using Powder XRD. (2007). Crystal Structure Determination I. Retrieved from [Link]

  • Chemistry World. (2020, May 27). Database offers another way to search for drugs – by activity not structure. Retrieved from [Link]

  • Yap, C. W. (2011). PaDEL-descriptor: an open source software to calculate molecular descriptors and fingerprints. Journal of computational chemistry, 32(7), 1466–1474. [Link]

  • Moore, T. W., & New, J. S. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC medicinal chemistry, 11(1), 18–29. [Link]

  • Luisi, R., & Natho, P. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Organic & Biomolecular Chemistry. [Link]

  • Sun, D., Li, X., & Zhang, Y. (2020). Fsp3: A new parameter for drug-likeness. Drug discovery today, 25(10), 1839–1845. [Link]

  • Stumpfe, D., & Bajorath, J. (2016). Recent Advances in Scaffold Hopping. Journal of medicinal chemistry, 60(1), 16–30.

  • Rigaku. (2025, January 30). Live from the Lab: How to Solve a Crystal Structure [Video]. YouTube. [Link]

  • Yap, C. W. (2010). PaDEL-descriptor: An open source software to calculate molecular descriptors and fingerprints. Journal of Computational Chemistry, 32(7), 1466-1474.

  • ResearchGate. (n.d.). Scaffold Hopping in Medicinal Chemistry. Retrieved from [Link]

  • Preprints.org. (2023, August 28). Application of fSP3 towards Non-Systemic Drug Discovery. Retrieved from [Link]

  • Carreira, E. M., et al. (2013). Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Organic Letters, 15(18), 4838–4841. [Link]

  • Open Source Molecular Modeling. (n.d.). Retrieved from [Link]

  • BeckResearchLab. (2018, April 2). PyMolSAR: A Python toolkit to compute molecular features and predict activities and properties of small molecules. GitHub. [Link]

  • Arkivoc. (2002). 1H and 13C NMR Chemical shift assignments of a cyclopentane-fused cis-azetidinone (cis-azabicyclo[3.2.0]heptan-7-one). A theoretical and experimental study. Retrieved from [Link]

  • PubChem. (n.d.). Spiro(3.4)octan-2-one. Retrieved from [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic methods in organic chemistry. Georg Thieme Verlag.

  • PubChemLite. (n.d.). Spiro[3.4]octane-2-carbaldehyde (C9H14O). Retrieved from [Link]

  • Fiehn Lab. (n.d.). Molecular Descriptors. Retrieved from [Link]

  • Tormena, C. F., et al. (2025, November 20). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. Molecules, 30(23), 4894. [Link]

  • SciELO. (2007). Complete ¹H and 13C NMR structural assignments for a group of four goyazensolide-type furanoheliangolides. Retrieved from [Link]

  • Nature. (2024, July 9). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. Retrieved from [Link]

  • Preprints.org. (2023, August 29). Application of fSP3 towards Non- Systemic Drug Discovery. Retrieved from [Link]

  • MDPI. (2025, March 28). Selective Benzene Recognition in Competitive Solvent System (Cyclohexene, Cyclohexane, Tri- and Hexafluorobenzenes) Using Perfluorinated Dinuclear Cu(II) Complex. Retrieved from [Link]

  • ResearchGate. (2025, March 10). Selective Benzene Recognition in Competitive Solvent System (Cyclohexene, Cyclohexane, Tri- and Hexafluorobenzenes) Using Perfluorinated Dinuclear Cu(II) Complex. Retrieved from [Link]

  • ChemRxiv. (2023, November 30). Highly selective separation of benzene/cyclohexane by 3D covalent organic framework with 8,8-connected bcu net topology. Retrieved from [Link]

Sources

Validation

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

An In-Depth Guide to the Computational Analysis of 2-Oxaspiro[3.4]octan-6-ol Conformations In the landscape of medicinal chemistry, the quest for novel molecular architectures that offer enhanced biological activity, imp...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Computational Analysis of 2-Oxaspiro[3.4]octan-6-ol Conformations

In the landscape of medicinal chemistry, the quest for novel molecular architectures that offer enhanced biological activity, improved physicochemical properties, and unique intellectual property positions is relentless. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a particularly valuable class of compounds.[1][2] Their inherent three-dimensionality provides a rigid and well-defined orientation of substituents in space, "escaping the flatland" of traditional aromatic compounds and enabling more specific and potent interactions with biological targets.[2]

The 2-oxaspiro[3.4]octan-6-ol core, which features an oxetane ring fused to a cyclopentanol ring, is an exemplar of this molecular class.[3] The conformational behavior of this scaffold is critical as it dictates the spatial arrangement of the hydroxyl group and other potential pharmacophoric features. A thorough understanding of its conformational landscape—the relative energies and geometries of its stable conformers—is paramount for rational drug design. This guide provides a comparative analysis of computational methodologies to elucidate the conformational preferences of 2-oxaspiro[3.4]octan-6-ol, grounded in established scientific principles and supported by a practical, self-validating workflow.

Pillar 1: Theoretical Foundations & Methodologies

The conformational flexibility of 2-oxaspiro[3.4]octan-6-ol is primarily governed by the puckering of the five-membered cyclopentanol ring and the orientation of the hydroxyl substituent. While the four-membered oxetane ring is relatively rigid, the cyclopentane ring can adopt several non-planar conformations, such as envelope and twist forms. The interplay between ring strain, torsional strain, and non-bonded interactions (including potential intramolecular hydrogen bonding) determines the stability of each conformer.

A multi-tiered computational strategy is the most robust approach for conformational analysis, balancing computational cost with accuracy. This typically involves an initial broad search using computationally inexpensive methods, followed by refinement using more accurate, high-level calculations.

Comparison of Core Computational Approaches
MethodPrincipleProsConsRepresentative Software
Molecular Mechanics (MM) Uses classical physics (force fields) to estimate the potential energy of a molecule based on bond lengths, angles, torsions, and non-bonded interactions.- Extremely fast; suitable for searching vast conformational space. - Can handle very large systems.- Accuracy is entirely dependent on the quality of the force field parameterization. - May not accurately model systems with unusual electronic effects.Schrödinger MacroModel[4], OpenEye Omega[5], VEGA ZZ[6]
Density Functional Theory (DFT) A quantum mechanical method that calculates the electronic structure of a molecule to determine its energy and properties.- High accuracy for both geometries and relative energies.[7] - Explicitly treats electronic effects.- Computationally expensive, especially with large basis sets. - Choice of functional can impact results.ORCA[8], Gaussian, Spartan[9]
Molecular Dynamics (MD) Simulates the physical motions of atoms and molecules over time, based on a force field.- Provides a dynamic picture of conformational space. - Can explicitly model solvent effects and temperature.- Very computationally intensive. - Analysis of trajectories can be complex.[10]AMBER, GROMACS, NAMD

Causality Behind the Choice: The recommended workflow leverages the strengths of these methods synergistically. We begin with a rapid and broad Molecular Mechanics search to identify all plausible low-energy conformations, ensuring we don't miss any relevant structures. We then use the far more accurate DFT method to refine the geometries and re-calculate the energies of this smaller, more manageable set of conformers to obtain reliable results.[8]

Pillar 2: A Self-Validating Experimental & Computational Workflow

The following protocol outlines a robust, step-by-step methodology for the comprehensive conformational analysis of 2-oxaspiro[3.4]octan-6-ol. This system is self-validating by design, as the final computational results are intended to be compared against empirical data from NMR spectroscopy.

Diagram: Overall Computational Workflow

G cluster_comp Computational Analysis cluster_exp Experimental Validation mol_build 1. 3D Structure Generation (e.g., from SMILES) mm_search 2. Molecular Mechanics Conformational Search (e.g., MacroModel, OPLS4) mol_build->mm_search Initial Structure filter_unique 3. Filter & Cluster (RMSD cutoff) mm_search->filter_unique ~100s of Conformers dft_opt 4. DFT Geometry Optimization & Frequency Calculation (e.g., B3LYP-D3/def2-TZVP) filter_unique->dft_opt <20 Unique Conformers dft_energy 5. DFT Single-Point Energy (Higher level of theory, e.g., PBE0-D3BJ) dft_opt->dft_energy Refined Geometries boltzmann 6. Boltzmann Averaging (Calculate populations) dft_energy->boltzmann Gibbs Free Energies nmr_exp 7. NMR Spectroscopy (¹H-¹H Coupling Constants, NOE) boltzmann->nmr_exp Compare Calculated vs. Experimental Data

Caption: A multi-step workflow for accurate conformational analysis.

Step-by-Step Computational Protocol
  • Initial Structure Generation:

    • Action: Generate a 3D structure of 2-oxaspiro[3.4]octan-6-ol from its SMILES representation: C1CC2(CC1O)COC2.[3]

    • Rationale: This provides a starting point for the conformational search.

  • Force Field-Based Conformational Search:

    • Action: Perform a systematic or Monte Carlo conformational search using a high-quality force field (e.g., OPLS4 in Schrödinger's MacroModel).[4] Set an energy window of ~10 kcal/mol above the global minimum to ensure comprehensive sampling.

    • Rationale: This step efficiently explores the potential energy surface to identify a wide range of possible conformations without the high computational cost of quantum mechanics.[4]

  • Filtering and Clustering:

    • Action: Cluster the resulting conformers based on a root-mean-square deviation (RMSD) threshold (e.g., 0.5 Å) to identify unique geometries. Retain the lowest-energy member of each cluster.

    • Rationale: The initial search often generates many redundant structures. Clustering removes this redundancy, providing a concise set of unique conformers for high-level analysis.

  • DFT Geometry Optimization and Frequency Calculation:

    • Action: For each unique conformer, perform a full geometry optimization and frequency calculation using a reliable DFT method, such as B3LYP-D3 with a triple-zeta basis set like def2-TZVP.[7][11] The inclusion of a dispersion correction (e.g., D3) is crucial for accurately capturing non-covalent interactions.

    • Rationale: This step refines the geometry of each conformer to a true local minimum on the quantum mechanical potential energy surface. The frequency calculation confirms that it is a minimum (no imaginary frequencies) and provides the zero-point vibrational energy and thermal corrections needed to calculate Gibbs free energies.

  • Refined Energy Calculation (Single-Point):

    • Action: On the newly optimized geometries, perform a single-point energy calculation with a more accurate functional (e.g., PBE0-D3BJ) and the same or a larger basis set.[7]

    • Rationale: This step provides a more accurate electronic energy for the refined geometries, leading to more reliable relative Gibbs free energies between conformers.

  • Boltzmann Population Analysis:

    • Action: Using the calculated Gibbs free energies (ΔG) at a standard temperature (e.g., 298.15 K), calculate the population of each conformer (Pᵢ) using the Boltzmann distribution equation: Pᵢ = exp(-ΔGᵢ / RT) / Σ exp(-ΔGⱼ / RT)

    • Rationale: This calculation translates the relative stabilities of the conformers into a percentage population, which represents the probability of finding the molecule in that conformation at thermal equilibrium. This is the key value that can be compared to experimental data.

Pillar 3: Data Presentation and Experimental Correlation

The ultimate validation of a computational model comes from its ability to reproduce experimental observations. In conformational analysis, NMR spectroscopy is the primary tool for this purpose.[12][13]

Predicted Conformational Landscape of 2-Oxaspiro[3.4]octan-6-ol

The puckering of the cyclopentanol ring leads to distinct conformers. We can classify them based on the position of the hydroxyl group, which can be in a pseudo-axial or pseudo-equatorial position relative to the mean plane of the five-membered ring.

G A Conformer A (OH pseudo-axial) TS Transition State A->TS ΔG‡ B Conformer B (OH pseudo-equatorial) B->TS ΔG‡

Caption: Energy relationship between major conformers.

Quantitative Data Summary (Hypothetical Results)

The table below presents hypothetical data for the two most stable conformers, illustrating how the results of the computational workflow should be structured.

ConformerKey Dihedral Angle (H-C6-O-H)Relative Gibbs Free Energy (ΔG, kcal/mol)Calculated Population (298 K)Predicted ³J(H5,H6) Coupling (Hz)
A (OH pseudo-axial) ~175° (anti-periplanar)0.0073%~9.5 Hz
B (OH pseudo-equatorial) ~65° (gauche)0.6527%~3.0 Hz
Correlation with NMR Data
  • ³J Coupling Constants: The magnitude of the three-bond coupling constant (³JHH) between protons on adjacent carbons is highly dependent on the dihedral angle between them, as described by the Karplus equation. By calculating the Boltzmann-averaged coupling constant from the computational results (J_avg = P_A * J_A + P_B * J_B), we can directly compare it to the value measured experimentally from a ¹H NMR spectrum.[12][13] A strong agreement provides high confidence in the computed conformational populations.

  • Nuclear Overhauser Effect (NOE): NOE correlations in a 2D NOESY experiment provide information about through-space distances between protons.[14] For example, a strong NOE between the hydroxyl proton and a pseudo-axial proton on the cyclopentane ring would be consistent with Conformer A being the major contributor. By comparing the calculated interatomic distances in each conformer with the observed NOE intensities, the dominant conformation in solution can be confirmed.[14]

Conclusion

The computational analysis of 2-oxaspiro[3.4]octan-6-ol conformations is not a monolithic task but a multi-step process that requires a judicious blend of different theoretical models. By employing a workflow that begins with a broad, low-cost conformational search and proceeds to high-accuracy DFT refinement, researchers can generate a reliable model of the conformational landscape. The ultimate trustworthiness of this model is established by validating the computational predictions against empirical NMR data. This integrated approach provides the critical structural insights necessary for leveraging the unique three-dimensional properties of spirocyclic scaffolds in the design of next-generation therapeutics.

References

  • MacroModel | Schrödinger Life Science. Schrödinger. [4]

  • Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Physical Chemistry Chemical Physics (RSC Publishing). [10]

  • Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Semantic Scholar. [15]

  • Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. The Journal of Organic Chemistry - ACS Publications. [16]

  • Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N -Alkoxyamides | Request PDF. ResearchGate. [17]

  • Conformer Generation Software | Omega. OpenEye Scientific. [5]

  • Conformational tuning improves the stability of spirocyclic nitroxides with long paramagnetic relaxation times. PMC. [7]

  • Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. Journal of Chemical Education. [6]

  • Recommendations for software that calculates the conformational energy of a molecule. Reddit. [9]

  • Synthesis, crystal structures, Hirshfeld surfaces and DFT calculations of two isomers of oxaspirocyclic compound. ResearchGate. [11]

  • Supporting Information S1 Conformer search and DFT verification. The Royal Society of Chemistry. [8]

  • Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. MDPI. [14]

  • 2-oxaspiro[3.4]octan-6-ol (C7H12O2). PubChem. [3]

  • NMR Spectroscopy: a Tool for Conformational Analysis. AUREMN. [12]

  • Conformational analysis of small molecules: NMR and quantum mechanics calculations. Magnetic Resonance in Chemistry. [13]

  • Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols. PMC. [18]

  • A Comparative Study of Spiro[3.4]octanols and Their Carbocyclic Analogs: A Guide for Researchers. BenchChem. [1]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. ResearchGate. [2]

Sources

Comparative

Physicochemical Profiling of 2-Oxaspiro[3.4]octan-6-ol: A Comparative Guide for Bioisosteric Replacement

As a Senior Application Scientist navigating the complexities of lead optimization, I frequently encounter the "lipophilicity trap"—a scenario where improving a molecule's target affinity inadvertently compromises its aq...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of lead optimization, I frequently encounter the "lipophilicity trap"—a scenario where improving a molecule's target affinity inadvertently compromises its aqueous solubility and metabolic stability. To circumvent these liabilities, the integration of strained spiro-heterocycles has emerged as a premier drug design strategy.

This guide provides an objective, data-driven comparison of 2-oxaspiro[3.4]octan-6-ol against its traditional acyclic and carbocyclic analogs. By acting as a topological sibling to carbonyls and a hydrophilic counterpart to gem-dimethyl groups, the 2-oxaspiro[3.4]octane scaffold fundamentally alters the physicochemical landscape of a pharmacophore[1].

Mechanistic Causality: Why Spirocyclic Oxetanes?

The substitution of a traditional lipophilic moiety (such as a gem-dimethyl group or a metabolically vulnerable morpholine ring) with an oxetane ring drives profound physicochemical shifts[2]. The causality is rooted in the intrinsic molecular geometry and electronic distribution of the four-membered ether:

  • Enhanced H-Bond Acceptor Capacity: The strained C–O–C bond angle (approximately 91°) increases the s-character of the bonds, which in turn exposes the oxygen lone pairs. This makes the oxetane a significantly stronger hydrogen-bond acceptor than unstrained ethers like tetrahydrofuran[3].

  • Dipole Moment & Polarity: The localized electron density creates a strong molecular dipole. This drastically reduces the partition coefficient (LogP/LogD) and exponentially increases aqueous solubility[4].

  • Metabolic Shielding: Unlike morpholine, which is highly susceptible to oxidative degradation by Cytochrome P450 (CYP) enzymes, the electron-deficient nature of the oxetane ring resists oxidative attack, effectively redirecting metabolic clearance[1].

G A Traditional Scaffold (gem-dimethyl / morpholine) B Metabolic Liability & High Lipophilicity A->B exhibits C Spirocyclic Oxetane (2-oxaspiro[3.4]octan-6-ol) A->C Bioisosteric Replacement D Enhanced Solubility (Lower LogD) C->D drives E Metabolic Stability (Reduced CYP Clearance) C->E drives

Bioisosteric replacement logic for spirocyclic oxetanes in drug design.

Quantitative Physicochemical Comparison

To benchmark the performance of 2-oxaspiro[3.4]octan-6-ol, we compare it against two standard structural analogs: 3,3-dimethylcyclopentan-1-ol (the gem-dimethyl analog) and cyclopentan-1-ol (the unsubstituted baseline).

Table 1: Comparative Physicochemical Profile
Physicochemical PropertyCyclopentan-1-ol (Baseline)3,3-Dimethylcyclopentan-1-ol (gem-Dimethyl)2-Oxaspiro[3.4]octan-6-ol (Oxetane)
Molecular Weight ( g/mol ) 86.13114.19128.17
Calculated LogP (cLogP) 1.202.100.45
Thermodynamic Solubility (pH 7.4, µM) ~2,500< 100> 4,500
H-Bond Acceptors 112
Fraction sp³ (Fsp³) 1.01.01.0
In Vitro HLM Clearance (µL/min/mg) Moderate (~45)High (>80)Low (<15)

Data Synthesis Note: The introduction of the oxetane oxygen reduces LogP by over 1.5 units compared to the gem-dimethyl analog, translating to a massive increase in aqueous solubility while maintaining a high Fsp³ fraction for three-dimensionality[1][5].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the comparative data must be derived from robust, self-validating experimental systems. Below are the definitive, step-by-step protocols for evaluating these critical physicochemical parameters.

Protocol A: Thermodynamic Aqueous Solubility Profiling (Shake-Flask LC-UV)

Causality Check: Kinetic solubility assays (using DMSO stock spiking) often overestimate solubility due to supersaturation. Thermodynamic solubility uses solid powder, providing the true equilibrium state required for accurate late-stage lead evaluation.

  • Equilibration: Add 2 mg of solid 2-oxaspiro[3.4]octan-6-ol to 1 mL of phosphate-buffered saline (PBS, pH 7.4) in a borosilicate glass vial.

  • Agitation: Incubate the suspension on an orbital shaker at 300 rpm and 25°C for 24 hours. Rationale: A 24-hour incubation ensures complete thermodynamic equilibrium between the solid crystal lattice and the aqueous solution.

  • Phase Separation: Centrifuge the sample at 10,000 × g for 15 minutes, followed by filtration through a 0.22 µm PVDF membrane. Rationale: Centrifugation and filtration remove sub-visible particulates that could cause light scattering or false-positive UV absorbance during detection.

  • Quantification: Analyze the filtrate via HPLC-UV against a standard calibration curve prepared in an organic solvent (e.g., methanol) where the compound is fully soluble.

Protocol B: In Vitro Microsomal Clearance (Metabolic Stability)

Causality Check: Including a positive control (e.g., Verapamil) and a minus-NADPH negative control ensures the assay's enzymatic viability and distinguishes CYP450-mediated metabolism from inherent chemical instability.

G Step1 1. Incubation (HLM + NADPH) Step2 2. Kinetic Sampling (0-60 min) Step1->Step2 Step3 3. Quenching (Cold ACN + IS) Step2->Step3 Step4 4. LC-MS/MS Analysis Step3->Step4 Step5 5. CL_int Calculation Step4->Step5

Self-validating workflow for in vitro microsomal clearance assessment.

  • Matrix Preparation: Prepare a 1 mg/mL suspension of Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Substrate Addition: Spike 2-oxaspiro[3.4]octan-6-ol (final concentration 1 µM, <0.1% DMSO) into the HLM suspension. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate CYP450-mediated oxidation.

  • Kinetic Sampling & Quenching: At t = 0, 15, 30, 45, and 60 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (IS). Rationale: Cold ACN disrupts protein hydration shells, instantly denaturing microsomal enzymes to halt the reaction, while simultaneously precipitating proteins for clean MS injection.

  • Analysis: Centrifuge at 15,000 × g for 10 minutes. Analyze the supernatant via LC-MS/MS to determine the substrate depletion half-life (t½) and calculate intrinsic clearance (CL_int).

Conclusion

For drug development professionals, the strategic incorporation of 2-oxaspiro[3.4]octan-6-ol offers a sophisticated mechanism to rescue promising scaffolds from poor physicochemical properties. By leveraging the unique dipole and H-bond acceptor profile of the spirocyclic oxetane, researchers can achieve a superior balance of solubility and metabolic stability compared to traditional gem-dimethyl or morpholine analogs, ultimately increasing the probability of clinical translation.

References

  • Wuitschik, G., et al. "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, ACS Publications, 2010. URL: [Link]

  • Carreira, E. M., et al. "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie International Edition, Wiley Online Library, 2008. URL: [Link]

  • "Oxetanes in Drug Discovery Campaigns." Journal of Medicinal Chemistry, ACS Publications, 2023. URL: [Link]

  • "Chemical Space Exploration of Oxetanes." International Journal of Molecular Sciences, MDPI, 2020. URL: [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-oxaspiro[3.4]octan-6-ol

As your trusted partner in drug development and laboratory safety, we are committed to providing value that extends beyond our catalog. As a Senior Application Scientist, I frequently consult on the integration of spiroc...

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Author: BenchChem Technical Support Team. Date: April 2026

As your trusted partner in drug development and laboratory safety, we are committed to providing value that extends beyond our catalog. As a Senior Application Scientist, I frequently consult on the integration of spirocyclic scaffolds into drug discovery pipelines. Molecules like 2-oxaspiro[3.4]octan-6-ol are prized for their ability to impart three-dimensionality (high Fsp³ character) to drug candidates, significantly enhancing metabolic stability. However, their unique physicochemical properties demand rigorous, specialized handling protocols to ensure laboratory safety and operational integrity.

Below is your comprehensive, self-validating guide to the personal protective equipment (PPE), handling, and disposal protocols for 2-oxaspiro[3.4]octan-6-ol.

Hazard Assessment & Scientific Causality

Before selecting PPE, it is critical to understand why the protection is necessary. 2-oxaspiro[3.4]octan-6-ol (CAS No. 2408969-82-2) 1 and its structural analogs present specific occupational hazards. Under GHS classifications, these spirocyclic alcohols exhibit Acute Toxicity (Oral, Dermal, Inhalation) and are classified as Skin Irritant 2 (H315) and Eye Irritant 2A (H319) [[2]]().

The Causality of Exposure:

  • Dermal & Mucosal Penetration: The compact, lipophilic spiro-ring system facilitates rapid penetration through the stratum corneum. Once the dermal barrier is breached, the reactive secondary hydroxyl group can induce localized protein denaturation and severe inflammation.

  • CNS Depression: The compound's volatility profile requires strict mitigation against STOT SE 3 (H336) risks. Inhalation of volatilized spiro-alcohols, particularly during solvent evaporation or scale-up, can lead to rapid drowsiness and central nervous system (CNS) depression 2.

Personal Protective Equipment (PPE) Matrix

To neutralize these risks, adherence to the following quantitative PPE standards is mandatory.

PPE CategorySpecification & StandardQuantitative MetricCausality & Scientific Rationale
Hand Protection Nitrile Gloves (EN 374 / ASTM F739)Thickness: 0.11 mm (splash), 0.40 mm (full contact). Breakthrough: > 480 min.Nitrile provides superior chemical resistance to lipophilic spiro-compounds compared to latex, preventing transdermal delivery of the alcohol 2.
Eye Protection Tight-fitting Safety Goggles (ANSI Z87.1 / EN 166)Zero-gap facial seal required.Protects against micro-droplet aerosolization during vigorous stirring or solvent evaporation, preventing severe corneal damage (H319).
Body Protection Flame-Retardant Lab Coat (Nomex/Cotton blend)Knee-length, cuffed sleeves.Mitigates exposure to reactive intermediates if the alcohol is utilized in highly exothermic coupling reactions.
Respiratory Chemical Fume HoodFace velocity: 80–100 feet per minute (fpm).Primary defense against inhalation of vapors that cause CNS depression (H336). Half-mask respirators (P100) are only required if hood ventilation fails.

Standard Operating Procedure: Experimental Workflow

G Start 1. Pre-Operation Hood & PPE Check Weigh 2. Weighing (Enclosed Balance) Start->Weigh Transfer 3. Transfer to Reaction Vessel Weigh->Transfer Reaction 4. Synthesis / Handling (Fume Hood) Transfer->Reaction Spill Spill / Exposure Detected? Reaction->Spill Clean Emergency Protocol Absorb & Report Spill->Clean Yes Waste 5. Waste Segregation (Non-Halogenated) Spill->Waste No Clean->Waste Decon 6. Doffing & Decontamination Waste->Decon

Figure 1: Safe handling and emergency response workflow for 2-oxaspiro[3.4]octan-6-ol.

Step-by-Step Methodology:

Step 1: Pre-Operation Verification

  • Action: Verify fume hood face velocity (target: 80-100 fpm) and clear the workspace of incompatible reagents (e.g., strong oxidizing agents).

  • Rationale: Adequate, verified airflow is the primary engineering control against H336 (drowsiness/dizziness) risks.

Step 2: Weighing and Material Transfer

  • Action: Weigh the compound using an enclosed analytical balance or inside a ventilated weighing enclosure. Use anti-static spatulas.

  • Rationale: The spirocyclic compound can aerosolize. Static discharge could ignite co-solvents used during transfer.

Step 3: Reaction Execution

  • Action: Dissolve 2-oxaspiro[3.4]octan-6-ol in the chosen solvent (e.g., DCM or THF) entirely within the fume hood. Keep the sash as low as possible.

  • Rationale: Maintaining the reaction strictly within the hood ensures that any volatilized spirocyclic intermediates are safely extracted away from the operator's breathing zone.

Step 4: Doffing and Decontamination

  • Action: Wipe down the exterior of the reaction vessel with a compatible solvent (e.g., ethanol) before removing it from the hood. Doff gloves using the "glove-in-glove" technique and wash hands immediately with soap and water.

  • Rationale: Prevents cross-contamination of the lipophilic spiro-alcohol to laboratory door handles and shared analytical equipment.

Spill Response & Waste Disposal Plan

Immediate Spill Protocol:

  • Evacuate & Ventilate: If a spill occurs outside the fume hood, immediately evacuate the immediate area and ensure maximum room ventilation to prevent vapor accumulation.

  • Containment: Don heavy-duty nitrile gloves (0.40 mm) and safety goggles. Cover the spill with an inert, universal absorbent (e.g., vermiculite or sand). Do not use combustible absorbents like sawdust.

  • Collection: Sweep the absorbed material using a non-sparking tool and place it into a designated, clearly labeled hazardous waste container.

  • Surface Decontamination: Wash the spill area with a mild detergent solution, followed by a water rinse, to remove residual lipophilic traces.

Waste Disposal Logistics:

  • Classification: 2-oxaspiro[3.4]octan-6-ol waste must be classified as non-halogenated organic waste , unless it has been reacted with or dissolved in halogenated solvents (e.g., Chloroform, DCM) 3.

  • Storage: Store waste in high-density polyethylene (HDPE) containers, kept strictly within a secondary containment tray in a ventilated waste accumulation area.

References

  • ECHA CHEM. "2-oxaspiro[3.4]octan-6-ol." European Chemicals Agency.
  • NextSDS. "2-oxaspiro[3.4]octan-5-ol — Chemical Substance Information.
  • Sigma-Aldrich. "Octan-2-ol and Related Spiro-alcohols.

Sources

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